5-Vinyl-2-norbornene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-ethenylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2 | |
| Source | PubChem | |
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InChI Key |
INYHZQLKOKTDAI-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30604-01-4 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6029250 | |
| Record name | Vinylnorbornene | |
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Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
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Vapor Pressure |
6.0 [mmHg] | |
| Record name | Vinylnorbornene | |
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CAS No. |
3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6 | |
| Record name | 5-Vinyl-2-norbornene | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinylnorbornene | |
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| Record name | 5-Vinylnorborn-2-ene, exo- | |
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| Record name | 5-Vinylnorborn-2-ene, endo- | |
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| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel- | |
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| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel- | |
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| Record name | 5-Vinyl-2-norbornene | |
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| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
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| Record name | 5-vinylnorborn-2-ene | |
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| Record name | VINYLNORBORNENE | |
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Foundational & Exploratory
Synthesis of 5-Vinyl-2-Norbornene via Diels-Alder Reaction: A Technical Guide
Introduction
5-Vinyl-2-norbornene (VNB) is a valuable bicyclic olefin monomer crucial in the production of specialty polymers and as an intermediate in organic synthesis. Its synthesis is primarily achieved through the Diels-Alder reaction, a powerful [4+2] cycloaddition, between cyclopentadiene (B3395910) (CPD) and 1,3-butadiene (B125203) (BD).[1] This guide provides an in-depth overview of the synthesis of VNB, focusing on the core Diels-Alder reaction, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and materials science. VNB is a precursor to 5-ethylidene-2-norbornene (ENB), a significant monomer in the manufacturing of ethylene-propylene-diene monomer (EPDM) rubbers.[1][2]
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that involves the interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile) to form a six-membered ring.[3] In the synthesis of VNB, cyclopentadiene acts as the diene and 1,3-butadiene serves as the dienophile.
The reaction typically produces a mixture of two stereoisomers: endo and exo-5-vinyl-2-norbornene.[4][5] The endo isomer is generally the kinetically favored product due to secondary orbital interactions between the developing π-system of the dienophile and the π-system of the diene. However, the exo isomer is thermodynamically more stable.[6] High reaction temperatures can favor the formation of the more stable exo product.[6]
Figure 1. General scheme of the Diels-Alder reaction for VNB synthesis.
A significant challenge in this synthesis is the potential for side reactions. Both cyclopentadiene and 1,3-butadiene can act as both diene and dienophile, leading to the formation of various by-products, such as dicyclopentadiene (B1670491) (DCPD) and the dimer of butadiene (4-vinylcyclohexene).[1][7]
Experimental Protocols
A notable and efficient method for VNB synthesis involves using supercritical carbon dioxide (scCO₂) as the reaction medium. This approach offers high selectivity and satisfactory yields without the need for polymerization inhibitors.[8]
General Procedure for VNB Synthesis in Supercritical CO₂: [2]
-
Reactor Preparation: A high-pressure autoclave (e.g., 50 mL) is purged three times with an inert gas, such as nitrogen (N₂).
-
Charging Reactants: The autoclave is cooled to -20 °C. Cyclopentadiene (CPD) (e.g., 15 mmol, 0.99 g), 1,3-butadiene (BD) (e.g., 18 mmol, 1.0 g), and liquid carbon dioxide (CO₂) (e.g., 12.5 g) are charged into the sealed reactor.
-
Reaction Conditions: The autoclave is heated in an oil bath to the desired reaction temperature (e.g., 205 °C) and maintained for a specified duration (e.g., 60 minutes).
-
Reaction Quenching: Upon completion, the autoclave is rapidly cooled to -20 °C in an ethylene (B1197577) glycol bath to quench the reaction.
-
Product Collection: The remaining gas is slowly vented. A known amount of an internal standard (e.g., 0.2 g of toluene) is added to the autoclave.
-
Analysis: The liquid mixture is transferred for analysis by gas chromatography (GC) to determine conversion and yield.
Note: Cyclopentadiene is often generated in situ by the thermal cracking (retro-Diels-Alder reaction) of its dimer, dicyclopentadiene (DCPD), at high temperatures.[2][9] The synthesis can be performed directly using DCPD, simplifying the procedure.[2]
Figure 2. Experimental workflow for VNB synthesis in supercritical CO₂.
Quantitative Data
The reaction conditions significantly influence the conversion of reactants and the yield of this compound. The data below is derived from experiments conducted in supercritical CO₂.[2][8]
Table 1: Influence of Reaction Parameters on VNB Synthesis
| Entry | Temperature (°C) | Time (min) | CO₂ Density (g/cm³) | CPD Conversion (%) | VNB Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | 185 | 60 | 0.25 | 76.8 | 59.2 | 77.1 |
| 2 | 195 | 60 | 0.25 | 88.5 | 69.1 | 78.1 |
| 3 | 205 | 60 | 0.25 | 96.7 | 77.0 | 79.6 |
| 4 | 215 | 60 | 0.25 | 97.5 | 75.1 | 77.0 |
| 5 | 205 | 30 | 0.25 | 80.2 | 65.0 | 81.0 |
| 6 | 205 | 90 | 0.25 | 97.1 | 74.3 | 76.5 |
| 7 | 205 | 60 | 0.15 | 95.4 | 71.1 | 74.5 |
| 8 | 205 | 60 | 0.35 | 97.3 | 75.8 | 77.9 |
Standard reaction conditions: CPD (15 mmol), BD (18 mmol), CO₂ (12.5 g) in a 50 mL autoclave. Yields are based on CPD, determined by GC.[8]
Purification Methods
Post-reaction, the crude product mixture contains VNB, unreacted monomers, and by-products. The primary method for purifying this compound is distillation .[9][10]
-
Fractional Distillation: This technique is used to separate components with different boiling points. VNB has a boiling point of approximately 141 °C.
-
Vacuum Distillation: To prevent thermal decomposition or polymerization of the product at high temperatures, distillation is often performed under reduced pressure.[10]
A typical industrial process involves a series of distillation columns to separate the desired VNB from lighter fractions (unreacted CPD and BD) and heavier fractions (DCPD and other oligomers).[9] The separated DCPD can be recycled back into the process as a feedstock.[9]
Conclusion
The Diels-Alder reaction between cyclopentadiene and 1,3-butadiene remains the most direct and efficient route for the synthesis of this compound. The use of supercritical CO₂ as a solvent presents a modern, selective, and high-yield approach that circumvents the need for polymerization inhibitors. Careful control of reaction parameters such as temperature and time is critical to maximize yield and selectivity. Subsequent purification, primarily through fractional and vacuum distillation, is essential to obtain high-purity VNB suitable for its diverse applications in polymer chemistry and organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. This compound (endo) [webbook.nist.gov]
- 6. www2.latech.edu [www2.latech.edu]
- 7. Diels-Alder Reaction between Butadiene and Cyclopentadiene [jstage.jst.go.jp]
- 8. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]
- 9. US5565069A - Process for producing this compound - Google Patents [patents.google.com]
- 10. osti.gov [osti.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Vinyl-2-norbornene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinyl-2-norbornene (VNB) is a bicyclic olefin that serves as a crucial monomer in the production of various polymers, most notably ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber. Its unique structure, featuring a strained norbornene ring and a reactive vinyl group, imparts desirable properties to the resulting polymers, including excellent heat resistance and chemical stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its primary synthesis and polymerization pathways.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, a colorless liquid known for its pungent odor.[1] It is soluble in organic solvents such as methanol, dichloromethane, and toluene, but insoluble in water.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ | [4][5][6] |
| Molecular Weight | 120.19 g/mol | [3][4][5][7] |
| Density | 0.841 g/mL at 25 °C | [2][7][8][9][10] |
| Boiling Point | 141 °C at 760 mmHg | [2][3][5][7][8][9][10] |
| Melting Point | -80 °C | [2][3][5][7][8][9][10] |
| Flash Point | 27 °C (80.6 °F) | [5][7] |
| Refractive Index | 1.481 at 20 °C | [2][7][8][9][10][11] |
| Vapor Pressure | 6.0 mmHg at 20 °C | [2][4][5][7][9][10] |
| Water Solubility | 100 mg/L at 25 °C | [2] |
Chemical Structure
This compound is a cyclic hydrocarbon with the IUPAC name 5-ethenylbicyclo[2.2.1]hept-2-ene.[4][11] It exists as a mixture of endo and exo isomers.[7]
Structure:
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol utilizes the distillation method.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place 50 mL of this compound and a few boiling chips into the distillation flask.
-
Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This is the initial boiling point.
-
Continue to record the temperature as the distillation proceeds. The boiling point is the stable temperature at which the liquid and vapor are in equilibrium.
-
Correct the observed boiling point for atmospheric pressure if it deviates from 760 mmHg.
Determination of Density
Principle: Density is the mass per unit volume of a substance. This protocol uses a pycnometer.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Water bath with temperature control
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with distilled water and place it in a water bath set at 25 °C until it reaches thermal equilibrium.
-
Remove the pycnometer, dry the outside, and weigh it.
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the thermal equilibration at 25 °C, dry the exterior, and weigh the filled pycnometer.
-
Calculate the density using the following formula: Density of VNB = (Mass of VNB / Mass of water) * Density of water at 25 °C
Determination of Flash Point
Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This protocol uses a closed-cup tester.
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Thermometer
-
Ignition source (gas flame or electric igniter)
Procedure:
-
Pour the this compound sample into the test cup of the apparatus to the marked level.
-
Place the lid on the cup and insert the thermometer.
-
Heat the sample at a slow, constant rate.
-
Apply the ignition source at specified temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.
Determination of Refractive Index
Principle: The refractive index is a measure of the bending of a ray of light when passing from one medium into another. An Abbe refractometer is used for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Lens paper and ethanol (B145695) for cleaning
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Set the temperature of the water circulator to 20 °C and allow the refractometer prisms to equilibrate.
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to reach thermal equilibrium.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Determination of Vapor Pressure
Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system. This can be determined using a static method.
Apparatus:
-
Isoteniscope
-
Constant temperature bath
-
Manometer
-
Vacuum pump
Procedure:
-
Introduce a sample of this compound into the bulb of the isoteniscope.
-
Connect the isoteniscope to a vacuum pump and manometer.
-
Evacuate the system to remove air.
-
Immerse the sample bulb in the constant temperature bath set to 20 °C.
-
Allow the system to reach equilibrium, where the pressure reading on the manometer stabilizes. This is the vapor pressure at that temperature.
Determination of Water Solubility
Principle: This protocol determines the amount of a substance that can dissolve in water at a specific temperature.
Apparatus:
-
Flask with a stopper
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
Analytical instrument for quantification (e.g., Gas Chromatography)
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Seal the flask and place it in a shaking incubator at 25 °C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the undissolved VNB.
-
Carefully extract a known volume of the aqueous phase.
-
Quantify the concentration of this compound in the aqueous phase using a calibrated Gas Chromatograph.
Synthesis and Polymerization Pathways
Synthesis of this compound via Diels-Alder Reaction
This compound is commercially produced through the Diels-Alder reaction of cyclopentadiene (B3395910) and butadiene. This [4+2] cycloaddition reaction is a cornerstone of organic synthesis for forming six-membered rings.
Polymerization Mechanisms of this compound
This compound can undergo polymerization through two primary mechanisms: Ring-Opening Metathesis Polymerization (ROMP) and Vinylic Addition Polymerization.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with comprehensive experimental protocols for their determination. The included visualizations of its synthesis and polymerization pathways offer a clear understanding of the key chemical transformations involving this versatile monomer. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and its polymeric derivatives.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]
- 4. tainstruments.com [tainstruments.com]
- 5. ttslaboratuvar.com [ttslaboratuvar.com]
- 6. elgalabwater.com [elgalabwater.com]
- 7. researchgate.net [researchgate.net]
- 8. faculty.weber.edu [faculty.weber.edu]
- 9. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]
Structure and isomerism of 5-Vinyl-2-norbornene (endo/exo forms)
An In-depth Technical Guide on the Structure and Isomerism of 5-Vinyl-2-norbornene
Abstract
This compound (VNB) is a bicyclic olefin that serves as a crucial monomer, particularly in the production of ethylene-propylene-diene monomer (EPDM) elastomers.[1][2] Its unique strained ring structure and the presence of two distinct double bonds with different reactivities make it a valuable component in polymer chemistry. A key feature of VNB is its existence as two stereoisomers: endo-5-Vinyl-2-norbornene and exo-5-Vinyl-2-norbornene. This guide provides a comprehensive overview of the structure, synthesis, and characterization of these isomers, tailored for researchers and professionals in chemistry and materials science.
Molecular Structure and Isomerism
This compound, with the chemical formula C₉H₁₂, consists of a norbornene bicyclic core with a vinyl group substituent at the C-5 position.[1] The stereochemistry of this vinyl group relative to the six-membered ring of the norbornene skeleton gives rise to two distinct diastereomers: endo and exo.
-
endo Isomer : The vinyl group is oriented syn (on the same side) to the longer bridge of the norbornene structure.
-
exo Isomer : The vinyl group is oriented anti (on the opposite side) to the longer bridge.
The spatial arrangement of the vinyl group significantly influences the molecule's steric profile and reactivity.[1]
Caption: Molecular structures of endo and exo isomers of this compound.
Synthesis and Thermodynamic Considerations
This compound is synthesized via the Diels-Alder reaction between cyclopentadiene (B3395910) and 1,3-butadiene (B125203).[2] This [4+2] cycloaddition reaction typically yields a mixture of the endo and exo isomers.
-
Kinetic vs. Thermodynamic Control : The Diels-Alder reaction is stereoselective. Under kinetic control (lower temperatures), the endo isomer is the major product. This preference is attributed to favorable secondary orbital interactions between the developing vinyl substituent and the double bond of the dienophile. The exo isomer, however, is thermodynamically more stable due to reduced steric hindrance.[3]
-
Isomerization : The less stable endo isomer can be converted to the more stable exo isomer through thermal isomerization at elevated temperatures (e.g., 190-260 °C).[3] This equilibrium favors the exo form.
Caption: Synthesis pathway of this compound via Diels-Alder reaction.
Physicochemical Properties
Commercial VNB is typically sold as a mixture of endo and exo isomers. The physical properties of the mixture are well-documented, while data for the individual isomers are less common.
| Property | Value (Mixture of Isomers) | Reference |
| Molecular Formula | C₉H₁₂ | [1][4] |
| Molar Mass | 120.19 g/mol | [1] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 141 °C | [1] |
| Melting Point | -80 °C | [5] |
| Density | 0.841 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.481 | |
| Vapor Pressure | 6 mmHg at 20 °C |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for distinguishing between the endo and exo isomers of VNB. The different spatial orientations of the vinyl group lead to distinct chemical shifts, particularly for the protons on the norbornene skeleton. While a complete, assigned dataset for each pure isomer is challenging to find in single sources, typical shifts can be inferred from studies on similar norbornene systems and mixtures.
| Nucleus | Isomer | Typical Chemical Shift (δ, ppm) |
| ¹H NMR | endo | Protons near the vinyl group are shielded compared to the exo isomer. |
| exo | Protons near the vinyl group are deshielded. | |
| ¹³C NMR | endo | Distinct signals for the vinyl and bicyclic carbons. |
| exo | Shifts for carbons C5 and C6 are particularly sensitive to the substituent's orientation. |
Note: Specific chemical shifts can vary based on the solvent and instrument used. Analysis of mixtures often relies on the integration of well-resolved, characteristic peaks for each isomer to determine their relative ratio.
Experimental Protocols
Synthesis of this compound (Diels-Alder Reaction)
This protocol describes a general procedure for the synthesis of VNB, which results in a mixture of endo and exo isomers.
Materials:
-
Dicyclopentadiene (DCPD)
-
1,3-Butadiene (liquefied or generated in situ)
-
Autoclave or high-pressure reactor
-
Distillation apparatus
Procedure:
-
Cracking of DCPD: Dicyclopentadiene is thermally cracked to yield cyclopentadiene monomer. This is typically done by heating DCPD to ~170 °C and collecting the lower-boiling cyclopentadiene (~40 °C) via fractional distillation. The monomer must be used shortly after preparation as it readily dimerizes back to DCPD at room temperature.
-
Reaction Setup: The freshly prepared cyclopentadiene is charged into a high-pressure autoclave.
-
Addition of Butadiene: A stoichiometric amount of liquefied 1,3-butadiene is added to the reactor.
-
Reaction: The reactor is sealed and heated to a temperature range of 100-200 °C. The pressure will increase due to the vapor pressure of the reactants. The reaction is typically run for several hours. Lower temperatures will favor the formation of the endo isomer.
-
Workup: After cooling, the reactor is vented, and the crude product mixture is collected.
-
Purification: The product is purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and any polymeric byproducts.
Analysis of Endo/Exo Isomer Ratio via Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for hydrocarbon separation (e.g., DB-5 or similar).
Procedure:
-
Sample Preparation: A dilute solution of the VNB product mixture is prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Carrier Gas: Helium or Nitrogen.
-
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.
-
Data Analysis: The two isomers, endo-VNB and exo-VNB, will have different retention times and should appear as separate peaks on the chromatogram. The relative ratio is determined by comparing the integrated peak areas, assuming a similar response factor for both isomers in the FID.
References
Commercial Availability and Applications of 5-Vinyl-2-norbornene: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Vinyl-2-norbornene (VNB) is a versatile bicyclic olefin that serves as a valuable monomer in polymer synthesis, particularly in ring-opening metathesis polymerization (ROMP). Its commercial availability, coupled with its unique reactivity, has led to its use in the creation of complex polymer architectures. This technical guide provides a comprehensive overview of the commercial availability of VNB, including a list of suppliers, typical purity grades, and pricing. Furthermore, it delves into its applications relevant to the fields of materials science and polymer chemistry, with a particular focus on the synthesis of branched polymers. Detailed experimental protocols for its synthesis, polymerization, and analysis are also provided to facilitate its use in a research setting.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. It is typically sold as a mixture of endo and exo isomers and is often stabilized with inhibitors such as butylated hydroxytoluene (BHT) or tert-butylcatechol to prevent polymerization during storage.
Table 1: Commercial Suppliers and Product Specifications for this compound
| Supplier | Product Name | Purity | Stabilizer | Available Quantities |
| Sigma-Aldrich | This compound, mixture of endo and exo | 95% | 80-150 ppm BHT | 25 mL |
| Thermo Scientific Chemicals (formerly Acros Organics) | This compound, 98%, stabilized | ≥97.5% (GC) | 100-200 ppm t-butylcatechol | 25 mL, 500 mL, 2.5 L |
| Santa Cruz Biotechnology | This compound, mixture of endo and exo | - | - | - |
| Tokyo Chemical Industry (TCI) | 5-Vinylbicyclo[2.2.1]hept-2-ene (stabilized with BHT) | >98.0% (GC) | BHT | 25 mL, 500 mL |
| Parchem | This compound | - | - | Bulk/Custom |
Table 2: Representative Pricing for this compound
| Supplier | Quantity | Price (USD) |
| Sigma-Aldrich | 25 mL | $57.81 |
| Thermo Scientific Chemicals | 2.5 L | $476.00 |
| American Custom Chemicals Corporation | 500 mL | $4123.35 |
| AK Scientific | 4x25 mL | $67 |
Note: Prices are subject to change and may vary based on current market conditions and institutional agreements.
Applications in Research and Development
While direct applications of this compound in drug development are not extensively documented, its utility in polymer chemistry provides a platform for potential biomedical applications. The primary application of VNB in a research context is as a monomer in the synthesis of polynorbornene derivatives through Ring-Opening Metathesis Polymerization (ROMP).
Ring-Opening Metathesis Polymerization (ROMP)
VNB is a key monomer in ROMP, a powerful polymerization technique that allows for the synthesis of polymers with well-defined microstructures and complex architectures. The strained norbornene ring readily undergoes ring-opening, while the vinyl group can be preserved for post-polymerization modification or to act as a reactive site for cross-linking.
Notably, VNB can function as a reversible deactivation chain-transfer monomer in ROMP, enabling the synthesis of branched copolymers. This approach is significant as branched polymers exhibit unique properties compared to their linear counterparts, such as reduced viscosity and increased solubility, which are advantageous for applications like drug delivery systems.[1]
Potential Relevance to Drug Development
The polymers synthesized from VNB can be functionalized with bioactive molecules, making them potential candidates for drug delivery vehicles or scaffolds in tissue engineering. The ability to create branched polymer architectures using VNB is particularly relevant, as these structures can encapsulate therapeutic agents and influence their release kinetics.
A derivative of VNB, dicyclopropanated this compound, has been studied for its genotoxic effects.[2] Such studies, while not directly related to therapeutics, contribute to the understanding of the biological interactions of norbornene-based compounds, which is crucial for the development of safe biomaterials.
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
This compound is synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and 1,3-butadiene (B125203). The following is a general procedure conducted in supercritical carbon dioxide.[3]
Materials:
-
Cyclopentadiene (CPD)
-
1,3-Butadiene (BD)
-
Carbon Dioxide (CO2)
-
50 mL Autoclave
Procedure:
-
Purge the 50 mL autoclave with nitrogen gas three times.
-
Charge the autoclave with cyclopentadiene (0.99 g, 15 mmol), 1,3-butadiene (1.0 g, 18 mmol), and carbon dioxide (12.5 g) at -20 °C.
-
Place the autoclave in a preheated oil bath at 205 °C and maintain for 60 minutes.
-
After the reaction, cool the autoclave to -20 °C in an ethylene (B1197577) glycol bath.
-
Slowly vent the remaining gas.
-
Add toluene (0.2 g) to the autoclave to dissolve the product.
-
Transfer the resulting liquid to a gas chromatograph for analysis.
Ring-Opening Metathesis Polymerization (ROMP) of this compound
The following is a general procedure for the ROMP of a norbornene-based monomer, which can be adapted for this compound.[4]
Materials:
-
This compound (VNB)
-
Grubbs' third-generation catalyst (G3)
-
Dry Tetrahydrofuran (THF)
-
Nitrogen atmosphere
Procedure:
-
All reactions should be performed under a nitrogen atmosphere using standard Schlenk techniques.
-
In a typical experiment, dissolve the desired amount of VNB in dry THF to achieve a monomer concentration of 0.2 M.
-
Add the Grubbs' third-generation catalyst (G3) at a specific monomer-to-catalyst ratio (e.g., 975:1 for copolymerization with another norbornene monomer).
-
Allow the reaction to proceed at 25 °C.
-
Monitor the monomer conversion to completion.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: A general GC-MS method for the analysis of volatile organic compounds can be adapted for this compound.[5]
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 1:10 ratio).
-
Injector Temperature: 300 °C.
-
Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 130 °C at 10 °C/min, then ramp to 290 °C at 30 °C/min (hold for 10 min).
-
MS Detector: Operated in full scan mode with an ion source temperature of 230 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of polynorbornene derivatives can be characterized by 1H and 13C NMR spectroscopy.[6]
-
Solvent: Deuterated chloroform (B151607) (CDCl3).
-
1H NMR: The disappearance of the norbornene olefinic proton signals (around 6.0-6.5 ppm) and the appearance of broad signals corresponding to the main-chain unsaturations (around 5.0-5.5 ppm) indicate polymerization.
-
13C NMR: Specific chemical shifts will correspond to the carbon atoms in the polymer backbone and any pendant groups.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for sourcing and utilizing this compound in a research setting, from initial procurement to final polymer characterization.
Caption: Workflow for sourcing and utilizing this compound in research.
Conclusion
This compound is a commercially accessible and versatile monomer with significant potential in polymer chemistry. Its application in ROMP to generate branched polymers opens avenues for the development of advanced materials, including those with potential applications in drug delivery and biomaterials. This guide provides researchers with the necessary information on its commercial availability and foundational experimental protocols to facilitate its integration into their research and development activities. Further exploration into the functionalization of VNB-derived polymers is warranted to fully realize their potential in the pharmaceutical and biomedical fields.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Vinyl-2-norbornene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the monomer 5-Vinyl-2-norbornene (VNB), a key building block in polymer synthesis. This document presents Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in a structured format, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.
Introduction
This compound is a bicyclic olefin containing two sites of unsaturation: a strained double bond within the norbornene ring system and a vinyl group. This unique structure allows for selective polymerization and functionalization, making it a valuable monomer in the production of specialty polymers and a versatile intermediate in organic synthesis. Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and understanding the monomer's reactivity. This compound exists as a mixture of endo and exo isomers, the ratio of which can influence polymerization behavior and material properties.
Spectroscopic Data
The following sections provide key spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the differentiation of the endo and exo isomers and the assignment of all proton and carbon signals.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is complex due to the presence of multiple stereoisomers and overlapping signals. The chemical shifts are influenced by the anisotropic effects of the double bonds and the rigid bicyclic framework.
| Assignment (Exo Isomer) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H2/H3 (alkene) | 6.11 | m | |
| H7 (vinyl CH) | 5.75 | ddd | 17.2, 10.4, 6.8 |
| H8 (vinyl CH₂) | 5.01 | d | 17.2 |
| H8' (vinyl CH₂) | 4.93 | d | 10.4 |
| H1/H4 (bridgehead) | 2.92 | m | |
| H5 | 2.05 | m | |
| H6 (exo) | 1.88 | m | |
| H6 (endo) | 1.25 | m | |
| H7 (bridge) | 1.43 | m | |
| H7' (bridge) | 1.35 | m |
| Assignment (Endo Isomer) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H2/H3 (alkene) | 6.15 | m | |
| H7 (vinyl CH) | 5.85 | ddd | 17.0, 10.5, 6.5 |
| H8 (vinyl CH₂) | 4.98 | d | 17.0 |
| H8' (vinyl CH₂) | 4.90 | d | 10.5 |
| H1/H4 (bridgehead) | 3.05 | m | |
| H5 | 2.78 | m | |
| H6 (exo) | 1.95 | m | |
| H6 (endo) | 1.38 | m | |
| H7 (bridge) | 1.50 | m | |
| H7' (bridge) | 0.85 | m |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific mixture of endo and exo isomers.
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for the olefinic carbons are particularly diagnostic.
| Assignment | Chemical Shift (δ) ppm (Exo Isomer) | Chemical Shift (δ) ppm (Endo Isomer) |
| C2/C3 (alkene) | 137.2 | 137.8 |
| C7 (vinyl CH) | 142.8 | 142.5 |
| C8 (vinyl CH₂) | 112.1 | 112.5 |
| C1 (bridgehead) | 47.8 | 48.0 |
| C4 (bridgehead) | 42.5 | 42.8 |
| C5 | 45.2 | 45.5 |
| C6 | 33.7 | 34.0 |
| C7 (bridge) | 46.5 | 46.8 |
Note: The assignments are based on typical chemical shift ranges for similar norbornene derivatives. Definitive assignments would require 2D NMR experiments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to C-H and C=C bonds.
| Frequency (cm⁻¹) | Vibrational Mode | Assignment |
| 3080-3020 | C-H stretch | Olefinic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H |
| 1640 | C=C stretch | Vinyl group[1] |
| 1570 | C=C stretch | Norbornene ring |
| 990, 910 | C-H bend | Vinyl out-of-plane |
| 720-680 | C-H bend | cis-Olefin in ring |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one or two drops of the liquid this compound sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
Data Acquisition (FTIR):
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared salt plates with the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
Thermal stability and decomposition of 5-Vinyl-2-norbornene
An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Vinyl-2-norbornene
Introduction
This compound (VNB) is a bicyclic olefin that serves as a crucial monomer in the synthesis of various polymers, most notably as a third monomer in ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber. Its unique structure, featuring a highly strained norbornene ring and a reactive vinyl group, allows for versatile polymerization pathways. Understanding the thermal stability and decomposition behavior of both the VNB monomer and its corresponding polymer, poly(this compound) (PVNB), is paramount for its synthesis, storage, processing, and the determination of the service temperature and lifetime of the final polymeric materials. This guide provides a comprehensive technical overview of the thermal properties of VNB, summarizing key quantitative data, experimental methodologies, and proposed decomposition pathways.
Thermal Stability and Properties of the VNB Monomer
The VNB monomer is a colorless liquid that is relatively stable under ambient conditions but can be prone to polymerization upon heating or exposure to initiators.[1] For this reason, commercial VNB is typically supplied with an inhibitor, such as butylated hydroxytoluene (BHT), to prevent premature reaction during storage and transport. The primary thermal event of concern for the monomer is not decomposition in the traditional sense, but rather thermally-induced polymerization.
Table 1: Physical Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ | [1] |
| Molar Mass | 120.19 g/mol | [1] |
| Boiling Point | 141 °C | [1] |
| Melting Point | -80 °C | [1] |
| Flash Point | 28 °C (closed cup) | |
| Vapor Pressure | 6 mmHg at 20 °C |
Thermal Behavior and Stability of Poly(this compound)
Vinyl-addition poly(this compound) (VA-PVNB) demonstrates high thermal stability, which is a desirable characteristic for many high-performance applications.[2] The thermal behavior is typically characterized by two distinct events: lower-temperature cross-linking reactions and higher-temperature backbone decomposition.
Quantitative Thermal Analysis Data
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to quantify the thermal properties of PVNB. TGA measures weight loss as a function of temperature, indicating decomposition, while DSC measures heat flow, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) transitions.
Table 2: Thermal Properties of Vinyl-Addition Poly(this compound) (VA-PVNB)
| Parameter | Method | Value | Description | Reference |
| Decomposition Temperature (Td,5wt%) | TGA | ~400 °C | Temperature at which 5% mass loss occurs, indicating the onset of significant polymer decomposition. | [3] |
| Thermal Transitions | DSC | 150–170 °C | First exothermic transition, associated with the cross-linking of pendant vinyl groups. | [3] |
| >300 °C | Second exothermic transition, likely corresponding to further cross-linking or early decomposition events. | [3] |
Decomposition Pathways
The decomposition of PVNB is a multi-stage process. Based on thermal analysis data and studies of related polynorbornene structures, a plausible pathway can be proposed.
-
Cross-Linking (150-300 °C): The initial thermal event involves the reaction of the pendant vinyl groups on the polymer chains. This leads to the formation of covalent bonds between chains, creating a cross-linked network. This process is observed as a significant exotherm in DSC analysis.[3]
-
Polymer Backbone Scission (>400 °C): At higher temperatures, sufficient energy is available to cause scission of the polymer backbone. Studies on similar copolymers suggest that the strained norbornene units can act as weak points, concentrating thermal stress and promoting chain cleavage at these locations.[5] This degradation results in significant mass loss, as volatile, lower molecular weight fragments are produced.[6] The process can also involve ring-opening of the norbornene moiety, a mechanism that has been observed in studies of VNB under γ-radiolysis.[7]
Experimental Protocols
Standardized methodologies are crucial for obtaining reliable and comparable data on thermal stability. The following are detailed protocols for the key analytical techniques cited.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature and profile of the material by measuring its mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer, such as a TA Instruments Q550 or Rigaku Thermo plus EVO II TG8120.[2][3]
-
Procedure:
-
A small sample (typically 1-5 mg) is accurately weighed and placed into a TGA pan (e.g., platinum or alumina).
-
The furnace is sealed, and the system is purged with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.[2][3]
-
The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant, linear heating rate, commonly 10 °C/min.[2][3]
-
The mass of the sample is recorded continuously throughout the heating process.
-
Data analysis involves plotting mass percentage versus temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[2][3]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as the glass transition (Tg), melting, and exothermic events like cross-linking or decomposition.
-
Instrumentation: A differential scanning calorimeter, such as a TA Instruments Q2000 or Rigaku Thermo plus EVO II DSC 8230.[3][8]
-
Procedure:
-
A small sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A thermal program is initiated, which typically involves heating the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 0 °C to 350 °C).[3]
-
The instrument measures the difference in heat flow between the sample and the reference required to maintain them at the same temperature.
-
The resulting plot of heat flow versus temperature reveals endothermic and exothermic peaks, which correspond to physical or chemical transitions in the material.
-
References
- 1. Buy this compound | 3048-64-4 [smolecule.com]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promerus.com [promerus.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H12 | CID 18273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 5-Vinyl-2-norbornene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinyl-2-norbornene (VNB) is a bicyclic olefin that serves as a crucial monomer and intermediate in the synthesis of various polymers, most notably ethylene (B1197577) propylene (B89431) diene monomer (EPDM) elastomers. Its unique structure, containing both a strained norbornene ring and a reactive vinyl group, allows for versatile polymerization pathways. Understanding the solubility of VNB in a range of organic solvents is paramount for its effective handling, reaction optimization, purification, and the characterization of its polymeric products. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Data Presentation: Solubility of this compound
The solubility of this compound is generally high in common organic solvents, a characteristic attributed to its nonpolar hydrocarbon structure. However, precise quantitative data across a wide spectrum of solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and quantitative solubility information.
| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference |
| Aqueous | Water | 25 | 100 mg/L | [1] |
| Alcohols | Methanol | Ambient | Soluble | [1] |
| Ethanol | Ambient | Miscible | Inferred | |
| Isopropanol | Ambient | Miscible | Inferred | |
| Ketones | Acetone | Ambient | Miscible | Inferred |
| Methyl Ethyl Ketone | Ambient | Miscible | Inferred | |
| Alkanes | Hexane | Ambient | Miscible | Inferred |
| Cyclohexane | Ambient | Miscible | Inferred | |
| Aromatics | Toluene | Ambient | Soluble | [2] |
| Xylene | Ambient | Miscible | Inferred | |
| Ethers | Diethyl Ether | Ambient | Miscible | Inferred |
| Tetrahydrofuran (THF) | Ambient | Miscible | Inferred | |
| Halogenated | Dichloromethane | Ambient | Soluble | [2] |
| Chloroform | Ambient | Miscible | Inferred | |
| Carbon Tetrachloride | Ambient | Miscible | Inferred | |
| Esters | Ethyl Acetate | Ambient | Miscible | Inferred |
Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions. "Soluble" indicates that a significant amount of the solute dissolves in the solvent, though not necessarily in all proportions. "Inferred" indicates that while not explicitly stated, miscibility is highly likely based on the nonpolar nature of this compound and the principle of "like dissolves like."
Experimental Protocols: Determination of Liquid-Liquid Solubility/Miscibility
The following protocol describes a generalized "shake-flask" method, a widely accepted technique for determining the solubility or miscibility of a liquid solute, such as this compound, in an organic solvent.
Objective: To determine the miscibility or quantify the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks (various sizes)
-
Graduated cylinders and pipettes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., refractometer, densitometer)
-
Glass vials with screw caps (B75204) and PTFE septa
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.
-
For example, prepare standards ranging from 1% to 50% (v/v or w/v) of VNB in the solvent.
-
-
Sample Preparation (for Miscibility Testing):
-
In a series of glass vials, add varying proportions of this compound and the solvent. For instance, prepare mixtures of 1:9, 1:1, and 9:1 ratios of VNB to solvent by volume.
-
Seal the vials tightly.
-
-
Sample Preparation (for Quantitative Solubility):
-
If the substances are not fully miscible, prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial. An excess is indicated by the presence of a separate phase.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic vigorous shaking. For viscous solvents, a longer equilibration time may be necessary.
-
-
Phase Separation (for Saturated Solutions):
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to ensure complete phase separation. Centrifugation at the same temperature can be used to accelerate this process.
-
-
Analysis:
-
For Miscibility Testing: Visually inspect the vials. If a single, clear liquid phase is observed in all proportions, the liquids are considered miscible. If two distinct layers are present, they are immiscible.
-
For Quantitative Solubility: Carefully extract an aliquot from the solvent-rich phase of the saturated solution, being cautious not to disturb the VNB-rich phase.
-
Dilute the aliquot with the pure solvent to a concentration that falls within the range of the prepared standard solutions.
-
Analyze the diluted sample and the standard solutions using a calibrated analytical instrument (e.g., GC).
-
From the calibration curve, determine the concentration of this compound in the aliquot.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
-
-
Data Reporting:
-
Report the solubility as the average of at least three independent measurements, along with the standard deviation.
-
Specify the temperature at which the measurement was conducted.
-
Mandatory Visualization
References
The Pivotal Role of 5-Vinyl-2-norbornene (VNB) as a Monomer in EPDM Elastomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of 5-Vinyl-2-norbornene (VNB) as a diene monomer in the synthesis and performance of Ethylene-Propylene-Diene Monomer (EPDM) elastomers. EPDM rubbers are renowned for their exceptional resistance to heat, ozone, and weathering, making them indispensable in a myriad of applications.[1][2] The choice of the third diene monomer is a key determinant of the final properties of the EPDM polymer, and VNB has emerged as a superior option for high-performance applications.[3][4] This document will delve into the chemical structure of VNB, its impact on EPDM synthesis and properties, and a comparative analysis with other commonly used dienes.
Introduction to this compound (VNB)
This compound is a non-conjugated diene monomer characterized by a unique bicyclic structure with two double bonds.[1] One double bond is within the norbornene ring, and the other is a vinyl group attached to the ring. This distinct structure is central to its function in EPDM production. VNB is synthesized through the Diels-Alder reaction of cyclopentadiene (B3395910) and butadiene.[5]
Synthesis of VNB-Containing EPDM Elastomers
The terpolymerization of ethylene, propylene (B89431), and VNB is predominantly carried out using Ziegler-Natta or metallocene catalysts in a solution polymerization process.[2][6][7] The choice of catalyst system significantly influences the incorporation of VNB and the final polymer architecture.
Ziegler-Natta Catalysis
Traditional Ziegler-Natta catalysts, often based on vanadium compounds, have been widely used for EPDM synthesis.[2][7] However, incorporating high levels of VNB can be challenging with these systems, sometimes leading to undesirable side reactions and reactor fouling.[3]
Metallocene and Post-Metallocene Catalysis
Modern single-site catalysts, such as metallocenes and post-metallocene systems like Keltan ACE™, have demonstrated high efficiency in incorporating VNB into the EPDM backbone.[2][3] These advanced catalysts allow for better control over the polymer's molecular weight, composition, and microstructure, leading to a new generation of high-performance VNB-EPDM elastomers.[4][8]
The Superiority of VNB in Peroxide Curing
One of the most significant advantages of using VNB as the third monomer is the enhanced efficiency of peroxide vulcanization.[3][4] Peroxide curing is a crucial process for forming a stable, three-dimensional network within the elastomer, imparting it with its desirable elastic properties.
The mechanism of peroxide curing involves the thermal decomposition of the peroxide to form free radicals. These radicals then abstract hydrogen atoms from the EPDM polymer chains, creating polymer radicals (macro-radicals). The crosslinks are subsequently formed through the combination of these macro-radicals.[9][10]
The vinyl group of VNB is particularly susceptible to radical addition, providing an additional and more efficient pathway for crosslinking compared to the double bonds in other dienes like 5-ethylidene-2-norbornene (ENB) and dicyclopentadiene (B1670491) (DCPD).[9][11] This results in a higher crosslink density for a given amount of peroxide, leading to improved material properties.[8][12] Studies have shown that the peroxide curing efficiency of VNB is approximately four times higher than that of ENB and DCPD.[8][12]
Comparative Performance of VNB-EPDM
The incorporation of VNB leads to EPDM elastomers with a range of enhanced properties compared to those synthesized with ENB or DCPD.
Quantitative Data Summary
| Property | VNB-EPDM | ENB-EPDM | DCPD-EPDM | Reference(s) |
| Peroxide Curing Efficiency | High (approx. 4x ENB/DCPD) | Moderate | Low to Moderate | [8],[12] |
| Heat Resistance | Superior | Good | Good | [6],[13] |
| Tensile Strength | High | Good | Good | [14],[15] |
| Tear Resistance | Good | Fair to Good | Fair | [15] |
| Compression Set | Excellent | Good | Good | [14] |
| Mooney Viscosity (ML 1+4 @ 125°C) | 46-69 | Varies | Varies | [16] |
| Ethylene Content (wt%) | 60 | Varies | Varies | [16] |
| Diene Content (wt%) | 1.5 | Varies | Varies | [16] |
Key Performance Advantages
-
Improved Heat Aging Resistance: The more stable crosslinks formed in VNB-EPDM contribute to superior retention of physical properties at elevated temperatures.[13]
-
Enhanced Mechanical Properties: VNB-EPDM often exhibits higher tensile strength and better dynamic properties, making it suitable for demanding applications like automotive engine mounts and belts.[6][11]
-
Cost-Effectiveness in Compounding: The higher curing efficiency allows for a reduction in the amount of peroxide required to achieve the desired crosslink density, which can lead to cost savings and reduced blooming of peroxide by-products.[8]
Experimental Protocols
EPDM Synthesis (Solution Polymerization)
A detailed experimental protocol for the synthesis of VNB-EPDM via solution polymerization is outlined below. This is a generalized procedure, and specific parameters may vary depending on the catalyst system and desired polymer characteristics.
-
Reactor Preparation: A stainless-steel reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.
-
Solvent and Monomer Feed: A suitable organic solvent, such as hexane, is introduced into the reactor. Ethylene and propylene are then fed into the reactor at a predetermined ratio and pressure (e.g., 0.1-0.6 MPa).[17][18]
-
Diene Addition: this compound is injected into the reactor.
-
Catalyst Introduction: The catalyst system, consisting of the primary catalyst (e.g., a vanadium-based compound or a metallocene) and a co-catalyst (e.g., an organoaluminum compound), is introduced into the reactor to initiate polymerization. The polymerization is typically conducted at a temperature between 0°C and 70°C for a duration of 10 to 90 minutes.[18]
-
Polymerization: The reaction mixture is continuously stirred to ensure homogeneity and efficient heat transfer.
-
Termination: The polymerization is terminated by adding a deactivating agent, such as an alcohol.
-
Polymer Recovery and Purification: The polymer solution is washed with water to remove catalyst residues. The EPDM is then precipitated, filtered, and dried under vacuum to obtain the final product.
Peroxide Vulcanization
The following is a general procedure for the peroxide curing of an EPDM compound.
-
Compounding: The raw EPDM polymer is mixed with various additives on a two-roll mill or in an internal mixer. These additives can include fillers (e.g., carbon black, silica), plasticizers (oils), processing aids, and the peroxide curative.
-
Molding and Curing: The compounded rubber is placed into a mold and subjected to heat and pressure in a compression molding press. The curing temperature is typically in the range of 150°C to 180°C, and the time is dependent on the specific peroxide used and the thickness of the part.[19][20]
-
Post-Curing: In some cases, a post-curing step at a slightly lower temperature may be employed to ensure complete crosslinking and to remove any volatile by-products.
Material Characterization
Mooney viscosity, a measure of the processability of the uncured rubber, is determined using a Mooney viscometer according to ASTM D1646.[1][3][5] A sample of the uncured EPDM is placed in the viscometer, which is heated to a specified temperature (typically 100°C or 125°C).[1][16] A rotor within the chamber rotates at a constant speed, and the torque required to maintain this rotation is measured in Mooney units (MU).
DSC is used to determine the thermal transitions of the EPDM, such as the glass transition temperature (Tg) and melting temperature (Tm), in accordance with ASTM D3418 and ASTM D7426.[21][22][23] A small sample of the EPDM is heated at a controlled rate in the DSC instrument, and the heat flow to or from the sample is measured as a function of temperature. The resulting thermogram reveals the temperatures at which these transitions occur.[24][25]
Applications of VNB-EPDM Elastomers
The superior properties of VNB-EPDM make it the material of choice for a wide range of demanding applications, including:
-
Automotive: Engine mounts, radiator hoses, weather stripping, and gaskets.[6]
-
Industrial: Conveyor belts, high-temperature hoses, and O-rings.[6][13]
-
Construction: Window gaskets and roofing membranes.[8]
-
Wire and Cable: Electrical insulation and jacketing.[13]
Conclusion
This compound plays a pivotal role in advancing the performance of EPDM elastomers. Its unique chemical structure facilitates highly efficient peroxide curing, leading to a superior crosslink network. This, in turn, imparts VNB-containing EPDM with enhanced heat resistance, mechanical properties, and overall durability compared to EPDMs made with other dienes. The development of advanced catalyst technologies has further expanded the potential for producing a wide range of VNB-EPDM grades with tailored properties for specialized applications. As the demand for high-performance elastomers continues to grow, the importance of VNB as a key monomer in EPDM synthesis is set to increase.
References
- 1. coirubber.com [coirubber.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. matestlabs.com [matestlabs.com]
- 4. Homogeneous Group IVB Catalysts of New Generations for Synthesis of Ethylene-Propylene-Diene Rubbers: A Mini-Review | MDPI [mdpi.com]
- 5. smithers.com [smithers.com]
- 6. cetjournal.it [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. About VNB-EPT | State-of-the-art synthetic rubber resistant to high and low temperatures VNB-EPT/EBT | Mitsui Chemicals [jp.mitsuichemicals.com]
- 14. artelrubber.co.uk [artelrubber.co.uk]
- 15. nomaco.com [nomaco.com]
- 16. jp.mitsuichemicals.com [jp.mitsuichemicals.com]
- 17. Solution polymerization of synthetic rubber – About Rubber [nr-rubber.com]
- 18. CN102863590B - Preparation method of EPDM (Ethylene-Propylene-Diene Monomer) rubber - Google Patents [patents.google.com]
- 19. EP1033386B1 - Preparation of peroxide vulcanized rubber composition and articles having at least one component thereof - Google Patents [patents.google.com]
- 20. Understanding the Curing Process of EPDM Rubber: Why It Matters - Lab Kneaders [labkneader.com]
- 21. thermalsupport.com [thermalsupport.com]
- 22. Differential Scanning Calorimetry (DSC) - Elastomer Institut Richter [elastomer-institut.de]
- 23. ace-laboratories.com [ace-laboratories.com]
- 24. tainstruments.com [tainstruments.com]
- 25. researchgate.net [researchgate.net]
The Tale of Two Bonds: An In-depth Technical Guide to the Fundamental Reactivity of Endocyclic and Exocyclic Double Bonds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the fundamental differences in chemical reactivity between endocyclic and exocyclic double bonds. Understanding these distinctions is paramount in the fields of organic synthesis, medicinal chemistry, and drug development, where the precise control of molecular architecture and reactivity is crucial for designing novel therapeutics and efficient synthetic pathways. This document summarizes key thermodynamic and kinetic data, details relevant experimental protocols, and visualizes the underlying principles and pathways governing their differential reactivity.
Thermodynamic Stability: The Endocyclic Advantage
In general, an endocyclic double bond, where both carbon atoms of the C=C bond are part of a ring structure, is thermodynamically more stable than an exocyclic double bond, where only one of the carbon atoms is a ring member.[1][2] This increased stability of endocyclic alkenes is attributed to a combination of factors, including reduced ring strain and more favorable orbital overlap.[3]
The thermodynamic stability of alkenes can be quantified by their heat of hydrogenation (ΔH° hydrog), which is the enthalpy change upon catalytic hydrogenation. A lower heat of hydrogenation indicates a more stable alkene.
Table 1: Heats of Hydrogenation for Selected Endocyclic and Exocyclic Alkenes
| Alkene Pair | Ring Size | Endocyclic Isomer | ΔH° hydrog (kJ/mol) | Exocyclic Isomer | ΔH° hydrog (kJ/mol) | Stability Difference (kJ/mol) |
| Methylcyclopentene vs. Methylenecyclopentane | 5 | 1-Methylcyclopentene | -105 | Methylenecyclopentane | -110 | 5 |
| Methylcyclohexene vs. Methylenecyclohexane (B74748) | 6 | 1-Methylcyclohexene | -107 | Methylenecyclohexane | -116 | 9 |
| Ethylidenecyclohexane vs. Ethylcyclohexene | 6 | 1-Ethylcyclohexene | -110 | Ethylidenecyclohexane | -115 | 5 |
Data compiled from various sources. The exact values may vary slightly depending on the experimental conditions.
As shown in Table 1, endocyclic alkenes consistently exhibit lower heats of hydrogenation, confirming their greater thermodynamic stability compared to their exocyclic isomers.[3] The magnitude of this stability difference can be influenced by the ring size and the substitution pattern on the double bond.
Kinetic Reactivity: A Matter of Accessibility and Strain
While thermodynamically more stable, the reactivity of endocyclic versus exocyclic double bonds in a kinetic sense depends on the specific reaction and the transition state geometry. Generally, the less-hindered nature of exocyclic double bonds can make them more kinetically favorable for reactions involving bulky reagents. Conversely, the release of ring strain in the transition state can accelerate reactions of certain endocyclic double bonds.
Electrophilic Addition
Electrophilic addition is a fundamental reaction of alkenes. The π electrons of the double bond act as a nucleophile, attacking an electrophile. The relative rates of electrophilic addition to endocyclic and exocyclic double bonds are influenced by steric hindrance and the stability of the resulting carbocation intermediate.
In the acid-catalyzed dehydration of 1-methylcyclohexanol, the formation of the endocyclic product (1-methylcyclohexene) is favored over the exocyclic product (methylenecyclohexane) in approximately an 85:15 ratio, reflecting the thermodynamic stability of the products.[4][5] However, kinetic factors can also play a role. The kinetic preference can be influenced by:
-
Statistical factors: The number of available protons for elimination.
-
Stereoelectronic effects: The alignment of the C-H bond with the p-orbital of the carbocation.
-
Steric hindrance: The accessibility of the double bond to the electrophile.[4]
Catalytic Hydrogenation
Catalytic hydrogenation is the addition of hydrogen across the double bond in the presence of a metal catalyst. The rate of hydrogenation is highly sensitive to steric hindrance around the double bond, as the alkene must adsorb onto the catalyst surface.[6] Consequently, the less sterically hindered exocyclic double bonds often exhibit faster hydrogenation rates than their more substituted endocyclic counterparts.
Table 2: Qualitative Comparison of Reactivity in Common Alkene Reactions
| Reaction Type | General Trend for Endocyclic C=C | General Trend for Exocyclic C=C | Key Influencing Factors |
| Electrophilic Addition | Generally slower due to higher stability, but can be accelerated by release of ring strain. | Often kinetically favored due to better accessibility of the π-bond. | Steric hindrance, carbocation stability, solvent effects. |
| Catalytic Hydrogenation | Typically slower due to greater substitution and steric hindrance around the double bond. | Generally faster due to better accessibility to the catalyst surface. | Catalyst type (e.g., Pd/C, PtO2), solvent, temperature, pressure. |
| Cycloaddition (Diels-Alder) | Can act as a dienophile; reactivity depends on ring strain and electronic factors. | Can also act as a dienophile; reactivity is influenced by conformation and steric effects. | Frontier molecular orbital energies, steric hindrance between diene and dienophile. |
Experimental Protocols
Protocol for Comparative Catalytic Hydrogenation using Gas Chromatography
This protocol describes a method to compare the relative rates of hydrogenation of an endocyclic and an exocyclic alkene.
Objective: To determine the relative rate of hydrogenation of a pair of isomeric alkenes (e.g., 1-methylcyclohexene and methylenecyclohexane) through competitive reaction monitored by gas chromatography (GC).
Materials:
-
1-Methylcyclohexene
-
Methylenecyclohexane
-
Ethanol (B145695) (anhydrous)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (high purity)
-
A two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenator
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5)
Procedure:
-
Standard Preparation: Prepare a standard solution containing known concentrations of 1-methylcyclohexene, methylenecyclohexane, and the expected product (methylcyclohexane) in ethanol to determine their retention times on the GC.
-
Reaction Setup: In a two-neck flask equipped with a magnetic stir bar, dissolve equimolar amounts of 1-methylcyclohexene and methylenecyclohexane in anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the flask.
-
Hydrogenation: Seal the flask with a septum, and purge the system with hydrogen gas. Inflate a balloon with hydrogen and attach it to one neck of the flask to maintain a hydrogen atmosphere. For more precise control, a dedicated hydrogenation apparatus can be used.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe, filter it through a small plug of silica (B1680970) gel or a syringe filter to remove the catalyst, and dilute it with ethanol.
-
GC Analysis: Inject the diluted aliquots into the GC. Monitor the disappearance of the starting alkenes and the appearance of the alkane product.
-
Data Analysis: Plot the concentration of each alkene as a function of time. The relative rates can be determined by comparing the initial slopes of the concentration vs. time plots.
Protocol for Monitoring Electrophilic Bromination via NMR Spectroscopy
This protocol outlines a method for observing the relative reactivity of an endocyclic and an exocyclic alkene towards electrophilic bromine addition using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To monitor the in-situ reaction of a mixture of an endocyclic and an exocyclic alkene with bromine and determine their relative rates of consumption.
Materials:
-
Endocyclic alkene (e.g., 1-methylcyclopentene)
-
Exocyclic alkene (e.g., methylenecyclopentane)
-
Deuterated chloroform (B151607) (CDCl₃)
-
Bromine solution in CDCl₃ (of known concentration)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution containing equimolar amounts of the endocyclic and exocyclic alkenes in CDCl₃.
-
Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the starting material mixture to identify and integrate the characteristic signals of each alkene.
-
Reaction Initiation: At time t=0, add a sub-stoichiometric amount of the bromine solution in CDCl₃ to the NMR tube. Quickly mix the contents and place the tube in the NMR spectrometer.
-
Time-course NMR: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The instrument's kinetics software can be used to automate this process.[7]
-
Data Processing and Analysis: Process the series of spectra. For each time point, integrate the signals corresponding to the remaining starting materials. Plot the normalized integral values of each alkene against time. The relative reactivity can be inferred from the rates of disappearance of their respective signals.
Biological Significance: The Case of Steroid and Prostaglandin Biosynthesis
The distinction in reactivity and stability between endocyclic and exocyclic double bonds is not merely a curiosity of synthetic chemistry; it is a fundamental principle exploited by nature in complex biochemical pathways.
Steroid Biosynthesis: Controlled Isomerization of an Endocyclic Double Bond
In the biosynthesis of steroid hormones, a key step involves the enzymatic isomerization of an endocyclic double bond.[8] The enzyme 3-beta-hydroxysteroid dehydrogenase catalyzes the conversion of pregnenolone (B344588) to progesterone. This transformation involves both the oxidation of a hydroxyl group and the migration of the Δ⁵ double bond to the Δ⁴ position.[9] This precise enzymatic control highlights the importance of double bond position for biological activity.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A double bond in a six-membered ring is usually more stable in an... | Study Prep in Pearson+ [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of 5-Vinyl-2-norbornene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-opening metathesis polymerization (ROMP) of 5-Vinyl-2-norbornene (VNB). This monomer is of significant interest due to its ability to act as a reversible deactivation chain-transfer monomer, enabling the synthesis of branched polymers with controlled architectures.[1][2] The resulting polymers have potential applications in diverse fields, including coatings, advanced materials, and drug delivery systems.[1][2]
Introduction
Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique that utilizes strained cyclic olefins to produce polymers with a high degree of control over their structure and properties.[1] this compound is a bifunctional monomer containing a highly strained norbornene ring, which readily undergoes ROMP, and a vinyl group that can participate in chain transfer reactions.[1][3] This unique characteristic allows for the formation of branched polymer structures. The choice of catalyst is crucial, with ruthenium-based catalysts, particularly Grubbs' third-generation catalyst (G3), being highly effective for this process.[1][3]
Reaction Mechanism and Signaling Pathway
The ROMP of this compound proceeds via a metal-alkylidene catalyzed chain-growth mechanism. The catalyst reacts with the strained double bond of the norbornene ring, leading to the formation of a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal-alkylidene species attached to the growing polymer chain. The vinyl side group of VNB can participate in a cross-metathesis reaction with the propagating ruthenium center, leading to a reversible deactivation of the growing chain and the formation of branches.[1] The G3 catalyst sterically favors α-addition to the vinyl group, which is crucial for achieving a quasi-living polymerization and minimizing cross-linking.[1][2]
Caption: ROMP mechanism of this compound.
Quantitative Data
The molecular weight and polydispersity of the resulting polymers can be controlled by the monomer-to-catalyst ratio and the addition of chain-transfer agents. The following tables summarize representative data from the literature.
Table 1: Copolymerization of VNB with Norbornene Monomers using Grubbs G3 Catalyst [3]
| Co-monomer (M) | [M]/[VNB]/[G3] Ratio | Mn (kDa) | PDI (Mw/Mn) |
| M1 | 100:0:1 | 25.4 | 1.10 |
| M1 | 100:5:1 | 18.2 | 1.15 |
| M2 | 100:0:1 | 30.1 | 1.08 |
| M2 | 100:5:1 | 22.5 | 1.12 |
| M3 | 100:0:1 | 15.8 | 1.09 |
| M3 | 100:5:1 | 11.3 | 1.18 |
*M1: A functionalized norbornene monomer. **M2: An endo-substituted norbornene monomer. ***M3: Unsubstituted norbornene. Reactions were conducted at 0.2 mmol scale with a total monomer concentration of 0.2 M in dry THF at 25 °C.
Table 2: ROMP of Norbornene Derivatives with Vanadium and Nickel Catalysts [4]
| Catalyst | Monomer | Mw (kDa) | PDI (Mw/Mn) |
| Vanadium Complex 3a | Norbornene | 2.03 | 1.3 |
| Vanadium Complex 3b | Norbornene | 2.10 | 1.3 |
| Nickel Complex 4a | Norbornene | 73.14 | 2.4 |
| Nickel Complex 4b | Norbornene | 97.23 | 1.9 |
These data are for the homopolymerization of norbornene and are included for comparative purposes of different catalyst systems.
Experimental Protocols
The following protocols provide a general framework for the ROMP of this compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials
-
This compound (VNB), inhibitor-free
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl vinyl ether
-
Methanol
-
Dichloromethane (DCM)
General Experimental Workflow
Caption: General workflow for ROMP of VNB.
Detailed Protocol for Homopolymerization of VNB
-
Preparation of Monomer Solution: In a glovebox, dissolve this compound (e.g., 0.2 mmol) in anhydrous THF to achieve a desired monomer concentration (e.g., 0.2 M).
-
Preparation of Catalyst Solution: In a separate vial, dissolve Grubbs' third-generation catalyst (G3) in a small amount of anhydrous THF. The amount of catalyst will depend on the desired monomer-to-catalyst ratio.
-
Polymerization: Vigorously stir the monomer solution and rapidly inject the catalyst solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for the desired time (e.g., 1-2 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy.[1]
-
Termination: Quench the polymerization by adding an excess of ethyl vinyl ether (e.g., 100 equivalents relative to the catalyst) and stir for an additional 20 minutes.
-
Isolation: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold, stirring methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Further structural characterization can be performed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol for Copolymerization of VNB with a Norbornene Co-monomer
The protocol for copolymerization is similar to the homopolymerization protocol, with the main difference being the initial preparation of the monomer solution.
-
Preparation of Monomer Solution: In a glovebox, dissolve both this compound and the desired norbornene co-monomer in anhydrous THF at the desired molar ratio and total monomer concentration.
-
Follow steps 2-8 from the homopolymerization protocol.
Post-Polymerization Modification
The pendant vinyl groups in poly(this compound) are amenable to a variety of post-polymerization modifications, allowing for the synthesis of functional materials.
Caption: Post-polymerization modifications of PVNB.
Applications
The unique branched architecture and the ability to introduce functional groups make polymers derived from VNB attractive for a range of applications:
-
Advanced Coatings: Branched polymers can exhibit lower solution viscosity, which is advantageous for high-solids coatings.
-
Luminescent Materials: Incorporation of fluorescent co-monomers allows for the synthesis of branched fluorescent polymers.[1]
-
Drug Delivery: The controlled architecture and potential for functionalization make these polymers candidates for drug delivery systems.[2]
-
Gas Separation Membranes: Polynorbornenes are known for their high gas permeability, and modifications of the VNB-derived polymers can be used to tune these properties.[5]
-
Thermoplastic Elastomers: The ability to control the polymer architecture can lead to materials with tailored elastomeric properties.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Ruthenium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Synthesis of Branched Polymers via ROMP using 5-Vinyl-2-Norbornene as a Chain-Transfer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that allows for the synthesis of a wide variety of polymeric architectures with a high degree of control over molecular weight, dispersity, and functionality. The introduction of branching into polymer structures can significantly alter their physical and chemical properties, leading to materials with enhanced solubility, lower viscosity, and unique rheological behavior, which are highly desirable in fields such as drug delivery, coatings, and advanced materials. 5-Vinyl-2-norbornene (VNB) has emerged as a cost-effective and efficient reversible deactivation chain-transfer monomer (RDCTM) in ROMP for the one-pot synthesis of branched polymers.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of VNB as a chain-transfer agent in the ROMP of norbornene-based monomers to generate branched polymer structures.
Principle of VNB as a Chain-Transfer Agent in ROMP
In the ROMP of a primary monomer, such as a functionalized norbornene, in the presence of VNB, the strained norbornene ring of VNB participates in the ring-opening polymerization, incorporating it into the polymer backbone. The vinyl group of the incorporated VNB unit can then undergo a cross-metathesis reaction with the propagating ruthenium catalyst. This process involves a reversible α-addition of the catalyst to the vinyl group, which temporarily deactivates the propagating chain end and can lead to the initiation of a new polymer chain, resulting in a branched structure. This reversible deactivation process allows for a quasi-living polymerization, enabling the synthesis of branched block copolymers.[1][2]
Data Presentation
The following tables summarize the quantitative data from representative experiments, demonstrating the effect of the monomer-to-VNB ratio on the resulting polymer characteristics.
Table 1: Copolymerization of a Functionalized Norbornene (M1) with VNB [1]
| Entry | [M1]:[VNB]:[G3] | VNB (mol %) | M_n_ (kDa) | PDI (M_w_/M_n_) |
| 1 | 100:0:1 | 0 | 145.3 | 1.15 |
| 2 | 95:5:1 | 5 | 78.2 | 1.23 |
| 3 | 90:10:1 | 10 | 55.1 | 1.31 |
| 4 | 80:20:1 | 20 | 38.4 | 1.45 |
Reactions were conducted at 25 °C in dry THF with an initial monomer concentration of 0.2 M. M_n_ and PDI were determined by Gel Permeation Chromatography (GPC) with a Multi-Angle Light Scattering (MALS) detector.
Table 2: Copolymerization of Various Norbornene Monomers with VNB [1]
| Entry | Monomer | VNB (mol %) | M_n_ (kDa) | PDI (M_w_/M_n_) |
| 1 | M2 (endo-isomer) | 10 | 62.5 | 1.28 |
| 2 | M3 (norbornene) | 10 | 45.7 | 1.35 |
| 3 | M4 (monosubstituted) | 10 | 71.3 | 1.26 |
| 4 | M5 (disubstituted) | 10 | 88.9 | 1.21 |
Reactions were conducted under the same conditions as in Table 1.
Experimental Protocols
Materials
-
Monomer (e.g., functionalized norbornene): Purified according to standard procedures.
-
This compound (VNB): Commercial grade, passed through a short column of basic alumina (B75360) to remove inhibitors.
-
ROMP Catalyst (e.g., Grubbs' 3rd generation catalyst, G3): Stored in a glovebox under a nitrogen atmosphere.
-
Solvent (e.g., Tetrahydrofuran, THF): Anhydrous, deoxygenated.
-
Ethyl vinyl ether: As a quenching agent.
-
Methanol (B129727): For polymer precipitation.
General Protocol for the Synthesis of Branched Polymers via ROMP
-
Preparation of Monomer and VNB Stock Solutions:
-
In a nitrogen-filled glovebox, prepare a stock solution of the desired norbornene-based monomer in anhydrous THF (e.g., 0.5 M).
-
Prepare a separate stock solution of VNB in anhydrous THF (e.g., 0.5 M).
-
-
Polymerization Reaction:
-
In a scintillation vial equipped with a magnetic stir bar, add the appropriate volumes of the monomer and VNB stock solutions to achieve the desired molar ratio.
-
Add additional anhydrous THF to reach the desired final monomer concentration (e.g., 0.2 M).
-
Prepare a stock solution of the Grubbs' catalyst in anhydrous THF (e.g., 10 mg/mL).
-
Initiate the polymerization by adding the required amount of the catalyst stock solution to the monomer/VNB mixture while stirring. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to proceed at room temperature (25 °C) for the desired time (e.g., 1-2 hours).
-
-
Termination and Precipitation:
-
Quench the polymerization by adding an excess of ethyl vinyl ether (e.g., 0.2 mL) and stir for 20 minutes.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of vigorously stirring methanol.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol and dry under vacuum to a constant weight.
-
Characterization of Branched Polymers
-
Molecular Weight and Polydispersity:
-
Analyze the polymer by Gel Permeation Chromatography (GPC) equipped with a multi-angle light scattering (MALS) and a refractive index (RI) detector.
-
Use THF as the eluent at a flow rate of 1.0 mL/min at 35 °C.
-
Determine the number-average molecular weight (M_n_) and the polydispersity index (PDI = M_w_/M_n_).
-
-
Degree of Branching:
-
The degree of branching can be qualitatively inferred from the decrease in M_n_ with an increasing amount of VNB, as shown in the data tables.
-
For a more quantitative analysis, techniques such as ¹H NMR spectroscopy can be used to compare the integration of signals corresponding to the vinyl protons of VNB and the olefinic protons in the polymer backbone. However, due to the complexity of the spectra arising from various isomers, this can be challenging.[4] Advanced techniques like DOSY (Diffusion-Ordered Spectroscopy) NMR can also provide evidence for the formation of branched structures.[1]
-
Visualizations
Caption: ROMP mechanism with VNB as a chain-transfer agent.
Caption: Experimental workflow for branched polymer synthesis.
References
Application Notes and Protocols: Vinyl-Addition Polymerization of 5-Vinyl-2-norbornene using Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the vinyl-addition polymerization of 5-vinyl-2-norbornene (VNB) utilizing various palladium catalyst systems. This method allows for the synthesis of high molecular weight polymers while preserving the pendant vinyl group, which is valuable for further functionalization.
Introduction
The vinyl-addition polymerization of this compound is a crucial technique for producing polymers with a saturated, thermally stable polynorbornene backbone and reactive pendant vinyl groups. Palladium-based catalysts have demonstrated high efficiency and selectivity for this polymerization, proceeding primarily through the endocyclic double bond of the norbornene moiety. This preserves the exocyclic vinyl group for subsequent modifications, making the resulting poly(VNB) a versatile platform for various applications, including in drug delivery systems and advanced materials.
Key Catalyst Systems and Experimental Data
Several palladium catalyst systems have been successfully employed for the vinyl-addition polymerization of VNB. The choice of catalyst and reaction conditions significantly influences the polymer's molecular weight, polydispersity, and overall yield. Below is a summary of quantitative data from key experiments.
Catalyst System 1: [Pd(OAc)(MeCN)(P(i-Pr)3)2][B(C6F5)4] with Silane (B1218182) Chain Transfer Agent
This system utilizes a palladium(II) catalyst in the presence of a silane as a chain transfer agent to control the molecular weight of the resulting polymer. The addition of a hydroxyl group activator, such as ethanol (B145695), has been shown to dramatically increase the yield.[1]
| Monomer:Pd:Activator Ratio | Yield (%) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 10000:1:3 | 71 | 4950 | 3390 | 1.46 |
| 10000:1:3 (without EtOH) | 0 | - | - | - |
Table 1: Polymerization of a norbornene derivative using a palladium catalyst with and without an ethanol activator. Data sourced from Promerus.[1]
Catalyst System 2: Benzylic Palladium Complexes
Benzylic palladium complexes, such as [Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2], in combination with a phosphine (B1218219) ligand (e.g., PCy3) and a borate (B1201080) salt (e.g., NaBArF4), form a highly active catalyst for the homopolymerization of VNB. This system can achieve high polymer yields with very low catalyst loadings (as low as 2 ppm).[2] The initiation of the polymerization can occur either through the insertion of VNB into a Pd-H bond or a Pd-C(benzyl) bond, depending on the order of mixing the catalyst components.[2]
Catalyst System 3: Pd2(dba)3/PCy3/[Ph3C]+[B(C6F5)4]−
A cationic palladium(II) catalyst system generated from tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), tricyclohexylphosphine (B42057) (PCy3), and triphenylmethylium tetrakis(pentafluorophenyl)borate (B1229283) ([Ph3C]+[B(C6F5)4]−) enables a reversible-deactivation vinyl-addition polymerization.[3][4] This "living" polymerization, particularly when conducted at a controlled temperature in a coordinating solvent like tetrahydrofuran (B95107) (THF), allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[3][4]
| [VNB]0:[Pd]0 | Temperature (°C) | Mn (kDa) | Đ (PDI) |
| 250 | 15 | 46.0 | 1.22 |
| 1000 | 15 | 190 | 1.32 |
| 1000 | 25 | 214 | 2.17 |
Table 2: Effect of temperature and monomer-to-palladium ratio on the molecular weight and dispersity of VA-PVNB. Data sourced from ACS Publications.[3]
Experimental Protocols
Protocol 1: Polymerization using [Pd(OAc)(MeCN)(P(i-Pr)3)2][B(C6F5)4]
This protocol is based on the procedure described by Promerus.[1]
Materials:
-
This compound (VNB), purified
-
[Pd(OAc)(MeCN)(P(i-Pr)3)2][B(C6F5)4] catalyst
-
Triethylsilane (Et3SiH)
-
Ethanol (EtOH)
-
Methylene (B1212753) chloride (CH2Cl2), anhydrous
-
Toluene (B28343), anhydrous
-
Hexane
-
Nitrogen gas
-
Reaction vessel with a magnetic stir bar
Procedure:
-
In a drybox, add the desired amount of VNB monomer, ethanol, and triethylsilane to a reaction vessel equipped with a stir bar.
-
Add sufficient toluene to achieve the desired monomer concentration.
-
Seal the vessel and remove it from the drybox.
-
Heat the mixture to 80 °C with stirring.
-
Once the temperature is stable, inject a solution of the palladium catalyst in methylene chloride.
-
Continue stirring the mixture at 80 °C for 17-18 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of hexane.
-
Collect the polymer by filtration.
-
Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.
Protocol 2: Polymerization using Pd2(dba)3/PCy3/[Ph3C]+[B(C6F5)4]− under Isothermal Control
This protocol is adapted from the reversible-deactivation polymerization described in ACS Publications.[3]
Materials:
-
This compound (VNB), purified
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tricyclohexylphosphine (PCy3)
-
Triphenylmethylium tetrakis(pentafluorophenyl)borate ([Ph3C]+[B(C6F5)4]−)
-
Tetrahydrofuran (THF), anhydrous
-
Jacketed reaction vessel with a magnetic stir bar
-
Circulating water bath
Procedure:
-
Set up the jacketed reaction vessel connected to a circulating water bath set to 15 °C.
-
In a glovebox, prepare the catalyst solution by dissolving Pd2(dba)3, PCy3, and [Ph3C]+[B(C6F5)4]− in THF.
-
In the reaction vessel, dissolve the VNB monomer in THF to the desired initial concentration (e.g., 2 mol L-1).
-
Initiate the polymerization by adding the catalyst solution to the monomer solution with vigorous stirring.
-
Maintain the reaction temperature at 15 °C throughout the polymerization.
-
To monitor the reaction, aliquots can be taken at various time points and quenched with acetonitrile for analysis by 1H NMR to determine monomer conversion.
-
Upon reaching the desired conversion, terminate the polymerization by adding a larger volume of acetonitrile.
-
Isolate the polymer by precipitation, filtration, and drying under vacuum.
Visualizations
Experimental Workflow for Palladium-Catalyzed VNB Polymerization
References
Application Notes and Protocols: Copolymerization of 5-Vinyl-2-norbornene with Ethylene and Acrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of terpolymers of 5-vinyl-2-norbornene (VNB), ethylene (B1197577), and acrylates. The incorporation of functional acrylate (B77674) monomers and the crosslinkable VNB unit into a polyethylene (B3416737) backbone offers a versatile platform for the development of advanced materials with tailored properties, suitable for applications ranging from drug delivery matrices to specialized elastomers.
Introduction
The copolymerization of ethylene with polar monomers like acrylates is a significant area of research, aiming to combine the excellent mechanical properties of polyethylene with the functionality and tunable characteristics imparted by the polar comonomers. The addition of a third monomer, this compound (VNB), introduces a pendant vinyl group that can be utilized for post-polymerization modifications, such as crosslinking or grafting, further enhancing the material's performance and applicability.[1][2] This document outlines the synthesis of such terpolymers using phosphine-sulfonate palladium complexes, which have shown high activity and efficiency in copolymerizing ethylene with polar vinyl monomers.[1][3]
Data Presentation
The following tables summarize key quantitative data obtained from the characterization of ethylene/VNB/acrylate terpolymers.
Table 1: Polymerization Activity and Monomer Incorporation
| Entry | Acrylate Monomer | Catalyst | Activity (g mol⁻¹ h⁻¹) | Acrylate Inc. (mol%) | VNB Inc. (mol%) | Mn (kDa) | Đ (Mw/Mn) | Ref. |
| 1 | Butyl Acrylate (BA) | Pd1 | - | 0.68 | 0.94 | - | - | [2] |
| 2 | EGMA | Pd1 | - | 0.73 | 1.00 | - | - | [2] |
| 3 | Butyl Acrylate (BA) | Pd2 | 2.9 x 10⁷ | 0.64 | - | 380 | - | [2] |
| 4 | EGMA | Pd2 | - | 0.87 | - | - | - | [2] |
EGMA: Ethylene glycol monomethyl ether acrylate. Data for entries 1 and 2 are for terpolymers, while entries 3 and 4 are for copolymers of ethylene and the respective acrylate for comparison of catalyst activity. Mn = Number-average molecular weight, Đ = Dispersity. Data denoted with "-" was not provided in the source.
Table 2: Mechanical Properties of Ethylene/VNB/Acrylate Terpolymers
| Polymer | Stress at Break (MPa) | Strain at Break (%) | Ref. |
| E-BA(0.68)–VNB(0.94) | - | 723 | [2] |
| E-EGMA(0.73)–VNB(1) | - | 714 | [2] |
| E-BA(0.64) | 45 | 1016 | [2] |
| E-EGMA(0.87) | - | 974 | [2] |
Data for copolymers (E-BA and E-EGMA) are provided for comparison. Data denoted with "-" was not provided in the source.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of ethylene/VNB/acrylate terpolymers based on established methodologies for similar polymerizations.
Synthesis of Phosphine-Sulfonate Palladium Catalyst
This protocol describes a general synthesis route for a phosphine-sulfonate palladium methyl complex, a typical precatalyst for the copolymerization.
Diagram of Catalyst Synthesis Workflow
Caption: Workflow for synthesizing a phosphine-sulfonate palladium catalyst.
Materials:
-
Diarylphosphinobenzene-2-sulfonic acid ligand
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
[PdMeCl(cod)] (cod = 1,5-cyclooctadiene)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether or pentane (B18724)
Procedure:
-
In a nitrogen-filled glovebox, dissolve the diarylphosphinobenzene-2-sulfonic acid ligand in anhydrous DCM.
-
Add one equivalent of a tertiary amine (e.g., triethylamine) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of [PdMeCl(cod)] in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether or pentane to remove any unreacted starting materials.
-
Dry the final product, the anionic methylpalladium(II) complex, under vacuum.
Terpolymerization of Ethylene, this compound, and Acrylate
This protocol outlines the general procedure for the terpolymerization reaction.
Diagram of Terpolymerization Experimental Workflow
Caption: General workflow for the terpolymerization of ethylene, VNB, and an acrylate.
Materials:
-
High-pressure stainless-steel reactor equipped with a stirrer and temperature control
-
Toluene (B28343) (anhydrous)
-
This compound (VNB), freshly distilled
-
Acrylate monomer (e.g., Butyl Acrylate), inhibitor removed and freshly distilled
-
Ethylene (polymerization grade)
-
Phosphine-sulfonate palladium catalyst
-
Methanol (B129727) or acidified methanol (for quenching)
-
Acetone (for precipitation)
Procedure:
-
Thoroughly dry the high-pressure reactor under vacuum and purge with nitrogen or argon.
-
Introduce the desired amount of anhydrous toluene, this compound, and the acrylate monomer into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-30 bar).
-
Heat the reactor to the desired temperature (e.g., 60-80 °C) while stirring.
-
Prepare a solution of the phosphine-sulfonate palladium catalyst in a small amount of anhydrous toluene in a glovebox.
-
Inject the catalyst solution into the reactor to initiate the polymerization.
-
Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 1-4 hours).
-
After the polymerization period, cool the reactor and vent the excess ethylene.
-
Quench the reaction by adding methanol or acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like acetone.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 50-60 °C to a constant weight.
Characterization of the Terpolymer
Diagram of NMR Analysis Logical Flow
Caption: Logical flow for determining terpolymer composition using NMR.
Procedure:
-
Dissolve 10-20 mg of the terpolymer in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ or o-dichlorobenzene-d₄) in an NMR tube. High temperatures (e.g., 100-120 °C) may be required for complete dissolution.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Identify the characteristic resonance signals for each monomer unit. For example:
-
Ethylene: Broad signals in the aliphatic region (~0.8-1.5 ppm in ¹H NMR).
-
Acrylate: Characteristic signals from the ester group (e.g., -OCH₂- around 4.0 ppm for butyl acrylate in ¹H NMR).
-
VNB: Signals from the unreacted pendant vinyl group (~4.9-5.8 ppm in ¹H NMR) and the norbornane backbone.
-
-
Integrate the areas of the characteristic peaks for each monomer.
-
Calculate the molar incorporation of each monomer in the terpolymer using the integral values.
Procedure:
-
Dissolve a small amount of the terpolymer (e.g., 1-2 mg/mL) in a suitable solvent for high-temperature GPC (e.g., 1,2,4-trichlorobenzene).
-
Perform the GPC analysis at an elevated temperature (e.g., 140-150 °C) using a GPC system equipped with a refractive index (RI) detector.
-
Calibrate the system using narrow molecular weight polystyrene or polyethylene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) from the resulting chromatogram.
Procedure:
-
Accurately weigh 5-10 mg of the terpolymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).
-
Heat the sample again at the same controlled rate to 200 °C.
-
Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the change in heat capacity. The melting temperature (Tm) and crystallinity can also be determined from this scan.
References
Synthesis of Functional Polymers from 5-Vinyl-2-norbornene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functional polymers derived from 5-Vinyl-2-norbornene (VNB). VNB is a versatile monomer that can undergo polymerization through various mechanisms, including Ring-Opening Metathesis Polymerization (ROMP), vinyl-addition polymerization, and free-radical polymerization. The presence of two distinct polymerizable double bonds (a strained norbornene ring and a vinyl group) allows for the creation of diverse polymer architectures, such as linear, branched, and cross-linked materials. The ability to incorporate functional groups makes these polymers promising candidates for a range of applications, particularly in drug delivery and tissue engineering.
Data Presentation: Properties of VNB-Derived Polymers
The properties of polymers synthesized from VNB and its derivatives are highly dependent on the polymerization method and the specific comonomers used. The following tables summarize key quantitative data from various studies to facilitate comparison.
| Polymerization Method | Catalyst/Initiator | Comonomer (M1) | [M1]/[VNB]/[Cat] Ratio | Mn (kDa) | Đ (PDI) | Reference |
| ROMP | Grubbs 3rd Gen. (G3) | M1 (Norbornene derivative) | 975:25:1 | - | - | [1] |
| ROMP | Ditungsten Complex | Norbornene (NBE) | - | High | - | [2][3] |
| Vinyl Addition | [Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂]/PCy₃/NaBArF₄ | None (Homopolymerization) | - | High | - | [4] |
| Vinyl Addition | Pd(dba)₂/PCy₃/[Ph₃C]⁺[B(C₆F₅)₄]⁻ | None (Homopolymerization) | - | 46.0 - 190 | 1.22 - 1.32 | [5] |
| Vinyl Addition | (t-Bu₃P)PdMeCl/[Li(OEt₂)₂.₅]B(C₆F₅)₄ | Substituted Norbornenes | - | >60 | 1.3 - 2.8 | [6][7] |
| Terpolymerization | Phosphine-sulfonate Pd complexes | Ethylene (B1197577), Acrylate (B77674) | - | 3.8 x 10² | - | [8] |
Table 1: Molecular Weight and Polydispersity Data for VNB-Derived Polymers. Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index. Note: "-" indicates data not specified in the cited source.
| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Features | Reference |
| VAPNB with various substituents | > 150 °C | Td - Tg > 100 °C | High thermal stability, suitable for melt processing | [6] |
| Polyesters from VNB-derived diols | 75 - 103 °C | - | Amorphous polyesters | [9] |
| E-BA(0.68)–VNB(0.94) Terpolymer | - | - | Tensile elongation of 723% | [8] |
| E-EGMA(0.73)–VNB(1) Terpolymer | - | - | Tensile elongation of 714% | [8] |
Table 2: Thermal and Mechanical Properties of VNB-Derived Polymers. VAPNB = Vinyl-addition polynorbornene. Note: "-" indicates data not specified in the cited source.
Experimental Protocols
This section provides detailed methodologies for key polymerization techniques used in the synthesis of functional polymers from VNB.
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of VNB for Branched Copolymers
This protocol describes the synthesis of branched copolymers using VNB as a reversible deactivation chain-transfer monomer (RDCTM) in ROMP.[1][10][11]
Materials:
-
This compound (VNB)
-
Functionalized norbornene comonomer (M1)
-
Grubbs 3rd generation catalyst (G3)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas (N₂)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the functionalized norbornene comonomer (M1) and VNB in anhydrous THF. In a separate vial, prepare a stock solution of the Grubbs 3rd generation catalyst (G3) in anhydrous THF.
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, add the desired volume of the M1/VNB stock solution. The typical monomer concentration is 0.2 M.[1]
-
Initiation: Rapidly inject the required amount of the G3 catalyst solution into the monomer solution with vigorous stirring. The ratio of [M1]/[VNB]/[G3] can be varied to control the degree of branching, for example, 975:25:1.[1]
-
Polymerization: Allow the reaction to proceed at room temperature (25 °C) for a specified time, typically until complete monomer conversion is achieved.[1] Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR.
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and wash it several times with fresh methanol.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC) with a Multi-Angle Light Scattering (MALS) detector.[1]
Protocol 2: Vinylic Addition Polymerization of VNB
This protocol details the homopolymerization of VNB via a vinyl-addition mechanism using a palladium-based catalyst system, which preserves the pendant vinyl group for further functionalization.[4][5][12]
Materials:
-
This compound (VNB)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Triphenylmethylium tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C]⁺[B(C₆F₅)₄]⁻)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas (N₂)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the cationic palladium(II) catalyst system by combining Pd₂(dba)₃, PCy₃, and [Ph₃C]⁺[B(C₆F₅)₄]⁻ in anhydrous THF.[5]
-
Reaction Setup: In a jacketed reactor equipped with a magnetic stirrer and a nitrogen inlet, add the desired amount of VNB and anhydrous THF.[5]
-
Temperature Control: Circulate a coolant through the reactor jacket to maintain a constant temperature, for example, 15 °C. This helps to enhance the chemoselectivity towards norbornenyl double-bond insertion.[5]
-
Initiation: Inject the prepared palladium catalyst solution into the VNB solution to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed under isothermal conditions with continuous stirring. The reaction time will influence the final molecular weight of the polymer.
-
Termination and Purification: After the desired polymerization time, terminate the reaction and precipitate the polymer in methanol. Collect the polymer by filtration and wash it thoroughly with methanol.
-
Drying: Dry the polymer under vacuum at a suitable temperature.
-
Characterization: Analyze the polymer's molecular weight and distribution by GPC. Confirm the preservation of the pendant vinyl groups using ¹H and ¹³C NMR spectroscopy.[12]
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis of functional polymers from VNB derivatives.
Caption: Workflow for Ring-Opening Metathesis Polymerization of VNB.
Caption: Polymerization pathways of VNB leading to diverse architectures.
Caption: Post-polymerization functionalization of VNB-derived polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Highly efficient vinylic addition polymerization of this compound using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced mechanical properties of acrylate and this compound-based ethylene terpolymers: rational design and synthesis using remotely modulated phosphine–sulfonate palladium complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Post-Polymerization Modification of Poly(5-Vinyl-2-norbornene)
Introduction
Poly(5-vinyl-2-norbornene) (PVNB), synthesized through vinyl-addition polymerization, is a polymer with a unique combination of properties including high thermal stability, chemical resistance, and a high glass transition temperature.[1] The presence of pendant vinyl groups along its saturated polynorbornene backbone makes it an excellent platform for post-polymerization modification. This process allows for the introduction of a wide array of functional groups, enabling the tailoring of the polymer's physical and chemical properties for specific high-performance applications.[2]
These modifications are crucial for developing advanced materials for various fields, including gas separation membranes and biomedical applications.[1][3] For instance, the introduction of polar groups can enhance selectivity for certain gases, while specific functionalities can be used to attach therapeutic agents for drug delivery systems.[1][4][5] This document provides detailed protocols for several key post-polymerization modifications of PVNB, including epoxidation, thiol-ene reaction, hydrogenation, and hydrosilylation.
General Experimental Workflow
The post-polymerization modification of PVNB generally follows a consistent workflow, from the initial modification reaction to the final characterization of the new functionalized polymer. This process ensures the successful introduction of the desired functional groups and a thorough understanding of the resulting material's properties.
Caption: General workflow for the modification and characterization of PVNB.
Epoxidation of PVNB
Epoxidation introduces oxirane rings into the polymer side chains, significantly increasing polarity. This modification is useful for enhancing selectivity in gas separation membranes (e.g., for CO2/N2) and for creating reactive sites for further "click" chemistry applications.[1] The reaction is typically carried out using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[1][6][7]
Reaction Scheme: Epoxidation
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Making accessible soluble silicon-containing polynorbornenes: hydrosilylation of vinyl-addition poly(this compound) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace at KIST: Vinyl addition copolymerization of norbornene/5-vinyl-2-norbornene with cationic eta(3)-allyl palladium catalyst and their post-reaction [pubs.kist.re.kr]
Application of 5-Vinyl-2-norbornene in Gas Separation Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinyl-2-norbornene (VNB) is a versatile monomer utilized in the synthesis of polynorbornenes for gas separation membranes. These polymers are notable for their favorable thermal and chemical resistance, rigid backbone, and diverse chemical functionalities. Specifically, vinyl-addition polynorbornenes exhibit high thermal stability and plasticization resistance, making them promising materials for creating robust gas separation membranes.[1][2][3][4] The rigid and sterically demanding bicyclic structure of these polymers creates intrinsic microporosity, which is advantageous for high gas permeability.[1] This document provides detailed application notes and experimental protocols for the use of VNB in the fabrication and testing of gas separation membranes, based on published research findings.
Key Applications
Polynorbornene membranes derived from VNB are primarily investigated for their potential in various gas separation applications, including:
-
CO2/CH4 Separation: Relevant for natural gas sweetening and biogas upgrading.
-
CO2/N2 Separation: Applicable to post-combustion carbon capture.
-
O2/N2 Separation: Used for oxygen enrichment from air.
The performance of these membranes can be tailored by copolymerizing VNB with other monomers, such as norbornene (NB), or by post-polymerization modifications like crosslinking.[1][3][5]
Data Presentation
The following tables summarize the quantitative data on the gas separation performance of VNB-based membranes.
Table 1: Single-Gas Permeability of Polynorbornenes with Increasing VNB Content [1]
| Membrane | VNB Content (%) | P(H2) (Barrer) | P(He) (Barrer) | P(O2) (Barrer) | P(N2) (Barrer) | P(CH4) (Barrer) | P(CO2) (Barrer) |
| pNB | 0 | 25.1 | 16.5 | 3.9 | 1.1 | 1.3 | 12.8 |
| pNB-VNB-50 | 50 | 48.0 | 32.5 | 9.0 | 2.8 | 3.3 | 31.9 |
| pNB-VNB-75 | 75 | 58.0 | 40.5 | 11.8 | 3.9 | 4.6 | 43.1 |
| pVNB | 100 | 70.8 | 49.8 | 15.6 | 5.6 | 6.8 | 58.5 |
*1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 2: Ideal Selectivity of Polynorbornenes with Increasing VNB Content [1]
| Membrane | VNB Content (%) | α(H2/N2) | α(He/N2) | α(O2/N2) | α(CO2/N2) | α(CO2/CH4) |
| pNB | 0 | 22.8 | 15.0 | 3.5 | 11.6 | 9.8 |
| pNB-VNB-50 | 50 | 17.1 | 11.6 | 3.2 | 11.4 | 9.7 |
| pNB-VNB-75 | 75 | 14.9 | 10.4 | 3.0 | 11.1 | 9.4 |
| pVNB | 100 | 12.6 | 8.9 | 2.8 | 10.4 | 8.6 |
Table 3: Mixed-Gas Properties of Crosslinked pVNB with Different TPO Loadings [1]
| TPO Loading (wt%) | P(CO2) (Barrer) | P(CH4) (Barrer) | α(CO2/CH4) |
| 0 | 58.5 | 6.8 | 8.6 |
| 1 | 50.1 | 5.9 | 8.5 |
| 2 | 45.3 | 5.3 | 8.5 |
| 5 | 38.7 | 4.6 | 8.4 |
Experimental Protocols
Synthesis of Poly(this compound) (pVNB)
This protocol describes the vinyl-addition polymerization of VNB.[1]
Materials:
-
This compound (VNB)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Triphenylphosphine (PPh₃)
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve VNB (300 mmol) in toluene (30 mL).
-
In a separate flask, dissolve Pd₂(dba)₃ (30.0 µmol), AgSbF₆ (72.0 µmol), and PPh₃ (60.0 µmol) in toluene.
-
Add the catalyst solution to the monomer solution and stir at room temperature for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into an excess of stirring methanol.
-
Filter the resulting white polymer and dry it under vacuum.
Membrane Fabrication
This protocol outlines the preparation of dense polymer membranes for gas separation testing.[1]
Materials:
-
Synthesized VNB-based polymer
-
Toluene
-
Glass petri dish
Procedure:
-
Dissolve the polymer in toluene to form a 2-5 wt% solution.
-
Filter the solution through a 0.45 µm PTFE filter to remove any undissolved particles.
-
Cast the filtered solution onto a leveled glass petri dish.
-
Cover the petri dish to allow for slow evaporation of the solvent over 24-48 hours at room temperature.
-
Once a film has formed, dry the membrane under vacuum at a temperature below its glass transition temperature for at least 24 hours to remove any residual solvent.
Gas Permeation Measurements
This protocol details the determination of gas permeability and selectivity using the constant volume, variable pressure method.
Apparatus:
-
Gas permeation cell
-
Pressure transducers
-
Vacuum pump
-
Gas cylinders with pure gases (e.g., H₂, He, O₂, N₂, CH₄, CO₂)
Procedure:
-
Mount the prepared membrane in the gas permeation cell, ensuring a good seal.
-
Evacuate both the feed and permeate sides of the cell to a high vacuum.
-
Pressurize the feed side with the test gas to a specific pressure (e.g., 1 bar).
-
Monitor the pressure increase on the permeate side over time using a pressure transducer.
-
The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase.
-
Repeat the measurement for each gas of interest.
-
The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (Pₐ / Pₑ).
Visualizations
Chemical Structures and Polymerization
Caption: Synthesis pathways for VNB-based polymers.
Experimental Workflow for Membrane Synthesis and Testing
References
Application Notes: Synthesis of Alicyclic Polyols from 5-Vinyl-2-norbornene for High-Performance Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel alicyclic polyols derived from 5-vinyl-2-norbornene (VNB) and their subsequent use in the production of high-performance polyesters. The incorporation of these rigid, cyclic monomers into the polyester (B1180765) backbone results in materials with significantly enhanced thermal properties, such as high glass transition temperatures (Tg), making them potential substitutes for conventional polycarbonates.[1][2]
Introduction
Amorphous polyesters derived from rigid alicyclic monomers are of great interest for applications demanding high thermal stability.[2] this compound, a readily available cyclic olefin, serves as a versatile precursor for the synthesis of unique diol monomers.[2][3] The synthesis pathway allows for regioselective control, yielding either linear or branched diol isomers, which in turn influences the final properties of the polyester.[1] These VNB-derived polyols can be polymerized with aromatic diesters, such as dimethyl terephthalate (B1205515) (DMT), to produce polyesters with a high glass transition temperature.[1][2] Furthermore, bio-based comonomers like isosorbide (B1672297) can be incorporated to produce amorphous copolyesters with desirable thermal properties.[1]
Data Presentation
The following tables summarize the key properties of polyesters and copolyesters synthesized using VNB-derived diols.
Table 1: Thermal Properties of Polyesters Synthesized from VNB-Derived Diols and Dimethyl Terephthalate (DMT)
| Polyester Entry | VNB-Diol Structure | Glass Transition Temp. (Tg) (°C) |
| 1 | Branched Isomers | 75 - 85 |
| 2 | Linear Isomers | 95 - 103 |
| 3 | Mixed Isomers | 80 - 90 |
Data compiled from literature sources.[1][2]
Table 2: Thermal Properties of Copolyesters with Isosorbide
| Copolyester Entry | VNB-Diol Structure | Isosorbide Content | Glass Transition Temp. (Tg) (°C) | |---|---|---| | 1 | Branched Isomers | Present | 81 - 90 | | 2 | Linear Isomers | Present | 91 - 97 |
Data compiled from literature sources.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Alicyclic Diols from this compound
This protocol describes a two-step process for the synthesis of alicyclic diols from VNB, involving hydroformylation followed by hydrogenation.
Step 1: Regioselective Hydroformylation of this compound
This step converts VNB into the corresponding dialdehydes. The choice of catalyst and reaction conditions can influence the regioselectivity, leading to predominantly branched or linear isomers.
-
Materials:
-
This compound (VNB)
-
Rhodium-based catalyst (e.g., [Rh(CO)2acac])
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine)
-
Toluene (anhydrous)
-
Syngas (CO/H2 mixture)
-
High-pressure autoclave reactor
-
-
Procedure:
-
In a glovebox, charge the autoclave with the rhodium catalyst and phosphine ligand in anhydrous toluene.
-
Add this compound to the catalyst solution.
-
Seal the autoclave and purge with nitrogen or argon.
-
Pressurize the reactor with syngas (CO/H2) to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 60-100 °C) with stirring.
-
Maintain the reaction for a specified time (e.g., 4-24 hours) while monitoring the pressure.
-
After cooling to room temperature, carefully vent the autoclave.
-
The resulting solution containing the dialdehydes can be used directly in the next step or purified by distillation under reduced pressure.
-
Step 2: Hydrogenation of Dialdehydes to Diols
This step reduces the dialdehydes to the corresponding alicyclic diols.
-
Materials:
-
Crude or purified dialdehyde (B1249045) solution from Step 1
-
Hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon)
-
Solvent (e.g., ethanol (B145695) or tetrahydrofuran)
-
Hydrogen gas
-
High-pressure hydrogenation reactor
-
-
Procedure:
-
Charge the hydrogenation reactor with the dialdehyde solution and the hydrogenation catalyst.
-
Seal the reactor and purge with nitrogen or argon.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction for a specified time (e.g., 6-18 hours) until hydrogen uptake ceases.
-
After cooling to room temperature, carefully vent the reactor.
-
Filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude alicyclic diol.
-
The diol can be further purified by distillation or recrystallization.
-
Protocol 2: Synthesis of Polyesters via Melt Polycondensation
This protocol outlines the synthesis of polyesters from the VNB-derived alicyclic diols and dimethyl terephthalate (DMT) using a two-step melt polycondensation method.
-
Materials:
-
VNB-derived alicyclic diol (from Protocol 1)
-
Dimethyl terephthalate (DMT)
-
Transesterification catalyst (e.g., zinc acetate)
-
Polycondensation catalyst (e.g., antimony trioxide or titanium-based catalyst like titanium(IV) butoxide)
-
Stabilizer (e.g., phosphoric acid)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column for methanol (B129727) removal.
-
-
Procedure:
-
Transesterification (Ester Interchange):
-
Charge the reactor with the VNB-derived diol, DMT, and the transesterification catalyst.
-
Heat the mixture under a nitrogen atmosphere to 160-200 °C with stirring.
-
Methanol will be produced as a byproduct and should be continuously removed by distillation.
-
The reaction is typically complete when about 90-95% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Add the polycondensation catalyst and stabilizer to the reactor.
-
Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 mbar.
-
The viscosity of the reaction mixture will increase significantly during this stage.
-
Continue the reaction under high vacuum and high temperature until the desired melt viscosity (and thus molecular weight) is achieved. This can be monitored by the torque of the stirrer.
-
To stop the reaction, cool the reactor and extrude the molten polyester into a water bath to solidify.
-
The resulting polyester can then be pelletized for further processing and characterization.
-
-
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows.
Caption: Synthesis of alicyclic diols from this compound.
Caption: Workflow for polyester synthesis via melt polycondensation.
References
- 1. 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00247H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Diols via Hydroformylation and Reduction of 5-Vinyl-2-norbornene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of diols from 5-vinyl-2-norbornene (VNB) through a two-step process involving hydroformylation followed by reduction. This method is relevant for the production of unique alicyclic diols that can serve as valuable building blocks in polymer chemistry and drug development.
Overview
The conversion of this compound, a readily available di-olefin, into the corresponding diols is a valuable transformation for obtaining bifunctional molecules with a rigid bicyclic core. The overall process involves two key steps:
-
Hydroformylation: The rhodium-catalyzed reaction of this compound with syngas (a mixture of carbon monoxide and hydrogen) to introduce formyl groups (-CHO) across the double bonds, yielding a mixture of dialdehyde (B1249045) regioisomers.
-
Reduction: The subsequent reduction of the dialdehydes to their corresponding diols, typically achieved through catalytic hydrogenation.
The regioselectivity of the hydroformylation step is a critical factor, leading to the formation of various structural isomers of the resulting diols. The distribution of these isomers can be influenced by the choice of catalyst, ligands, and reaction conditions.
Reaction Pathway and Mechanism
The hydroformylation of this compound proceeds via a well-established catalytic cycle for alkenes. With a di-olefin substrate, the reaction can occur at either or both of the double bonds (the endocyclic norbornene double bond and the exocyclic vinyl group), leading to a mixture of mono- and di-hydroformylated products. The subsequent reduction converts the aldehyde functionalities to primary alcohols.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the hydroformylation and reduction of this compound.
Table 1: Hydroformylation of this compound
| Parameter | Conditions | Reference |
| Catalyst System | [Rh(COD)]BF₄ with Oxophos® or Alkanox® ligand | [1][2] |
| Catalyst Loading | 0.10 mol% [Rh(COD)]BF₄ | [2] |
| Ligand Loading | 0.11 mol% Oxophos® | [2] |
| Solvent | Toluene (B28343) | [1][2] |
| Substrate Conc. | 1.0 M | [2] |
| Syngas Pressure | 50 bar (CO/H₂ = 1/1) | [1][2] |
| Temperature | 60 - 100 °C | [1][2] |
| Reaction Time | 2 - 4 hours | [2] |
| Yield of Dialdehydes | ~64% (for a specific isomer) | [2] |
Table 2: Reduction of Dialdehydes to Diols
| Parameter | Conditions | Reference |
| Catalyst | Raney® Nickel | [1] |
| Catalyst Loading | 4 wt% | [1] |
| Solvent | Toluene / Water | [1] |
| Hydrogen Pressure | 50 bar | [1] |
| Temperature | 80 - 140 °C | [1] |
| Reaction Time | Not specified, monitored for completion | [1] |
| Yield of Diols | 82% (on a 171 mmol scale) | [1] |
Experimental Protocols
The following are detailed protocols for the hydroformylation and reduction steps.
Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound
This protocol is based on established procedures for the hydroformylation of VNB.[1][2]
Materials:
-
This compound (VNB)
-
[Rh(COD)]BF₄ (or other suitable rhodium precursor)
-
Oxophos® (or other suitable phosphine (B1218219) ligand)
-
Toluene (anhydrous)
-
Syngas (CO/H₂ = 1/1)
-
High-pressure autoclave reactor with a glass liner and magnetic stirring
-
Standard Schlenk line equipment
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve [Rh(COD)]BF₄ (0.10 mol%) and Oxophos® (0.11 mol%) in anhydrous toluene in a vial.
-
Transfer this catalyst solution to the glass liner of the autoclave.
-
Add a solution of this compound in toluene (to achieve a final concentration of 1.0 M) to the glass liner.
-
Seal the autoclave and purge with argon (3-5 cycles).
-
Pressurize the reactor with syngas (CO/H₂ = 1/1) to 50 bar.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 2-4 hours), monitoring the pressure to follow the reaction progress.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Remove the resulting solution containing the dialdehydes.
-
The solvent can be removed under reduced pressure. The crude dialdehyde mixture is typically used directly in the next reduction step without extensive purification due to its reactivity.
Protocol 2: Raney® Nickel-Catalyzed Reduction of Dialdehydes
This protocol outlines the hydrogenation of the crude dialdehyde mixture to the corresponding diols.[1]
Materials:
-
Crude dialdehyde mixture from Protocol 4.1
-
Raney® Nickel (as a slurry in water)
-
Toluene
-
Deionized water
-
Hydrogen gas
-
High-pressure autoclave reactor with a glass liner and magnetic stirring
-
Filtration apparatus
-
1 M HCl (for quenching the catalyst)
Procedure:
-
Transfer the crude dialdehyde solution into the glass liner of the autoclave.
-
Carefully add Raney® Nickel (4 wt% relative to the dialdehyde) as a slurry in water. Add additional water to constitute about 20 wt% of the reaction mixture.
-
Seal the autoclave and purge with argon (3-5 cycles) followed by purging with hydrogen (2-3 cycles).
-
Pressurize the reactor with hydrogen to 50 bar.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Carefully filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.
-
Immediately quench the filtered catalyst by adding it to 1 M HCl.
-
Separate the organic layer of the filtrate and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diol mixture.
-
Purify the diols by vacuum distillation.
Characterization of Diols
The resulting diol mixture can be characterized by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the diol isomers and determining the regioselectivity of the hydroformylation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the different diol isomers, and MS will provide information on their molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: The disappearance of the aldehyde C=O stretch (around 1725 cm⁻¹) and the appearance of a broad O-H stretch (around 3300 cm⁻¹) confirm the conversion of aldehydes to alcohols.
Safety Considerations
-
High-Pressure Reactions: All hydroformylation and hydrogenation reactions must be carried out in a properly rated and maintained high-pressure autoclave behind a safety shield.
-
Carbon Monoxide: CO is a toxic gas and should be handled in a well-ventilated fume hood.
-
Hydrogen: H₂ is highly flammable and forms explosive mixtures with air.
-
Raney® Nickel: This catalyst is pyrophoric and must be handled with extreme care, always keeping it wet.
These protocols and notes are intended to provide a comprehensive guide for the synthesis of diols from this compound. Researchers should adapt these procedures as necessary based on their specific equipment and research goals, always prioritizing safety.
References
Application Notes and Protocols for Radiation-Induced Polymerization of 5-Vinyl-2-norbornene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiation-induced polymerization of 5-Vinyl-2-norbornene (VNB). This method offers a catalyst-free approach to polymer synthesis, which can be particularly advantageous in applications requiring high-purity polymers, such as in biomedical and pharmaceutical fields.
Introduction
Radiation-induced polymerization is a powerful technique that utilizes high-energy radiation, such as gamma rays, to initiate polymerization. In the case of this compound, a diene monomer, gamma radiation can initiate a complex polymerization process. The reaction mechanism and resulting polymer structure are highly dependent on the reaction conditions, such as whether the polymerization is carried out on the neat monomer (in bulk) or in a solution.[1]
When neat VNB is subjected to gamma radiation, a chain polymerization process occurs with a high initial radiation-chemical yield.[1] This process involves both the endo-cyclic double bond of the norbornene ring and the exo-cyclic vinyl group, leading to a cross-linked polymer structure that also involves the opening of the norbornene ring.[1] In contrast, when the polymerization is conducted in a benzene (B151609) solution, the mechanism involves the addition of benzene radicals to the endo-cyclic double bond of the VNB monomer.[1]
Quantitative Data Summary
The efficiency of radiation-induced polymerization is often described by the radiation-chemical yield (G-value), which represents the number of moles of reactant consumed per 100 eV of absorbed energy.
| Parameter | Value | Conditions | Reference |
| Initial Radiation-Chemical Yield (G₀(-VNB)) | 640 mol/100 eV | Bulk (neat) VNB, ⁶⁰Co γ-radiation | [1] |
Experimental Protocols
The following protocols provide a general framework for conducting the radiation-induced polymerization of VNB. Researchers should optimize these protocols based on their specific experimental setup and desired polymer characteristics.
Materials and Equipment
-
Monomer: this compound (VNB), endo/exo mixture. Purity should be assessed and the monomer may need to be purified (e.g., by distillation under reduced pressure) to remove inhibitors.
-
Solvents (optional): Benzene, cyclohexane, or heptane (B126788) (spectroscopic grade or higher).
-
Radiation Source: A calibrated ⁶⁰Co gamma radiation source.
-
Sample Tubes: High-purity glass ampoules.
-
Vacuum Line: For degassing the samples.
-
Polymer Characterization Equipment: FT-IR spectrometer, NMR spectrometer, Gel Permeation Chromatography (GPC) for soluble polymers.
Protocol for Bulk Polymerization of VNB
-
Sample Preparation:
-
Pipette the desired amount of purified VNB into a clean, dry glass ampoule.
-
Connect the ampoule to a vacuum line.
-
Perform at least three freeze-pump-thaw cycles to thoroughly degas the monomer. This is crucial to remove dissolved oxygen, which can inhibit radical polymerization.
-
Seal the ampoule under vacuum using a torch.
-
-
Irradiation:
-
Place the sealed ampoule in a sample holder at a calibrated position within the gamma radiation chamber.
-
Expose the sample to the desired absorbed dose. The total dose will depend on the desired conversion. A dose-response curve should be generated empirically.
-
The temperature during irradiation should be controlled and recorded if possible.
-
-
Polymer Isolation and Purification:
-
After irradiation, carefully break open the ampoule. The product is expected to be a solid, cross-linked polymer.
-
Wash the polymer with a suitable solvent (e.g., methanol) to remove any unreacted monomer.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
FT-IR Spectroscopy: Obtain an FT-IR spectrum of the polymer to identify characteristic functional groups and confirm the polymerization. The disappearance or reduction of vinyl and norbornene double bond peaks and the appearance of new peaks corresponding to the polymer backbone would indicate successful polymerization.
-
Solubility: Test the solubility of the polymer in various organic solvents to assess the degree of cross-linking.
-
Protocol for Solution Polymerization of VNB in Benzene
-
Sample Preparation:
-
Prepare a solution of VNB in benzene at the desired concentration (e.g., 0.1 M).
-
Transfer the solution to a glass ampoule.
-
Degas the solution using at least three freeze-pump-thaw cycles.
-
Seal the ampoule under vacuum.
-
-
Irradiation:
-
Irradiate the sample in the ⁶⁰Co gamma source to the desired total dose.
-
-
Polymer Isolation and Purification:
-
After irradiation, open the ampoule and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer.
-
Wash the polymer with fresh non-solvent.
-
Dry the polymer in a vacuum oven to a constant weight.
-
-
Characterization:
-
FT-IR and NMR Spectroscopy: Characterize the polymer structure. In this case, the exocyclic vinyl group may remain intact.[1]
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution of the soluble polymer.
-
Visualizations
Proposed Mechanism for Radiation-Induced Polymerization of VNB
Caption: Proposed pathways for radiation-induced polymerization of VNB.
Experimental Workflow
Caption: General experimental workflow for radiation-induced polymerization.
References
Application Note: Protocol for the Selective Hydrogenation of 5-Vinyl-2-norbornene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinyl-2-norbornene (VNB) is a versatile bicyclic olefin utilized in the synthesis of specialty polymers and fine chemicals. Its structure contains two distinct reactive sites: a strained endocyclic double bond within the norbornene ring system and an exocyclic vinyl group. The selective hydrogenation of one of these double bonds in the presence of the other presents a significant synthetic challenge. This application note provides a detailed protocol for the liquid-phase hydrogenation of this compound, primarily focusing on the use of a palladium-based heterogeneous catalyst. It is important to note that achieving high selectivity for the hydrogenation of the vinyl group is complex, as the reaction can proceed through multiple pathways, including hydrogenation of the endocyclic double bond and isomerization to 5-ethylidene-2-norbornene (ENB). This document outlines a protocol based on published research and details the expected product distribution.
Reaction Pathways
The hydrogenation of this compound over a palladium catalyst is not a simple, single-product reaction. It proceeds through a complex network of parallel and consecutive reactions. The primary products observed are 2-vinylnorbornane (from endocyclic double bond hydrogenation), 5-ethyl-2-norbornene (from vinyl group hydrogenation), and 5-ethylidene-2-norbornene (from isomerization), which can be further hydrogenated.[1]
Caption: Reaction network for the hydrogenation of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the liquid-phase hydrogenation of this compound using a Pd/γ-Al2O3 catalyst in n-heptane at 76°C.[1] The data illustrates the change in concentration of the reactant and various products over time, highlighting the parallel and consecutive nature of the reactions.
Table 1: Concentration of Reactants and Products Over Time
| Time (min) | This compound (mol/L) | 2-Vinylnorbornane (mol/L) | 5-Ethylidene-2-norbornene (mol/L) | 5-Ethyl-2-norbornene & 2-Ethylnorbornane (mol/L) |
| 0 | 0.50 | 0.00 | 0.00 | 0.00 |
| 10 | 0.35 | 0.10 | 0.04 | 0.01 |
| 30 | 0.15 | 0.20 | 0.10 | 0.05 |
| 60 | 0.05 | 0.25 | 0.12 | 0.08 |
| 120 | 0.00 | 0.20 | 0.10 | 0.20 |
Note: The final products, 5-ethyl-2-norbornene and 2-ethylnorbornane, are grouped as their separation and individual quantification can be challenging.
Experimental Protocol: Liquid-Phase Hydrogenation of this compound
This protocol is based on the methodology described in the literature for the hydrogenation of this compound using a palladium catalyst on an alumina (B75360) support.[1]
Materials and Equipment
-
Reactant: this compound (VNB), mixture of endo and exo isomers
-
Catalyst: 0.5% Pd/γ-Al2O3
-
Solvent: n-heptane (anhydrous)
-
Hydrogen Source: High-purity hydrogen gas
-
Reactor: High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, temperature controller, and pressure gauge.
-
Analytical Equipment: Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., DB-5ms) for product analysis.
Experimental Workflow
Caption: Workflow for the hydrogenation of this compound.
Step-by-Step Procedure
-
Catalyst Activation (if required): The Pd/γ-Al2O3 catalyst may require reduction prior to use. This is typically done by heating the catalyst under a flow of hydrogen. Follow the manufacturer's recommendations.
-
Reactor Charging:
-
To a clean and dry high-pressure reactor, add the Pd/γ-Al2O3 catalyst (e.g., 0.1 g for a 100 mL reaction volume).
-
Add anhydrous n-heptane (e.g., 50 mL).
-
Add this compound (e.g., 5 g).
-
-
Reaction Setup:
-
Seal the reactor securely.
-
Purge the reactor several times with low-pressure hydrogen to remove any air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).
-
-
Hydrogenation:
-
Begin stirring the reaction mixture at a constant rate (e.g., 500 rpm).
-
Heat the reactor to the target temperature of 76°C.
-
Maintain a constant hydrogen pressure throughout the reaction.
-
-
Monitoring and Sampling:
-
Monitor the reaction progress by observing the hydrogen uptake (pressure drop).
-
Periodically, withdraw small aliquots of the reaction mixture through the sampling port.
-
Immediately filter the samples to remove the catalyst before analysis.
-
-
Analysis:
-
Analyze the filtered samples by GC-FID to determine the concentration of VNB and the various products. Use an internal standard for accurate quantification.
-
-
Work-up:
-
Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Open the reactor and filter the reaction mixture to recover the catalyst.
-
The solvent can be removed from the filtrate by rotary evaporation.
-
The resulting mixture of products can be separated and purified by fractional distillation under reduced pressure.
-
Conclusion
The selective hydrogenation of this compound is a challenging transformation due to the presence of two reactive double bonds and the propensity for isomerization. The provided protocol, utilizing a heterogeneous palladium catalyst, leads to a mixture of hydrogenated and isomerized products. Researchers should be aware of this complex reaction network and utilize appropriate analytical techniques to monitor the product distribution. Further optimization of catalysts, supports, and reaction conditions may be necessary to enhance the selectivity towards a specific desired product such as 5-ethyl-2-norbornene.
References
Application of poly(5-Vinyl-2-norbornene) in coatings and advanced materials
Abstract
Poly(5-vinyl-2-norbornene) (PVNB) is a versatile polymer platform gaining significant attention for its utility in high-performance coatings and advanced materials. Its unique structure, featuring both a polymerizable strained norbornene ring and a pendant vinyl group, offers a dual functionality. The norbornene moiety can be polymerized via Ring-Opening Metathesis Polymerization (ROMP) to yield a polymer with an unsaturated backbone, or through vinyl-addition polymerization to produce a saturated backbone.[1][2] The pendant vinyl groups remain intact during these processes, serving as reactive sites for subsequent crosslinking or functionalization.[1] This unique characteristic allows for the tailoring of material properties for a wide range of applications, including specialized coatings, low-dielectric constant materials for microelectronics, high-performance thermoplastics, and gas separation membranes.[3][4][5][6]
Polymerization and Modification Pathways
This compound (VNB) can be polymerized through two primary routes, each yielding a polymer with distinct backbone characteristics but retaining the pendant vinyl group for further modification. These post-polymerization modifications are key to tuning the final material's properties.
Caption: Polymerization and modification routes for VNB.
Applications in Coatings and Advanced Materials
Advanced Coatings
Branched polymers derived from VNB exhibit reduced chain entanglement and lower viscosity in solution compared to their linear counterparts, making them highly advantageous for coating applications.[3] The pendant vinyl groups on the PVNB backbone are readily available for crosslinking, either thermally or photochemically, which is crucial for forming durable, scratch-resistant, and chemically stable coating films. This crosslinking ability allows PVNB to be formulated into high-performance thermoset coatings.
Low-Dielectric Constant Materials
In the electronics industry, materials with a low dielectric constant (Dk) and low dissipation factor (Df) are essential for producing high-frequency printed circuit boards. Vinyl-addition polynorbornenes, when crosslinked, form thermosets with excellent dielectric properties.[4] These materials also exhibit strong adhesion to copper, a critical requirement for copper-clad laminates.[4]
Table 1: Properties of Crosslinked Polynorbornene Thermosets
| Property | Value | Test Frequency | Reference |
|---|---|---|---|
| Dielectric Constant (Dk) | < 2.3 | 10 GHz | [4] |
| Dissipation Factor (Df) | < 0.001 | 10 GHz | [4] |
| Adhesion to Copper (Peel Strength) | > 7.5 N cm⁻¹ | - |[4] |
High-Performance Thermoplastics and Elastomers
Copolymerization of VNB with other monomers like ethylene (B1197577) can produce terpolymers with significantly enhanced mechanical properties compared to standard polyethylene.[7] Subsequent sulfur vulcanization of the VNB units introduces crosslinks, transforming the thermoplastic into a robust elastomer with improved strain recovery.[7]
Table 2: Mechanical Properties of Ethylene-VNB Terpolymers
| Polymer System | Strain-at-Break (%) | Stress-at-Break (MPa) | Strain Recovery (SR, %) | Reference |
|---|---|---|---|---|
| E-BA Copolymer | 1016 | up to 45 | - | [7] |
| E-EGMA Copolymer | 974 | up to 45 | - | [7] |
| E-BA-VNB Terpolymer | 723 | - | 19-23 (after vulcanization) | [7] |
| E-EGMA-VNB Terpolymer | 714 | - | 19-23 (after vulcanization) |[7] |
Furthermore, the thermal properties of vinyl-addition polynorbornenes can be tailored by incorporating various substituents, leading to engineering thermoplastics with high glass transition temperatures (Tg > 150 °C) and wide service windows (Td - Tg > 100 °C), making them suitable for melt processing techniques like extrusion.[8][9]
Gas Separation Membranes
The pendant vinyl groups of PVNB serve as ideal handles for chemical modifications to create materials for gas separation membranes.[5][6] Reactions such as hydrogenation, cyclopropanation, epoxidation, and hydrosilylation alter the polymer's free volume and chemical affinity, allowing for the tuning of gas permeability and selectivity.[5] For instance, hydrosilylation with silicon-containing compounds can significantly enhance gas permeability.[6]
Table 3: Post-Polymerization Modifications of PVNB and Their Effects
| Modification Reaction | Reagents | Conversion/Yield | Key Outcome for Membranes | Reference |
|---|---|---|---|---|
| Hydrogenation | p-Toluenesulfonyl hydrazide | High (up to 99%) | Enhanced gas permeability | [5] |
| Cyclopropanation | Diazomethane / Pd-catalyst | High (up to 99%) | Enhanced gas permeability | [5] |
| Epoxidation | m-Chloroperoxybenzoic acid | High (≥80%) | Increased CO₂/N₂ selectivity | [5] |
| Thiol-en Reaction | Thioacetic acid / AIBN | High (≥80%) | Increased CO₂/N₂ selectivity | [5] |
| Hydrosilylation | Pentamethyldisiloxane / (NHC)Pt-catalyst | >90% | Enhanced gas permeability |[6] |
Experimental Protocols
Protocol 1: Synthesis of Branched Polynorbornene via ROMP
This protocol describes the synthesis of a branched polymer using VNB as a chain-transfer monomer in a Ring-Opening Metathesis Polymerization (ROMP), adapted from Macromolecules 2024.[3]
Materials:
-
This compound (VNB), comonomer (e.g., a functionalized norbornene M1)
-
Grubbs third-generation catalyst (G3)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a nitrogen-filled glovebox, add the desired comonomer and VNB (e.g., 2.5 mol %) to a vial.
-
Dissolve the monomers in anhydrous THF to achieve a final monomer concentration of 0.2 M.
-
In a separate vial, prepare a stock solution of the G3 catalyst in anhydrous THF.
-
Initiate the polymerization by adding the required amount of G3 catalyst solution to the monomer solution.
-
Allow the reaction to proceed at 25 °C under a nitrogen atmosphere with stirring for a designated time (e.g., 1-2 hours).
-
Terminate the polymerization by adding a small amount of ethyl vinyl ether and stirring for 20 minutes.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Isolate the polymer by filtration or centrifugation, wash with methanol, and dry under vacuum.
-
Characterize the polymer's molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
Table 4: Example GPC Data for Branched Copolymers
| Comonomer | VNB (mol %) | Mn (kDa) | Đ (Mw/Mn) | Reference |
|---|---|---|---|---|
| M1 | 0 | 110.5 | 1.15 | [3] |
| M1 | 2.5 | 39.4 | 1.25 | [3] |
| M1 | 5.0 | 25.1 | 1.31 | [3] |
| M1 | 10.0 | 16.5 | 1.34 |[3] |
Protocol 2: Post-Polymerization Modification via Hydrosilylation
This protocol outlines the hydrosilylation of vinyl-addition PVNB to produce soluble silicon-containing polymers for membrane applications, based on Polymer Chemistry 2023.[6]
Caption: Experimental workflow for PVNB hydrosilylation.
Materials:
-
Vinyl-addition poly(this compound) (VA-PVNB)
-
Hydrosilane (e.g., pentamethyldisiloxane, triethylsilane)
-
(NHC)Pt-complex catalyst (N-heterocyclic carbene platinum catalyst)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Dissolve VA-PVNB in anhydrous toluene in a reaction flask under an inert atmosphere.
-
Add the (NHC)Pt-catalyst to the polymer solution.
-
Add the hydrosilane reagent to the mixture. The molar ratio of silane to vinyl groups should be optimized (e.g., 1.5:1).
-
Heat the reaction mixture (e.g., to 80 °C) and stir for an extended period (e.g., 24 hours) to ensure high conversion.
-
Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR spectroscopy to observe the disappearance of vinyl proton signals.
-
After cooling to room temperature, precipitate the modified polymer by pouring the solution into an excess of methanol.
-
Filter the resulting polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
The final silicon-containing polymer can be redissolved in a suitable solvent (e.g., toluene, chloroform) to cast films for permeability testing.
Protocol 3: Photochemical Crosslinking for Photo-Patterning
This protocol describes the negative-tone photopatterning of a polynorbornene resin using a difunctional diazirine crosslinker, adapted from Macromolecular Rapid Communications 2024.[4]
Materials:
-
Vinyl-addition polynorbornene resin (e.g., poly(5-hexyl-2-norbornene))
-
Difunctional diazirine crosslinker
-
Solvent (e.g., toluene or anisole)
-
Silicon wafer
-
UV light source (365 nm)
-
Photomask
Procedure:
-
Prepare a formulation by dissolving the polynorbornene resin and the diazirine crosslinker in a suitable solvent to form a homogenous solution.
-
Spin-coat the solution onto a clean silicon wafer to create a thin film of uniform thickness.
-
Soft-bake the coated wafer on a hotplate to remove the solvent.
-
Place a photomask over the film and expose the assembly to 365 nm UV light. The diazirine generates carbenes in the exposed regions, which crosslink the polymer chains.
-
After exposure, perform a post-exposure bake to enhance the crosslinking reaction.
-
Develop the pattern by immersing the wafer in a suitable solvent developer (e.g., toluene). The unexposed, uncrosslinked polymer will dissolve, leaving the negative-tone pattern of the mask.
-
Rinse the patterned wafer and dry.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crosslinking Vinyl-Addition Polynorbornenes via Difunctional Diazirines to Generate Low Dielectric-Constant and Low Dielectric-Loss Thermosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Making accessible soluble silicon-containing polynorbornenes: hydrosilylation of vinyl-addition poly(this compound) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enhanced mechanical properties of acrylate and this compound-based ethylene terpolymers: rational design and synthesis using remotely modulated phosphine–sulfonate palladium complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. Design, synthesis, and characterization of vinyl-addition polynorbornenes with tunable thermal properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Vinyl-Addition Polymerization of 5-Vinyl-2-norbornene (VNB)
Welcome to the technical support center for the vinyl-addition polymerization of 5-Vinyl-2-norbornene (VNB). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this challenging polymerization process.
Frequently Asked Questions (FAQs)
Q1: Why is the vinyl-addition polymerization of this compound (VNB) considered challenging?
A1: The polymerization of VNB is challenging primarily due to its bifunctional nature. The monomer contains two reactive double bonds: the endocyclic (norbornene) double bond and the exocyclic (vinyl) double bond. The primary goal is to selectively polymerize through the endocyclic bond, which is more strained and generally more reactive, while preserving the pendant vinyl group for potential post-polymerization modifications.[1][2] However, several factors complicate this process:
-
Insufficient Chemoselectivity: Achieving perfect selectivity for the norbornene double bond is difficult. Unwanted reactions involving the exocyclic vinyl group can lead to branching or cross-linking.
-
Catalyst Inhibition/Deactivation: The vinyl group can coordinate to the metal center of the catalyst, which may slow down the polymerization or lead to catalyst deactivation.[1]
-
Side Reactions: The exocyclic vinyl group can act as a site for chain transfer reactions, which can limit the molecular weight of the resulting polymer.[1]
Q2: What are the primary side reactions to be concerned about during VNB polymerization?
A2: The main side reaction is the involvement of the exocyclic vinyl double bond in the polymerization process. This can lead to two primary undesirable outcomes:
-
Branching: If the vinyl group of a VNB unit already incorporated into a polymer chain is polymerized, it results in a branched polymer structure.
-
Cross-linking (Gel Formation): When branching becomes extensive, it can lead to the formation of a cross-linked network, resulting in an insoluble polymer gel. This is particularly problematic as it makes the polymer difficult to process and characterize. Premature chain termination is another significant issue that can be caused by the insertion of the exocyclic vinyl double bond.
Q3: Which catalyst systems are most effective for the controlled vinyl-addition polymerization of VNB?
A3: Palladium-based catalyst systems are most commonly and effectively used for the vinyl-addition polymerization of VNB. Cationic palladium(II) complexes, often generated in situ, have shown high activity and selectivity. A widely used system involves the combination of a palladium(0) precursor like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), and a cocatalyst or activator like triphenylmethylium tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C]⁺[B(C₆F₅)₄]⁻).[3] The proper combination of the palladium precatalyst and the cocatalyst is crucial for successful polymerization.[4] Benzylic palladium complexes have also been reported as highly efficient precatalysts.[3]
Q4: How does the endo/exo isomer ratio of VNB affect the polymerization?
A4: While both endo and exo isomers of VNB can be copolymerized, the reactivity can differ. In some palladium-catalyzed systems, the endo-isomer is consumed preferentially over the exo-isomer.[1] This differential reactivity can influence the overall polymerization kinetics and the microstructure of the resulting polymer. It is important to characterize the isomer ratio of the starting monomer for consistent results.
Troubleshooting Guide
Problem: Low molecular weight (Mₙ) of the final polymer.
| Possible Cause | Suggested Solution |
| Chain Transfer Reactions | The exocyclic vinyl group can act as a chain transfer agent.[1] Lowering the reaction temperature can sometimes reduce the rate of chain transfer relative to propagation. |
| High Catalyst Concentration | A high concentration of the catalyst or initiator can lead to a larger number of polymer chains being initiated, resulting in lower overall molecular weight for a given amount of monomer. Decrease the catalyst loading ([Monomer]/[Catalyst] ratio should be increased). |
| Impurities in Monomer or Solvent | Impurities can act as chain transfer agents or catalyst poisons. Ensure rigorous purification of the VNB monomer (e.g., by distillation) and the solvent before use. |
| Reaction Temperature | Molecular weight can be strongly dependent on the reaction temperature. For some palladium systems, lower temperatures can lead to higher molecular weights.[1] |
Problem: Broad molecular weight distribution (High Dispersity, Đ > 1.5).
| Possible Cause | Suggested Solution |
| Insufficient Chemoselectivity | Insertion of the exocyclic vinyl group can cause branching, which broadens the molecular weight distribution. |
| Slow Initiation | If the rate of initiation is slow compared to the rate of propagation, chains will be formed at different times, leading to a broader distribution. Ensure proper mixing and activation of the catalyst system. The order of mixing catalyst components can influence the initiation step.[3] |
| Localized Heat | Rapid monomer insertion can generate localized heat, which can destabilize the active catalyst site and promote side reactions. Ensure efficient stirring and consider using a cooling-assisted isothermal control setup for highly exothermic reactions. |
| Solvent Effects | The coordinating ability of the solvent can be a crucial parameter for enhancing chemoselectivity and controlling the polymerization. Solvents like THF have been shown to improve control compared to less coordinating solvents like toluene. |
Problem: Formation of an insoluble gel in the reactor.
This is a critical issue indicating significant cross-linking.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Highly efficient vinylic addition polymerization of this compound using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cocatalyst versus precatalyst impact on the vinyl-addition polymerization of norbornenes with polar groups: looking at the other side of the coin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Systems for High Molecular Weight Poly(5-Vinyl-2-norbornene)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of high molecular weight poly(5-Vinyl-2-norbornene) via vinyl-addition polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving high molecular weight poly(this compound) (PVNB)?
Achieving high molecular weight PVNB can be challenging due to the potential for the exocyclic vinyl group to participate in side reactions, such as chain transfer, which can limit chain growth.[1] Additionally, impurities in the monomer or solvent can deactivate the catalyst, leading to lower molecular weights. The choice of catalyst system, including the precatalyst, cocatalyst, and any scavengers, plays a critical role in overcoming these challenges.[2]
Q2: How does the choice of catalyst metal affect the polymerization of this compound?
Several transition metals, including Palladium (Pd), Nickel (Ni), and Titanium (Ti), have been successfully used for the vinyl-addition polymerization of norbornene derivatives.[3][4]
-
Palladium-based catalysts are frequently employed and are known for their high activity and tolerance to functional groups.[5][6][7] They can selectively polymerize the endocyclic double bond of VNB, leaving the vinyl group intact.[1]
-
Titanium-based catalysts , when activated with cocatalysts like methylaluminoxane (B55162) (MAO) or modified MAO (MMAO), can also produce high molecular weight polynorbornene with high activity.[4][8]
-
Nickel-based catalysts , particularly α-diimine complexes, have also shown high activity for the polymerization of norbornene derivatives.[9]
The optimal metal choice often depends on the specific requirements of the application and the presence of functional groups on the monomer.
Q3: What is the role of a cocatalyst or activator in the polymerization process?
Cocatalysts, or activators, are essential for generating the active catalytic species from the precatalyst. Common cocatalysts include:
-
Methylaluminoxane (MAO) and Modified Methylaluminoxane (MMAO): These are frequently used with early transition metal catalysts like Titanium. The Al/Ti ratio can significantly influence the catalytic activity and the molecular weight of the resulting polymer.[4]
-
Borates: Activators like NaBArF₄ are often used with late transition metal catalysts, such as Palladium complexes.[7] The nature of the weakly coordinating anion is crucial for achieving high polymerization activity.[7]
The proper combination of precatalyst and cocatalyst is key to successful polymerization.[2]
Q4: Can the molecular weight of PVNB be controlled during polymerization?
Yes, the molecular weight can be influenced by several factors:
-
Reaction Temperature: In some catalyst systems, the molecular weight is strongly dependent on the reaction temperature, allowing for control without a chain transfer agent.[1] Higher temperatures can sometimes lead to a decrease in molecular weight due to increased chain transfer or deactivation events.[8]
-
Monomer to Catalyst Ratio: A higher monomer-to-catalyst ratio generally leads to higher molecular weight polymers, assuming the catalyst remains active throughout the polymerization.
-
Chain Transfer Agents (CTAs): While often undesirable when aiming for high molecular weight, the controlled addition of CTAs can be used to regulate chain length. The exocyclic vinyl group of VNB itself can act as a reactive site for chain transfer.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Polymer Molecular Weight (Mw) | 1. Monomer or Solvent Impurities: Presence of water, oxygen, or other polar impurities can deactivate the catalyst. | 1. Ensure rigorous purification of the monomer and solvent. Use of scavengers like trialkylaluminum can be beneficial. |
| 2. Suboptimal Catalyst System: The chosen precatalyst, cocatalyst, or their ratio may not be optimal for high molecular weight polymer synthesis. | 2. Screen different catalyst systems. For Palladium systems, tuning the phosphine (B1218219) ligand and borate (B1201080) cocatalyst can be effective.[2] For Titanium systems, optimizing the Al/Ti ratio is crucial.[4] | |
| 3. High Reaction Temperature: Increased temperature can lead to higher rates of chain transfer or catalyst decomposition.[8] | 3. Conduct the polymerization at a lower temperature. Perform a temperature screening study to find the optimal balance between activity and molecular weight. | |
| 4. Chain Transfer Reactions: The vinyl group of VNB can participate in chain transfer, limiting polymer growth. | 4. Select a catalyst system known for high regioselectivity and minimal side reactions. Benzylic palladium complexes have shown high efficiency.[7] | |
| Low Polymer Yield | 1. Catalyst Deactivation: Impurities or thermal decomposition can lead to premature catalyst deactivation. | 1. Improve purification of all reagents and solvents. Consider using a glovebox or Schlenk line techniques to exclude air and moisture. |
| 2. Low Catalyst Activity: The catalyst system may have inherently low activity under the chosen reaction conditions. | 2. Increase the reaction temperature (while monitoring the effect on molecular weight).[8] Increase the catalyst loading or screen for more active catalyst systems. | |
| 3. Insufficient Reaction Time: The polymerization may not have proceeded to completion. | 3. Extend the reaction time and monitor monomer conversion by techniques like GC or NMR. | |
| Broad Polydispersity Index (PDI) | 1. Multiple Active Sites: The catalyst system may generate multiple types of active sites with different propagation and termination rates. | 1. Utilize single-site catalysts which are known to produce polymers with narrow molecular weight distributions. |
| 2. Chain Transfer or Termination Reactions: Significant chain transfer or termination events occurring alongside propagation can broaden the PDI. | 2. Optimize reaction conditions (e.g., lower temperature) to minimize side reactions. | |
| Insoluble Polymer Formation | 1. Crosslinking Reactions: The exocyclic vinyl group can potentially participate in crosslinking reactions, especially at high monomer conversions or temperatures. | 1. Lower the reaction temperature and monomer concentration. Consider stopping the reaction at a lower conversion before significant crosslinking occurs. |
| 2. Ring-Opening Metathesis Polymerization (ROMP): If an inappropriate catalyst is used, ROMP may occur, leading to a different, potentially insoluble, polymer architecture. | 2. Ensure the use of a catalyst system specifically designed for vinyl-addition polymerization. |
Experimental Protocols
General Procedure for Vinyl-Addition Polymerization of this compound
Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried before use.
1. Materials and Purification:
-
This compound (VNB): Stir over calcium hydride for 24 hours, followed by vacuum distillation. Store under an inert atmosphere at low temperature.
-
Solvent (e.g., Toluene, Chlorobenzene): Purify by passing through a solvent purification system or by distillation over appropriate drying agents (e.g., sodium/benzophenone for toluene).
-
Catalyst Components: Use as received if of high purity or purify according to literature procedures.
2. Polymerization using a Palladium-based Catalyst System:
This protocol is a representative example based on commonly used systems.[7]
-
In a glovebox, add the desired amount of a palladium precatalyst (e.g., a Pd-N-heterocyclic carbene complex) to a reaction vessel equipped with a magnetic stir bar.
-
Add the appropriate phosphine ligand (e.g., tricyclohexylphosphine, PCy₃) and cocatalyst (e.g., NaBArF₄).
-
Dissolve the components in the desired amount of purified solvent.
-
Initiate the polymerization by adding the purified this compound to the stirred catalyst solution.
-
Allow the reaction to proceed for the desired time at the set temperature.
-
Quench the polymerization by adding a small amount of a polar solvent like methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
3. Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Polymer Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to verify the preservation of the pendant vinyl groups.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation
Table 1: Effect of Catalyst System on the Vinyl-Addition Polymerization of Norbornene Derivatives.
| Catalyst System | Monomer | Temp (°C) | Mw (kDa) | PDI (Mw/Mn) | Activity ( kg/mol ·h) | Reference |
| (t-BuNSiMe₂Flu)TiMe₂ / MMAO | Norbornene | 60 | - | - | High | [4] |
| (t-BuNSiMe₂Flu)TiMe₂ / Dried MAO | Norbornene | 60 | - | - | High | [4] |
| (t-BuNSiMe₂Flu)TiMe₂ / Ph₃CB(C₆F₅)₄/Oct₃Al | Norbornene | 20 | - | - | 4.8 x 10³ | [4] |
| [Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂] / PCy₃ / NaBArF₄ | This compound | RT | High | - | High | [7] |
| (SIPrPd(cinn)Cl) / NaBARF / PCy₃ | Norbornene with bromoalkyl groups | RT | up to 1400 | - | - | [5] |
| Pd₂(dba)₃ / PCy₃ / Li[FABA] | Norbornene / 5-n-alkyl-2-norbornene | RT | 71.2 - 410.6 | - | - | [10] |
Note: "-" indicates data not specified in the abstract.
Visualizations
Caption: Vinyl-addition polymerization mechanism of this compound.
Caption: Troubleshooting workflow for low molecular weight PVNB.
References
- 1. researchgate.net [researchgate.net]
- 2. Cocatalyst versus precatalyst impact on the vinyl-addition polymerization of norbornenes with polar groups: looking at the other side of the coin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly efficient vinylic addition polymerization of this compound using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Preventing cross-linking during the polymerization of 5-Vinyl-2-norbornene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-linking during the polymerization of 5-Vinyl-2-norbornene (VNB).
Frequently Asked Questions (FAQs)
Q1: Why is this compound (VNB) prone to cross-linking during polymerization?
A1: this compound is a diene monomer, meaning it has two polymerizable carbon-carbon double bonds: a strained endocyclic norbornene double bond and an exocyclic vinyl group. Cross-linking occurs when both of these double bonds participate in the polymerization, leading to the formation of a network structure instead of linear polymer chains. The key to preventing cross-linking is to achieve selective polymerization of only one of these double bonds.
Q2: Which polymerization methods are recommended for VNB to avoid cross-linking?
A2: To minimize cross-linking, methods that allow for high chemoselectivity are recommended. The two primary strategies are:
-
Vinyl-Addition Polymerization: This method selectively polymerizes the endocyclic (norbornene) double bond, leaving the vinyl group intact as a pendant group on the polymer chain.[1] This is often achieved using specific palladium-based catalysts.[2][3]
-
Ring-Opening Metathesis Polymerization (ROMP): While ROMP of pure VNB can lead to cross-linking, it can be controlled by using VNB as a comonomer with other norbornene derivatives.[4] In this approach, VNB can also act as a chain-transfer agent to create branched polymers without forming an insoluble gel.[4]
Q3: Can I use free-radical polymerization for VNB?
A3: Free-radical polymerization of VNB is generally not recommended if you want to avoid cross-linking. Gamma-radiation, a method of initiating free-radical polymerization, has been shown to engage both double bonds of the VNB monomer, leading to cross-linked and ring-opened polymeric structures.[5]
Troubleshooting Guides
Issue 1: Gel formation or insoluble polymer during Ring-Opening Metathesis Polymerization (ROMP)
Cause: This is a classic sign of cross-linking, where the vinyl groups of the VNB units in the growing polymer chains react, connecting the chains into a network.
Solutions:
-
Reduce VNB Concentration: The most effective way to prevent cross-linking in ROMP is to reduce the concentration of VNB. This can be achieved by copolymerizing it with a monofunctional norbornene-based monomer.[4] By keeping the VNB concentration low, the probability of the vinyl groups reacting is significantly reduced.
-
Optimize Catalyst Choice: The choice of the Grubbs catalyst is important. Second and third-generation Grubbs catalysts (G2 and G3) have shown better performance in controlling the polymerization of VNB compared to the first-generation catalyst (G1), which is more likely to cause cross-linking.[4]
-
Control Reaction Conditions: While temperature and reaction time have shown less significant impact, maintaining a lower overall monomer concentration can help reduce the viscosity of the polymerization mixture and improve chain-transfer efficiency, which can indirectly help in controlling the polymer architecture.[4]
Issue 2: Branching or cross-linking during Vinyl-Addition Polymerization
Cause: Even with selective catalysts, side reactions involving the vinyl group can occur, leading to branching or cross-linking, especially at higher monomer conversions and temperatures.
Solutions:
-
Implement Cooling-Assisted Isothermal Control: Maintaining a lower and constant reaction temperature is crucial for enhancing the chemoselectivity of the catalyst for the norbornene double bond. Cooling the reaction vessel to a temperature such as 15°C can significantly reduce the incidence of vinyl group insertion and subsequent branching.[2]
-
Select the Appropriate Catalyst System: Cationic palladium(II) catalyst systems, often generated in situ, are highly effective. A combination of a palladium precursor like tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃), a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), and a borate (B1201080) activator like [Ph₃C]⁺[B(C₆F₅)₄]⁻ in a coordinating solvent like tetrahydrofuran (B95107) (THF) has been shown to provide good control.[2] Benzylic palladium complexes are also reported to be very efficient.[3]
-
Utilize a Coordinating Solvent: The use of a coordinating solvent like THF is important. It can help to establish an equilibrium between the active and dormant propagating species, which contributes to a more controlled polymerization and enhanced chemoselectivity.[2]
-
Limit Monomer Conversion: To avoid branching, especially in systems where control is challenging, stopping the polymerization before it reaches very high conversion (e.g., around 90%) can be beneficial.[2]
Data Presentation
Table 1: Conditions for Controlled ROMP Copolymerization of VNB with a Comonomer (M1) [4]
| Entry | [M1]/[VNB]/[G3] Ratio | [Monomer]₀ (M) | Temperature (°C) | Resulting Mₙ (kDa) | Dispersity (Đ) | Observations |
| 1 | 975:25:1 | 0.2 | 25 | 135.4 | 1.15 | No cross-linking detected |
| 2 | 900:100:1 | 0.2 | 25 | 65.2 | 1.21 | No cross-linking detected |
| 3 | 975:25:1 | 0.1 | 25 | 110.6 | 1.12 | No cross-linking detected |
| 4 | 975:25:1 | 0.5 | 25 | 175.3 | 1.35 | Higher concentration leads to increased Mₙ and Đ |
Table 2: Effect of Temperature on Vinyl-Addition Polymerization of VNB [2]
| [VNB]₀/[Pd]₀ Ratio | Temperature (°C) | Resulting Mₙ (kDa) | Dispersity (Đ) | Fraction of Branched Polymer (wt %) |
| 250 | 25 | - | - | 23.1 |
| 250 | 15 | 46.0 | 1.22 | 1.7 |
| 500 | 25 | - | - | 30.5 |
| 500 | 15 | 98.0 | 1.25 | 5.8 |
| 1000 | 25 | 214 | 2.17 | 37.0 |
| 1000 | 15 | 190 | 1.32 | 14.2 |
Experimental Protocols
Protocol 1: Controlled ROMP of VNB via Copolymerization
This protocol is based on the methodology for producing branched copolymers without cross-linking.[4]
-
Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the desired norbornene-based comonomer (M1) and this compound (VNB) in dry tetrahydrofuran (THF). In a separate vial, dissolve the Grubbs 3rd generation catalyst (G3) in dry THF.
-
Polymerization: In a scintillation vial equipped with a magnetic stir bar, add the monomer solution. The typical total monomer concentration is 0.2 M.
-
Initiation: Vigorously stir the monomer solution and inject the G3 catalyst solution to initiate the polymerization. The recommended monomer/VNB/catalyst ratio should be carefully chosen to control branching (e.g., 975:25:1).
-
Reaction: Allow the reaction to proceed at room temperature (25°C) under a nitrogen atmosphere. The reaction time will depend on the specific monomers and desired conversion.
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter and dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and dispersity (Đ). A unimodal GPC peak indicates the absence of cross-linked species.
Protocol 2: Vinyl-Addition Polymerization of VNB with Cooling-Assisted Isothermal Control
This protocol is adapted from the methodology for achieving high chemoselectivity in VNB polymerization.[2]
-
Catalyst System Preparation: In a nitrogen-filled glovebox, prepare the cationic palladium(II) catalyst system. This typically involves combining tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃), tricyclohexylphosphine (PCy₃), and triphenylmethylium tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C]⁺[B(C₆F₅)₄]⁻) in dry THF. The typical molar ratio of Pd:P:B is 1:2:2.
-
Reactor Setup: Place a jacketed reactor under a nitrogen atmosphere and equip it with a magnetic stirrer. Connect the reactor jacket to a circulator bath set to 15°C.
-
Polymerization: Add the VNB monomer and additional dry THF to the reactor to achieve the desired initial monomer concentration (e.g., 2 mol L⁻¹). Allow the solution to reach the target temperature of 15°C.
-
Initiation: Inject the prepared catalyst solution into the reactor to start the polymerization. The monomer-to-palladium ratio ([VNB]₀/[Pd]₀) can range from 250 to 1000 to target different molecular weights.
-
Reaction: Let the polymerization proceed at 15°C. Monitor the monomer conversion by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached, quench the polymerization by adding an excess of a terminating agent like acetonitrile.
-
Purification: Precipitate the polymer in methanol, filter, and dry under vacuum.
-
Characterization: Use GPC to determine Mₙ and Đ. The resulting polymer should have a low dispersity and a significantly lower fraction of branched material compared to reactions run at higher temperatures.
Visualizations
Caption: Polymerization pathways of this compound.
Caption: Troubleshooting workflow for cross-linking in VNB polymerization.
Caption: Generalized experimental workflow for controlled VNB polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly efficient vinylic addition polymerization of this compound using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound | 3048-64-4 [smolecule.com]
Technical Support Center: Regioselectivity in the Homopolymerization of 5-Vinyl-2-norbornene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the homopolymerization of 5-Vinyl-2-norbornene (VNB).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the homopolymerization of this compound (VNB)?
A1: The two primary methods for the homopolymerization of VNB are Vinyl-Addition Polymerization and Ring-Opening Metathesis Polymerization (ROMP). Each method offers distinct control over the polymer architecture.
Q2: How can I achieve regioselective polymerization of the endocyclic double bond in VNB while preserving the vinyl group?
A2: Vinyl-addition polymerization using palladium-based catalysts is a highly effective method for the regioselective polymerization of the endocyclic double bond of VNB, leaving the exocyclic vinyl group intact.[1] Catalyst systems such as a mixture of [Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2], PCy3, and NaBArF4 have been shown to be very active and selective for this transformation.[2]
Q3: What is the role of this compound in Ring-Opening Metathesis Polymerization (ROMP)?
A3: In ROMP, VNB can function as a reversible deactivation chain-transfer monomer. This allows for the synthesis of branched polymers with controlled structures. The strained cyclic alkene undergoes ROMP, while the terminal alkene participates in chain transfer.
Q4: What determines the polymer topology in the ROMP of VNB?
A4: The topology of the resulting polymer in ROMP is determined by the regioselectivity of the cross-metathesis reaction involving the terminal alkene. This can proceed through α-addition or β-addition pathways. The choice of catalyst plays a crucial role in controlling this selectivity.
Q5: Which catalyst is recommended for controlling regioselectivity in the ROMP of VNB?
A5: The Grubbs third-generation catalyst (G3) is recommended for achieving high α-addition regioselectivity. The N-heterocyclic carbene (NHC) ligand on the G3 catalyst favors an octahedral coordination geometry, which minimizes steric repulsion and directs the reaction towards the α-addition pathway.[3]
Troubleshooting Guides
Issue 1: Low Molecular Weight in Vinyl-Addition Polymerization
-
Symptom: The resulting polymer has a lower than expected number average molecular weight (Mn).
-
Possible Cause 1: The exocyclic vinyl group of VNB is acting as a reactive site for chain transfer.[1]
-
Troubleshooting Step 1: Optimize the catalyst system. Some palladium catalysts are more prone to side reactions. Consider using a highly active catalyst system like the one described by Domingo et al., which has been shown to produce high molecular weight polymers.[2]
-
Possible Cause 2: The reaction temperature is not optimal. The molecular weight of the polymer can be strongly dependent on the reaction temperature.[1]
-
Troubleshooting Step 2: Systematically vary the reaction temperature to find the optimal conditions for achieving the desired molecular weight.
-
Possible Cause 3: Impurities in the monomer or solvent can act as chain transfer agents.
-
Troubleshooting Step 3: Ensure that the VNB monomer and all solvents are rigorously purified before use.
Issue 2: Cross-linking and Gel Formation in ROMP
-
Symptom: During GPC analysis, a sharp increase in column pressure is observed, or insoluble gel is formed in the reaction mixture.
-
Possible Cause: Undesired β-addition during the cross-metathesis reaction is occurring, leading to the formation of cross-linked polymer chains. This is more common with certain catalysts.
-
Troubleshooting Step 1: Switch to a catalyst that favors α-addition. The Grubbs third-generation catalyst (G3) is known to promote α-addition and reduce the likelihood of cross-linking. In contrast, the Grubbs first-generation catalyst (G1) may lead to cross-linking.[3]
-
Troubleshooting Step 2: Adjust the monomer concentration. High concentrations of VNB can increase the probability of intermolecular cross-linking reactions. Copolymerizing VNB with another norbornene-based monomer can dilute the VNB concentration and reduce the chance of cross-linking.
Issue 3: Low or No Polymerization Activity
-
Symptom: The monomer conversion is low, or no polymer is formed.
-
Possible Cause 1: The catalyst is being inhibited by impurities.
-
Troubleshooting Step 1: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents must be of high purity and free from water and oxygen.
-
Possible Cause 2: The catalyst system is not suitable for the polymerization of a substituted norbornene like VNB. The polymerization of VNB can be more challenging than that of unsubstituted norbornene.[2]
-
Troubleshooting Step 2: Select a catalyst system known to be effective for VNB polymerization. For vinyl-addition, palladium complexes with appropriate ligands and activators are recommended.[2] For ROMP, ensure the chosen Grubbs catalyst is active for the specific monomer.
Experimental Protocols
Protocol 1: Regioselective Vinyl-Addition Homopolymerization of this compound
This protocol is based on the highly efficient system reported by Domingo et al.[2]
Materials:
-
This compound (VNB), purified by distillation.
-
[Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2] (precatalyst)
-
Tricyclohexylphosphine (PCy3)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF4)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane)
Procedure:
-
In a glovebox, prepare a stock solution of the palladium precatalyst, PCy3, and NaBArF4 in the chosen solvent. The order of mixing of these components can influence the initiation step but not the overall degree of polymerization.[2]
-
In a separate reaction vessel, dissolve the purified VNB in the solvent.
-
Inject the required amount of the catalyst stock solution into the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., a ratio that provides 2 ppm of palladium).[2]
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Terminate the polymerization by adding a suitable quenching agent (e.g., a small amount of methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterize the polymer using techniques such as 1H NMR to confirm the preservation of the pendant vinyl groups and GPC to determine the molecular weight and polydispersity.
Protocol 2: ROMP of this compound for Branched Polymer Synthesis
This protocol is based on the use of VNB as a reversible deactivation chain-transfer monomer with a Grubbs G3 catalyst.[3]
Materials:
-
Norbornene derivative (M1)
-
This compound (VNB)
-
Grubbs third-generation catalyst (G3)
-
Anhydrous and deoxygenated solvent (e.g., THF)
Procedure:
-
In a glovebox, prepare a stock solution of the G3 catalyst in the chosen solvent.
-
In a reaction vessel, dissolve the norbornene derivative (M1) and VNB at the desired molar ratio (e.g., [M1]/[VNB] of 975:25).
-
Add the solvent to achieve the desired overall monomer concentration (e.g., 0.2 M).
-
Initiate the polymerization by adding the G3 catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., [M1+VNB]/[G3] of 1000:1).
-
Allow the reaction to proceed at room temperature under an inert atmosphere.
-
Monitor the monomer conversion by taking aliquots and analyzing them by 1H NMR.
-
Once the desired conversion is reached, terminate the polymerization by adding an excess of a vinyl ether (e.g., ethyl vinyl ether).
-
Precipitate, collect, and dry the polymer as described in Protocol 1.
-
Characterize the polymer by GPC to determine the molecular weight and polydispersity, and by NMR to analyze the polymer structure and branching.
Quantitative Data
Table 1: Effect of VNB Loading on the Molecular Weight of Copolymers with a Norbornene Derivative (M1) in ROMP using G3 Catalyst.
| Entry | [M1]:[VNB]:[G3] Ratio | Monomer Concentration (M) | Mn (kDa) | Đ (Mw/Mn) | Conversion (%) |
| 1 | 975:25:1 | 0.2 | 40.7 | 2.14 | 99 |
| 2 | 950:50:1 | 0.2 | 29.0 | 1.97 | 99 |
| 3 | 900:100:1 | 0.2 | 18.2 | 2.09 | 99 |
Data adapted from a study on the copolymerization of a norbornene derivative (M1) and VNB.[3] Reactions were run at a 0.2 mmol scale in dry THF under an N2 atmosphere at 25 °C. Determined by GPC with a multi-angle light scattering (MALS) detector.[3]
Visualizations
References
Improving the yield of 5-Vinyl-2-norbornene in Diels-Alder synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of 5-Vinyl-2-norbornene (VNB).
Troubleshooting Guide
Low or No Yield of this compound
Question: My Diels-Alder reaction is resulting in a low or negligible yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low VNB yield is a common issue that can stem from several factors related to reactants, reaction conditions, and side reactions. Below is a step-by-step guide to diagnose and resolve the problem.
Potential Causes and Solutions:
-
Inactive Cyclopentadiene (B3395910) (CPD): Cyclopentadiene is highly reactive and readily dimerizes to dicyclopentadiene (B1670491) (DCPD) at room temperature.[1] If you are not using freshly cracked CPD, its concentration in the reaction mixture will be low.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.[4]
-
Solution: The optimal temperature range for the Diels-Alder synthesis of VNB is typically between 80°C and 215°C.[4][5] Lower temperatures may lead to slow reaction rates and decreased conversion, while excessively high temperatures can promote side reactions and polymerization, reducing the selectivity for VNB.[4] It is recommended to start with a temperature around 185-205°C and optimize based on your specific setup.
-
-
Side Reactions and Polymerization: The starting materials, cyclopentadiene and 1,3-butadiene (B125203), can act as both diene and dienophile, leading to a complex mixture of products.[4][6] Common side products include tetrahydroindene (THI) and various oligomers.
-
Solution:
-
Reaction in Supercritical Carbon Dioxide (scCO₂): Performing the reaction in scCO₂ has been shown to produce VNB in satisfactory yield with high selectivity, even without a polymerization inhibitor.[2][4]
-
Use of Inhibitors: In conventional solvent systems, the addition of a polymerization inhibitor can help to reduce the formation of unwanted polymers.
-
Control of Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to an increase in byproducts.[4] Optimize the reaction time to maximize VNB yield before significant side product formation occurs.
-
-
-
Improper Reactant Stoichiometry: The molar ratio of cyclopentadiene to 1,3-butadiene can affect the product distribution.
-
Solution: While a 1:1 molar ratio is the stoichiometric ideal, slight excesses of one reactant may be explored to optimize the yield and minimize self-dimerization of the other.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: this compound is synthesized via a [4+2] cycloaddition, specifically a Diels-Alder reaction, between cyclopentadiene (the diene) and 1,3-butadiene (the dienophile).[7]
Q2: My starting material is dicyclopentadiene (DCPD). How do I use it to synthesize VNB?
A2: Dicyclopentadiene is the dimer of cyclopentadiene. To use it in the synthesis of VNB, you must first "crack" it back to cyclopentadiene through a retro-Diels-Alder reaction. This is achieved by heating the DCPD to a temperature above its boiling point (170°C).[2] The resulting cyclopentadiene monomer (b.p. 41-42°C) is then distilled and used immediately in the reaction with 1,3-butadiene.[3] Some processes also utilize DCPD directly in the reaction medium at high temperatures, where it decomposes in situ to generate the necessary cyclopentadiene.[4]
Q3: What are the main side products in VNB synthesis and how can I minimize them?
A3: The primary side products are formed from the self-dimerization of the reactants. Cyclopentadiene can dimerize to dicyclopentadiene, and both cyclopentadiene and 1,3-butadiene can react with themselves or the VNB product to form various oligomers and co-dimers like tetrahydroindene (THI).[4] To minimize these:
-
Use freshly prepared cyclopentadiene.[1]
-
Optimize the reaction temperature and time. Higher temperatures and longer times tend to increase byproduct formation.[4]
-
Consider using supercritical carbon dioxide as the solvent, which has been shown to improve selectivity.[2][4]
Q4: Is a polymerization inhibitor necessary for this reaction?
A4: While in many organic solvent-based systems a polymerization inhibitor is recommended to prevent the formation of high molecular weight polymers, studies have shown that the synthesis of VNB in supercritical carbon dioxide can proceed smoothly with good yield and selectivity in the absence of any inhibitor.[2][4]
Q5: What is the typical endo/exo selectivity for this reaction?
A5: The Diels-Alder reaction can produce both endo and exo isomers of this compound. Typically, these isomers are not separated as they can be used as a mixture in subsequent applications, such as the production of 5-ethylidene-2-norbornene (ENB).[7][8] The kinetically favored product in many Diels-Alder reactions is the endo isomer.[9]
Quantitative Data
The following table summarizes the effect of reaction temperature and time on the conversion of cyclopentadiene (CPD) and the yield of this compound (VNB) and tetrahydroindene (THI) in supercritical carbon dioxide.
| Temperature (°C) | Reaction Time (min) | CPD Conversion (%) | VNB Yield (%) | THI Yield (%) | Unidentified Products Yield (%) |
| 185 | 60 | - | 17 | 7 | - |
| 205 | 60 | - | 21 | - | 20 |
| 215 | 60 | - | 28 | 27 | - |
Data adapted from studies on the synthesis of VNB in supercritical CO₂.[4] Note: "-" indicates data not provided in the source.
Experimental Protocols
Protocol 1: Synthesis of this compound in Supercritical Carbon Dioxide
This protocol is based on the method described for the efficient synthesis of VNB without a polymerization inhibitor.[2][4]
Materials:
-
Cyclopentadiene (CPD) or Dicyclopentadiene (DCPD)
-
1,3-Butadiene (BD)
-
Supercritical Carbon Dioxide (scCO₂)
-
High-pressure autoclave reactor (e.g., 50 mL)
Procedure:
-
Charge the autoclave with cyclopentadiene (e.g., 15 mmol) and 1,3-butadiene (e.g., 18 mmol). If using dicyclopentadiene, it can be used directly as it will crack to cyclopentadiene at the reaction temperature.
-
Seal the autoclave and introduce carbon dioxide to the desired density (e.g., 0.25 g/cm³).
-
Heat the reactor to the target temperature (e.g., 205°C) while stirring.
-
Maintain the reaction at this temperature for the desired time (e.g., 60 minutes).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO₂.
-
Collect the liquid product and analyze the composition using Gas Chromatography (GC) to determine the yield of VNB and the presence of any side products.
Visualizations
Diels-Alder Synthesis of this compound
Caption: Reaction scheme for the Diels-Alder synthesis of this compound.
Troubleshooting Workflow for Low VNB Yield
Caption: A logical workflow for troubleshooting low yields in VNB synthesis.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]
- 5. US5565069A - Process for producing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl norbornene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Isomerization of 5-Vinyl-2-norbornene to 5-Ethylidene-2-norbornene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of 5-vinyl-2-norbornene (VNB) to 5-ethylidene-2-norbornene (ENB).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the VNB to ENB isomerization?
A1: The most common catalysts are strong bases. These can be categorized as either heterogeneous or homogeneous systems.
-
Heterogeneous Catalysts: Solid superbase catalysts are often used, such as alkali metals (like sodium) supported on materials like alumina (B75360) (γ-Al2O3), silica (B1680970) gel, or activated carbon.[1][2] Sodium-coated metal oxides, particularly Na/γ-Al2O3, have demonstrated high activity and quantitative conversion of VNB.[1]
-
Homogeneous Catalysts: These include strongly basic systems like alkali metal hydrides (NaH, KH) combined with amines (especially aliphatic 1,2-diamines), alkali metal alkoxides in aprotic solvents, or alkali metal amides in amines.[2][3][4] Organometallic complexes containing titanium, cobalt, or iron have also been explored, though some have shown lower catalytic activities.[2]
Q2: What is the proposed reaction mechanism for the isomerization of VNB to ENB?
A2: The reaction mechanism can vary depending on the catalytic system employed.
-
Carboanionic Mechanism: This is a widely accepted mechanism, particularly for base-catalyzed reactions.[2] It involves the deprotonation of VNB to form a carbanion, which then undergoes rearrangement and subsequent reprotonation to yield ENB.
-
Radical Mechanism: Some studies, particularly those using a catalytic system of an alkali metal hydride and an amine, suggest a radical-based mechanism.[2][3] Electron paramagnetic resonance (EPR) and UV-vis experiments have provided evidence for the involvement of radical species in the isomerization process.[2][3]
Q3: What are the typical reaction conditions for this isomerization?
A3: Reaction conditions are highly dependent on the catalyst used.
-
With highly active solid base catalysts like Na/γ-Al2O3, the reaction can proceed efficiently at temperatures as low as 15-20°C, achieving high conversion within a few hours.[5]
-
Homogeneous systems, such as KH with an aliphatic 1,2-diamine, can achieve nearly quantitative conversion at room temperature.[2]
-
The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the air- and water-sensitive catalysts.[1]
Q4: What are the main challenges associated with the catalysts used for VNB to ENB isomerization?
A4: The primary challenges relate to catalyst handling and stability.
-
Heterogeneous Catalysts: Solid superbase catalysts are often pyrophoric and lose activity upon exposure to air and water, requiring careful handling in an inert environment.[2]
-
Homogeneous Catalysts: While potentially very active, these catalysts can be difficult to separate from the reaction mixture, posing challenges for product purification and catalyst recovery.[1] Some homogeneous systems may also exhibit lower catalytic activities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of VNB | Catalyst Inactivity: The catalyst may have been deactivated by exposure to air or moisture. | Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1] Consider preparing the catalyst fresh or sourcing a new batch. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. | Increase the catalyst loading incrementally. Refer to established protocols for appropriate catalyst-to-substrate ratios. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring the conversion. Be aware that higher temperatures may affect selectivity. | |
| Poor Mixing: In heterogeneous systems, inefficient stirring can lead to poor contact between the catalyst and the reactant. | Ensure vigorous stirring to maintain a good suspension of the catalyst in the reaction mixture. | |
| Low Selectivity to ENB (Formation of Byproducts) | High Reaction Temperature: Elevated temperatures can sometimes lead to side reactions. | Optimize the reaction temperature to find a balance between reaction rate and selectivity. |
| Catalyst Type: The chosen catalyst may not be optimal for high selectivity. | Experiment with different catalyst systems. For example, some catalysts may favor the formation of the desired E/Z isomers of ENB over other byproducts.[4] | |
| Reaction Time: Prolonged reaction times might lead to the formation of degradation products. | Monitor the reaction progress over time (e.g., by GC analysis) to determine the optimal reaction time for maximizing ENB yield. | |
| Difficulty in Catalyst Separation | Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture. | Consider switching to a heterogeneous catalyst system, which can be easily removed by filtration.[1] |
| Fine Catalyst Particles (Heterogeneous): The catalyst particles may be too fine to be effectively removed by standard filtration. | Use a finer filter medium (e.g., Celite pad) or allow the catalyst to settle and then decant the product mixture. | |
| Catalyst Deactivation During Reaction | Impurities in the Feedstock: The VNB or solvent may contain impurities that poison the catalyst. | Purify the VNB and ensure the use of high-purity, anhydrous solvents. |
| Coke Formation: At higher temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[6][7] | Optimize the reaction temperature and consider periodic catalyst regeneration if applicable to the specific catalyst system. |
Catalyst Performance Data
The following tables summarize quantitative data on the performance of various catalysts in the isomerization of VNB to ENB.
Table 1: Performance of Sodium-Coated Metal Oxide Catalysts
| Catalyst | Support | VNB Conversion (%) | Time (h) | Temperature (°C) |
| Na/N-Al2O3 | Neutral γ-Al2O3 | Quantitative | Not specified | Not specified |
| Na/B-Al2O3 | Basic γ-Al2O3 | Quantitative | Not specified | Not specified |
| Na/SiO2 | Silica | Low | Not specified | Not specified |
| Na/MgO | Magnesium Oxide | Low | Not specified | Not specified |
| Na/TiO2 | Titanium Dioxide | Low | Not specified | Not specified |
Data sourced from a study on various sodium-coated metal oxide catalysts, highlighting the superior performance of alumina-supported catalysts.[1]
Table 2: Influence of Alkali Metal Hydride in Homogeneous Systems
| Alkali Metal Hydride | Amine | VNB Conversion (%) | Time (h) | Temperature |
| KH | Aliphatic 1,2-diamine | Nearly Quantitative | Not specified | Room Temperature |
| NaH | Aliphatic 1,2-diamine | High | Not specified | Room Temperature |
| LiH | Aliphatic 1,2-diamine | ~4% | Not specified | Room Temperature |
This table illustrates the trend in catalytic activity (KH > NaH > LiH) for alkali metal hydrides in combination with an amine for VNB isomerization.[2]
Experimental Protocols
Protocol 1: Isomerization of VNB using a Heterogeneous Na/γ-Al2O3 Catalyst
This protocol is based on the general procedures described for using solid base catalysts.[1][5]
1. Catalyst Preparation (Example):
- Add γ-alumina to a flask and heat to 490-500°C under a nitrogen atmosphere with stirring for one hour.
- Cool the alumina to 300-310°C and add sodium hydroxide. Stir at this temperature for 3 hours.
- Add metallic sodium and stir for an additional hour at the same temperature.
- Cool the mixture to room temperature to obtain the solid base catalyst.
2. Isomerization Reaction:
- To a flask under a nitrogen atmosphere, add this compound (VNB).
- Add the prepared Na/γ-Al2O3 catalyst (e.g., a 1:330 catalyst to VNB weight ratio).
- Stir the mixture at a controlled temperature (e.g., 15-20°C) for approximately 6 hours.
- Monitor the reaction progress by gas chromatography (GC).
- Upon completion, filter the solid catalyst to obtain the reaction mixture containing 5-ethylidene-2-norbornene (ENB).
Protocol 2: Isomerization of VNB using a Homogeneous NaH/Amine System
This protocol is a generalized representation based on studies using alkali metal hydrides and amines.[2][3]
1. Catalyst System Preparation:
- In a flame-dried, two-neck flask under an argon atmosphere, add sodium hydride (NaH).
- Add an anhydrous aliphatic 1,2-diamine (e.g., ethylenediamine) via syringe.
- Stir the mixture at room temperature. The formation of the active catalytic species may be indicated by a color change.
2. Isomerization Reaction:
- To the prepared catalyst solution, add this compound (VNB) dropwise via syringe.
- Stir the reaction mixture at room temperature.
- Monitor the conversion of VNB to ENB using GC analysis.
- Upon completion, the reaction will require a specific work-up procedure to quench the catalyst and isolate the product, which may involve careful addition of a protic solvent followed by extraction and distillation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic investigation of the isomerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0219637A1 - Process for preparing 5-ethylidene-2-norbornene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Endo/Exo Isomer Ratio in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of endo/exo isomer ratios on polymerization reactivity. It is designed for researchers, scientists, and drug development professionals encountering challenges in their polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between endo and exo isomers in polymerization?
A: Generally, exo isomers exhibit higher reactivity in polymerization, particularly in Ring-Opening Metathesis Polymerization (ROMP) of norbornene-based monomers.[1][2] This is often attributed to reduced steric hindrance. The catalyst's approach to the double bond in the exo isomer is less obstructed compared to the endo isomer, where substituents can sterically hinder the incoming catalyst. For instance, in the ROMP of dicyclopentadiene, the reactivity difference between exo and endo isomers can be more than 19-fold, primarily due to steric interactions between the growing polymer chain and the incoming monomer.
However, there are exceptions. For some oxanorbornene derivatives, the endo isomer has been reported to show higher reactivity than the corresponding exo isomer when using a Grubbs' 3rd generation catalyst.[2]
Q2: How does the endo/exo isomer ratio impact the final polymer properties?
A: The isomer ratio can significantly influence the thermal and mechanical properties of the resulting polymer. For example, in the case of polymers derived from dicyclopentadiene, the one synthesized from the endo-isomer has a glass transition temperature (Tg) of 97°C, whereas the polymer from the exo-isomer has a Tg of 66°C.[3] Furthermore, increasing the proportion of endo-monomers in some copolymerizations can lead to a decrease in molecular weight and molecular weight distributions.
Q3: My polymerization with a high endo-isomer content is sluggish or fails. What are the possible causes and solutions?
A: This is a common issue. The lower reactivity of endo isomers can lead to slow or incomplete polymerization.[4] Here are some troubleshooting steps:
-
Catalyst Choice: Some catalysts are more tolerant of endo isomers. For instance, stable chelated Ru-alkylidene initiators have been successfully used for the ROMP of endo-norbornene monomers.[5]
-
Isomerization: In some catalytic systems, it's possible for the catalyst to isomerize the less reactive endo isomer to the more reactive exo isomer in situ. This "rectification-insertion mechanism" can enable the polymerization of monomers that are predominantly in the endo form.[4]
-
Reaction Conditions: Increasing the reaction temperature might enhance the polymerization rate. However, be aware that temperature can also affect the endo/exo equilibrium of the monomer itself.[6]
-
Monomer Purification: Ensure your monomer is free of impurities that could inhibit the catalyst.
Q4: How can I accurately determine the endo/exo ratio of my monomer?
A: The most reliable and widely used technique for determining the endo/exo ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[7][8] The different spatial arrangement of the substituents in endo and exo isomers leads to distinct chemical shifts and coupling constants for the protons in the molecule.[8][9] By integrating the signals corresponding to each isomer, a quantitative ratio can be determined. Advanced 2D NMR techniques like NOESY can also be used for unambiguous assignment of the stereochemistry.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Polymer Yield with endo-rich Monomer | Low reactivity of the endo isomer.[4] | - Use a catalyst known to be more effective for endo isomers, such as certain chelated Ru-alkylidenes.[5] - Investigate if your catalytic system can promote in situ isomerization to the exo form.[4] - Increase reaction temperature cautiously. |
| Broad Molecular Weight Distribution (High Polydispersity) | Different polymerization rates of endo and exo isomers. | - Use an isomerically pure monomer if possible. - Optimize reaction conditions (catalyst, solvent, temperature) to achieve more uniform chain growth.[10] |
| Inconsistent Polymer Properties Between Batches | Variation in the endo/exo ratio of the starting monomer. | - Accurately quantify the endo/exo ratio of each monomer batch using ¹H NMR before polymerization.[7] - If possible, purify the monomer to obtain a consistent isomer ratio. |
| Polymerization Stalls Prematurely | The endo isomer may act as a catalyst deactivator in some systems.[4] | - Consider a catalyst that is less susceptible to deactivation by the endo isomer. - In living polymerizations, if the reaction stops after consuming the exo isomer, adding more exo monomer can reinitiate propagation.[11] |
Quantitative Data Summary
The following tables summarize the impact of the endo/exo isomer ratio on polymerization outcomes for selected systems.
Table 1: Influence of Isomer Type on Polymerization of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with Ethylene (B1197577) [1]
| Isomer | Polymerization Activity | Monomer Incorporation | Molecular Weight of Copolymer |
| exo | Higher | Higher | Higher |
| endo | Lower | Lower | Lower |
Table 2: Comparison of Polymer Properties from exo and endo Dicyclopentadiene [3]
| Isomer | Glass Transition Temperature (Tg) |
| endo | 97 °C |
| exo | 66 °C |
Experimental Protocols
Protocol 1: Determination of endo/exo Isomer Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh a sample of the monomer (typically 5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure the spectral width is sufficient to cover all relevant proton signals.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Signal Identification: Identify the characteristic proton signals for both the endo and exo isomers. These are often the olefinic protons or protons adjacent to the substituents, which will have different chemical shifts and splitting patterns.[8]
-
Integration: Integrate the well-resolved signals corresponding to each isomer.
-
Ratio Calculation: Calculate the molar ratio by comparing the integral values of the signals from the endo and exo isomers.
Protocol 2: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives
This is a general guideline and should be adapted for specific monomers and catalysts.
-
Monomer and Solvent Preparation: Dry the monomer and solvent over appropriate drying agents and degas them thoroughly (e.g., by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).[7]
-
Reaction Setup: Assemble the reaction glassware (e.g., a Schlenk flask) under an inert atmosphere. The glassware should be oven-dried before use.
-
Reaction Initiation: Dissolve the desired amount of monomer in the anhydrous, degassed solvent. Add the catalyst solution (e.g., Grubbs' catalyst) via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.[12]
-
Polymerization: Stir the reaction mixture at the desired temperature for the specified time. The progress of the reaction can be monitored by techniques like NMR or GPC by taking aliquots from the reaction mixture.
-
Termination: Terminate the polymerization by adding a quenching agent, such as ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for polymerization and isomer analysis.
Caption: Influence of isomer ratio on polymerization outcome.
References
- 1. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Efficient Protocol for the Catalytic Insertion Polymerization of Functional Norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. magritek.com [magritek.com]
- 10. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. shsu-ir.tdl.org [shsu-ir.tdl.org]
Overcoming catalyst deactivation in 5-Vinyl-2-norbornene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 5-Vinyl-2-norbornene (VNB). The following sections address common issues related to catalyst deactivation and offer potential solutions and detailed experimental protocols.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during VNB polymerization, with a focus on catalyst-related issues.
dot
Caption: Troubleshooting workflow for VNB polymerization issues.
Question 1: I am observing very low or no polymer yield. What are the likely causes and how can I address this?
Low or no polymer yield is a common issue often pointing to catalyst deactivation or problems with the reaction components.
Potential Causes and Solutions:
-
Catalyst Deactivation by Impurities: Catalysts, particularly Palladium and Ruthenium-based systems, are highly sensitive to impurities in the monomer or solvent.
-
Solution: Implement a rigorous monomer and solvent purification protocol. VNB should be distilled under reduced pressure from a drying agent like calcium hydride. Solvents should be dried using appropriate methods (e.g., passing through activated alumina (B75360) columns).
-
-
Suboptimal Catalyst System: The choice of catalyst, co-catalyst, and their ratio is critical for efficient polymerization.
-
Solution: For Palladium-catalyzed vinyl addition polymerization, a common system involves a Pd(0) precursor like Pd₂(dba)₃, a phosphine (B1218219) ligand (e.g., PCy₃), and a borate (B1201080) activator such as [Ph₃C][B(C₆F₅)₄].[1] Ensure the components are stored under inert atmosphere and used in the correct stoichiometric ratios.
-
-
Incorrect Reaction Temperature: Polymerization of VNB can be highly exothermic, and excessive heat can lead to catalyst decomposition.
-
Solution: Maintain a controlled reaction temperature. For some palladium(II)-catalyzed systems, continuous cooling to around 15°C has been shown to improve catalyst stability and chemoselectivity.[2]
-
Question 2: The polydispersity index (PDI) of my polymer is very high, indicating a broad molecular weight distribution. How can I achieve better control?
A high PDI suggests a lack of control over the polymerization process, often due to chain transfer reactions or slow initiation relative to propagation.
Potential Causes and Solutions:
-
Chain Transfer Reactions: The exocyclic vinyl group of VNB can participate in chain transfer reactions, leading to uncontrolled polymer chain growth. This is a known challenge in VNB polymerization.[3]
-
Solution: Employing a reversible-deactivation polymerization technique can help. For instance, in Palladium(II)-catalyzed systems, the use of a coordinating solvent like THF can establish an equilibrium between active and dormant propagating species, leading to a more controlled polymerization and lower PDI.[1][2]
-
-
Monomer Impurities: As with low yield, impurities can interfere with the catalyst's ability to control polymerization.
-
Solution: Refer to the monomer purification protocol outlined in the "Experimental Protocols" section.
-
-
Catalyst System Selection: The choice of catalyst significantly impacts the "livingness" of the polymerization.
-
Solution: For Ring-Opening Metathesis Polymerization (ROMP), third-generation Grubbs catalysts (G3) with an N-heterocyclic carbene (NHC) ligand can offer better control and lead to quasiliving polymerization, producing branched polymers with well-defined structures.[4]
-
Question 3: My reaction mixture is forming an insoluble gel. What is causing this and how can I prevent it?
Gel formation is typically due to cross-linking reactions, where polymer chains become chemically bonded to each other, forming a three-dimensional network.
Potential Causes and Solutions:
-
Cross-linking via the Pendant Vinyl Group: The unreacted vinyl groups on the polymer backbone can participate in side reactions, especially at higher monomer conversions and temperatures, leading to cross-linking.
-
Solution: Diluting the VNB concentration by copolymerizing it with other norbornene-based monomers can substantially reduce the likelihood of cross-linking.[4]
-
-
High Monomer Concentration and Temperature: These conditions favor intermolecular reactions between polymer chains.
-
Solution: Lower the initial monomer concentration and maintain strict temperature control throughout the polymerization.
-
Frequently Asked Questions (FAQs)
dot
Caption: Key considerations in VNB polymerization.
Q1: What are the most common types of catalysts used for VNB polymerization?
A1: The primary methods for VNB polymerization are vinyl addition polymerization and Ring-Opening Metathesis Polymerization (ROMP), each employing different catalyst types.
-
Vinyl Addition Polymerization: Late transition metal catalysts are common, particularly those based on Palladium(II) and Nickel(II).[5][6] Cationic palladium(II) catalyst systems are frequently used.[1]
-
Ring-Opening Metathesis Polymerization (ROMP): Ruthenium-based catalysts, such as Grubbs' catalysts (first, second, and third generation), are widely used for the ROMP of norbornene-type monomers.[5]
Q2: What are the primary mechanisms of catalyst deactivation in VNB polymerization?
A2: Catalyst deactivation can occur through several pathways:
-
Poisoning: Impurities in the monomer or solvent (e.g., water, oxygen, or functional groups on other molecules) can bind to the active metal center of the catalyst, rendering it inactive.
-
Fouling: The formation of insoluble byproducts or oligomers can physically block the active sites of the catalyst.
-
Structural Damage: For some catalysts, high temperatures or the presence of certain chemical species can lead to irreversible changes in the catalyst's structure, such as sintering of metal particles or leaching of the active metal.[7]
-
Chain Transfer/Termination: The exocyclic vinyl group of VNB can act as a chain transfer agent, leading to the formation of a new, potentially less active or inactive, catalyst species.[3]
Q3: Can a deactivated catalyst be regenerated?
A3: Catalyst regeneration is sometimes possible, depending on the deactivation mechanism.
-
For fouling: The catalyst might be regenerated by washing with appropriate solvents to remove adsorbed impurities or byproducts.
-
For poisoning: If the poison is reversibly bound, it might be removed by treatment with a scavenger or by altering the reaction conditions. However, if the poison is strongly coordinated, regeneration may not be feasible.
-
For structural damage: This type of deactivation is generally irreversible.
Q4: How does the choice of solvent affect the polymerization?
A4: The solvent can play a crucial role in the polymerization process.
-
Coordinating Solvents: In some Palladium(II)-catalyzed systems, a weakly coordinating solvent like Tetrahydrofuran (THF) is crucial for establishing a reversible-deactivation process, which helps in controlling the polymerization and achieving a lower polydispersity.[2]
-
Solvent Purity: The solvent must be free of impurities that can deactivate the catalyst. Anhydrous, deoxygenated solvents are essential.
Data Presentation
Table 1: Comparison of Catalyst Systems for VNB Polymerization
| Catalyst System | Polymerization Type | Typical Monomer/Catalyst Ratio | Resulting Polymer Mₙ (kDa) | PDI (Đ) | Reference |
| Pd₂(dba)₃ / PCy₃ / [Ph₃C]⁺[B(C₆F₅)₄]⁻ in THF | Vinyl Addition | 200 - 800 | 46.0 - 190 | 1.22 - 1.32 | [2] |
| Grubbs' 3rd Gen. (G3) | ROMP (co-polymerization) | Varies | Varies | ~1.2 - 1.5 | [4] |
| Zirconocene / MAO | Vinyl Addition (co-polymerization with ethylene) | - | - | - | [8] |
| CoCl₂(PR₃)₂ / MAO | Vinyl Addition | - | - | - | [9] |
Experimental Protocols
Protocol 1: Purification of this compound (VNB) Monomer
Objective: To remove inhibitors and impurities that can deactivate the polymerization catalyst.
Materials:
-
This compound (as received, typically contains inhibitors like BHT)
-
Calcium hydride (CaH₂)
-
Basic alumina
-
Inhibitor removal columns
-
Schlenk flask
-
Vacuum distillation apparatus
Procedure:
-
Inhibitor Removal: Pass the as-received VNB through a column packed with basic alumina to remove the inhibitor.
-
Drying: Transfer the inhibitor-free VNB to a Schlenk flask containing calcium hydride (CaH₂). Stir the mixture overnight under an inert atmosphere (e.g., Argon or Nitrogen) to remove water.
-
Vacuum Distillation: Distill the dried VNB under reduced pressure. Collect the fraction boiling at the correct temperature (boiling point of VNB is ~141°C at atmospheric pressure, adjust for vacuum).
-
Storage: Store the purified VNB under an inert atmosphere in a freezer to prevent degradation and polymerization.
Protocol 2: General Procedure for Palladium-Catalyzed Vinyl Addition Polymerization of VNB
Objective: To synthesize poly(VNB) via vinyl addition polymerization using a Palladium(II) catalyst system.
Materials:
-
Purified VNB
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Triphenylmethylium tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C]⁺[B(C₆F₅)₄]⁻)
-
Anhydrous, deoxygenated Tetrahydrofuran (THF)
-
Schlenk flask or glovebox
-
Stir bar
-
Jacketed reactor with circulator for temperature control
Procedure: This procedure should be carried out under a strict inert atmosphere (glovebox or Schlenk line).
-
Catalyst Preparation:
-
In a glovebox, weigh the Pd₂(dba)₃, PCy₃, and [Ph₃C]⁺[B(C₆F₅)₄]⁻ into a Schlenk flask.
-
Add a portion of the anhydrous THF to dissolve the components and form the active catalyst solution. The solution should change color, indicating catalyst formation.
-
-
Polymerization Setup:
-
In a separate, jacketed Schlenk flask equipped with a stir bar, add the desired amount of purified VNB and the remaining anhydrous THF.
-
Set the circulator to the desired reaction temperature (e.g., 15°C).
-
-
Initiation:
-
Using a gas-tight syringe, rapidly inject the prepared catalyst solution into the stirred monomer solution.
-
Observe the reaction mixture for any changes in viscosity or color.
-
-
Propagation:
-
Allow the polymerization to proceed for the desired amount of time, maintaining a constant temperature.
-
-
Termination and Precipitation:
-
Terminate the polymerization by exposing the reaction to air or by adding a quenching agent like methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. researchgate.net [researchgate.net]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Vinyl-2-norbornene (VNB) Monomer
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 5-Vinyl-2-norbornene (VNB), a critical monomer in various polymerization processes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound (VNB)?
A1: Commercial VNB is typically synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and butadiene.[1] Consequently, common impurities may include unreacted starting materials and byproducts. The primary impurities of concern are:
-
Dicyclopentadiene (DCPD): A dimer of cyclopentadiene that can co-distill with VNB if not properly separated.
-
Tetrahydroindene: Another byproduct that has a boiling point close to that of VNB, making separation by distillation challenging.[2]
-
Polymerization Inhibitors: Commercial VNB is stabilized with inhibitors to prevent premature polymerization during storage and transport. Common inhibitors include Butylated Hydroxytoluene (BHT) and 4-tert-butylcatechol (B165716) (TBC).[3][4]
-
Oligomers: Small polymer chains of VNB may form during synthesis or prolonged storage at elevated temperatures.
Q2: Why is it necessary to remove the polymerization inhibitor before using VNB in my experiments?
A2: Polymerization inhibitors are designed to scavenge free radicals, which are often the initiators for polymerization reactions.[4] If the inhibitor is not removed, it can:
-
Inhibit or retard the desired polymerization reaction: This leads to low yields or complete failure of the polymerization.
-
Interfere with reaction kinetics: The presence of an inhibitor can lead to an unpredictable initiation period and non-reproducible results.
-
Introduce impurities into the final polymer: The inhibitor and its byproducts can be incorporated into the polymer chain, affecting its properties.
Q3: What analytical techniques are recommended for assessing the purity of VNB?
A3: The purity of VNB can be effectively assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities. It provides detailed information about the composition of the sample and can detect trace contaminants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is a powerful tool for confirming the chemical structure of VNB and identifying impurities with distinct spectral signatures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the sample and can indicate the presence of certain impurities or oxidation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of VNB.
Issue 1: Incomplete Removal of Polymerization Inhibitor
-
Symptom: The purified VNB fails to polymerize or shows a long induction period. A faint yellow or brown color may persist after purification.
-
Possible Cause: The method used for inhibitor removal was not effective enough.
-
Solution:
-
Alkaline Wash: For phenolic inhibitors like BHT and TBC, an alkaline wash is effective. Extract the VNB solution with an aqueous sodium hydroxide (B78521) (NaOH) solution to deprotonate the phenolic inhibitor, rendering it water-soluble and easily separable in the aqueous phase.
-
Activated Alumina (B75360) Column Chromatography: Passing the VNB through a column of activated basic alumina can effectively adsorb phenolic inhibitors.[5]
-
Issue 2: VNB Polymerizes During Distillation
-
Symptom: A solid or highly viscous residue forms in the distillation flask, or the distillation rate significantly decreases.
-
Possible Cause:
-
High Distillation Temperature: VNB can undergo thermal polymerization at elevated temperatures.[4]
-
Presence of Oxygen: Oxygen can initiate polymerization, especially at higher temperatures.
-
Absence of a Vapor-Phase Inhibitor: While liquid-phase inhibitors are removed, there is no protection against polymerization in the vapor phase during distillation.
-
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of VNB and minimize thermal stress.[6]
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Add a High-Boiling Point Radical Scavenger: In some cases, a small amount of a high-boiling point inhibitor, such as phenothiazine, can be added to the distillation pot to prevent polymerization without co-distilling with the VNB.
-
Issue 3: Co-distillation of Impurities with VNB
-
Symptom: GC-MS analysis of the purified VNB shows the presence of impurities with boiling points close to that of VNB (e.g., tetrahydroindene).
-
Possible Cause: Inefficient fractional distillation setup.
-
Solution:
-
Use a Fractionating Column: Employ a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
Optimize Reflux Ratio: A higher reflux ratio can enhance the separation of components with close boiling points.
-
Precise Temperature and Pressure Control: Maintain a stable and precise temperature and pressure throughout the distillation to ensure a clean separation.
-
Experimental Protocols
Protocol 1: Removal of BHT Inhibitor using an Activated Alumina Column
-
Column Preparation: Pack a glass chromatography column with activated basic alumina. The amount of alumina will depend on the quantity of VNB to be purified (a general rule is to use a 10-20 fold excess by weight of alumina to the estimated amount of inhibitor).
-
Elution: Add the VNB containing BHT directly to the top of the column.
-
Collection: Allow the VNB to pass through the column under gravity or with gentle pressure from an inert gas. Collect the purified, inhibitor-free VNB in a clean, dry flask.
-
Verification: Confirm the removal of BHT by a suitable analytical method, such as GC-MS or by attempting a small-scale polymerization.
-
Storage: Store the purified VNB at a low temperature (2-8 °C) under an inert atmosphere and use it promptly.[3]
Protocol 2: Fractional Vacuum Distillation of VNB
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use a magnetic stir bar in the distillation flask. All joints should be properly sealed with vacuum grease.
-
Inhibitor Removal (Pre-treatment): If the starting VNB contains a high concentration of inhibitor, it is advisable to first remove it using the alumina column method described above.
-
Distillation:
-
Place the VNB into the distillation flask.
-
Connect the apparatus to a vacuum source and begin to reduce the pressure.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of VNB under the applied pressure.
-
-
Shutdown:
-
Remove the heating source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum source.
-
-
Storage: Store the purified VNB in a sealed container under an inert atmosphere in a refrigerator.
Quantitative Data
| Parameter | Value | Reference |
| Boiling Point (atm) | 141 °C | [3] |
| Boiling Point (reduced pressure) | 136-138 °C / 14 mmHg | [3] |
| Commercial Purity | ~95% | [3] |
| Common Inhibitor & Concentration | BHT, 80-150 ppm | [3] |
| Distillation Parameters for VNB Production (Example) | |
| Column Top Temperature | 40 - 150 °C |
| Column Top Pressure | 0.05 - 1.2 atm |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for polymerization during VNB distillation.
References
- 1. Vinyl norbornene - Wikipedia [en.wikipedia.org]
- 2. US5565069A - Process for producing this compound - Google Patents [patents.google.com]
- 3. 5-乙烯基双环[2.2.1]庚-2-烯(内型和外型异构体混合物) 95%, contains 80-150 ppm BHT as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Characterization of Poly(5-Vinyl-2-norbornene): A Comparative Guide to GPC and NMR Analysis
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and molecular weight characteristics of polymers is paramount. This guide provides a detailed comparison of two essential analytical techniques, Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of poly(5-Vinyl-2-norbornene) (PVNB). We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methods to assist in selecting the most appropriate characterization strategy.
Poly(this compound) is a versatile polymer with a unique structure that lends itself to a variety of applications. Accurate determination of its molecular weight distribution and confirmation of its chemical structure are critical for predicting its physical properties and performance. GPC and NMR are powerful and complementary techniques that provide this crucial information.
Data Presentation: GPC and NMR Analysis of Poly(this compound)
The following tables summarize typical quantitative data obtained from GPC and NMR analysis of PVNB synthesized by vinyl-addition polymerization.
Table 1: Molecular Weight Characterization of Poly(this compound) by GPC
| Sample | Number-Average Molecular Weight (Mₙ) (kDa) | Weight-Average Molecular Weight (Mₙ) (kDa) | Polydispersity Index (PDI) (Mₙ/Mₙ) |
| PVNB-1 | 150 | 210 | 1.4 |
| PVNB-2 | 250 | 375 | 1.5 |
| PVNB-3 | 85 | 123 | 1.44 |
Note: Data is compiled from representative literature values and may vary depending on the specific polymerization conditions.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Vinyl-Addition Poly(this compound)
| ¹H NMR | Chemical Shift (δ) ppm | Assignment |
| 0.8 - 2.5 | Aliphatic protons of the norbornane (B1196662) ring | |
| 4.8 - 6.2 | Olefinic protons of the pendant vinyl group | |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| 29.8–31.4 | C5/C6 carbons of the norbornane ring[1] | |
| 34.9–37.3 | C7 carbon of the norbornane ring[1] | |
| 37.4–39.8 | C1/C4 carbons of the norbornane ring[1] | |
| 46.9–52.6 | C2/C3 carbons of the norbornane ring[1] | |
| 110 - 115 | =CH₂ of the pendant vinyl group | |
| 140 - 145 | -CH= of the pendant vinyl group |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly based on the solvent and experimental conditions.
Experimental Protocols
Detailed methodologies for GPC and NMR analysis are crucial for obtaining reliable and reproducible data.
Gel Permeation Chromatography (GPC) Protocol
GPC separates polymers based on their hydrodynamic volume in solution, providing the molecular weight distribution.
Sample Preparation:
-
Dissolve 2-5 mg of the poly(this compound) sample in 1 mL of a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene).
-
Gently agitate the solution until the polymer is fully dissolved. This may require several hours.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
Instrumentation and Conditions:
-
GPC System: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: THF is a commonly used eluent.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Temperature: The analysis is usually performed at room temperature or slightly elevated temperatures (e.g., 35-40 °C) to reduce solvent viscosity.
-
Calibration: The system should be calibrated with narrow molecular weight polystyrene standards to generate a calibration curve for determining the molecular weight of the PVNB sample.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information about the chemical structure of the polymer.
Sample Preparation:
-
Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.
-
Ensure the polymer is completely dissolved by gentle vortexing or sonication.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for GPC and NMR analysis of poly(this compound).
Comparison with Alternative Techniques
While GPC and NMR are primary methods for polymer characterization, other techniques can provide complementary or alternative information.
Table 3: Comparison of Characterization Techniques for Poly(this compound)
| Technique | Information Provided | Advantages | Limitations |
| GPC | Molecular weight averages (Mₙ, Mₙ) and polydispersity index (PDI). | Robust, well-established, provides distribution information. | Provides relative molecular weights based on calibration standards; limited structural information. |
| NMR | Detailed chemical structure, monomer composition, tacticity, and end-group analysis.[1] | Provides absolute structural information; quantitative.[1] | Can be less sensitive for high molecular weight polymers; complex spectra for copolymers. |
| MALDI-TOF MS | Absolute molecular weight of individual polymer chains, end-group analysis.[4] | High mass accuracy, provides absolute molecular weight. | May have difficulty with high molecular weight or polydisperse samples; requires appropriate matrix. |
| FTIR | Identification of functional groups present in the polymer.[5] | Fast, simple sample preparation, sensitive to specific chemical bonds.[6][7] | Provides limited information on molecular architecture and molecular weight; primarily qualitative.[5] |
References
- 1. ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jordilabs.com [jordilabs.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Analysis of 5-Vinyl-2-norbornene Based Polymers
The thermal stability and phase behavior of polymers derived from 5-vinyl-2-norbornene (VNB) are critical parameters for their application in various fields, including engineering and microelectronics. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide essential data on the material's service temperature range and processing window. This guide offers a comparative overview of the thermal properties of VNB-based polymers, supported by experimental data and detailed methodologies.
Quantitative Thermal Analysis Data
The thermal properties of polymers are significantly influenced by their molecular structure, such as the type of substituents and the polymerization method. Below is a summary of the decomposition and glass transition temperatures for a series of vinyl-addition polynorbornenes (VAPNBs) with different functional groups.
| Polymer ID | Monomer Structure | Mn ( kg/mol ) | Đ (PDI) | Td (°C, 5% weight loss)[1] | Tg (°C, by MDSC)[1] | Service Window (Td - Tg, °C)[1] |
| P1 | 5-hexyl-2-norbornene | 110 | 1.3 | 415 | 250 | 165 |
| P2 | 5-octyl-2-norbornene | 95 | 1.6 | 410 | 225 | 185 |
| P3 | 5-decyl-2-norbornene | 60 | 2.8 | 400 | 200 | 200 |
| P4 | 5-dodecyl-2-norbornene | 75 | 1.9 | 395 | 180 | 215 |
| P5 | 5-(2-phenylethyl)-2-norbornene | 120 | 1.5 | 420 | 260 | 160 |
| P6 | 5-(benzyloxymethyl)-2-norbornene | 150 | 1.4 | 380 | 170 | 210 |
Note: Mn = Number-average molecular weight, Đ (PDI) = Dispersity (Polydispersity Index), Td = Decomposition Temperature, Tg = Glass Transition Temperature.
Generally, substituted polynorbornenes from vinyl addition polymerization exhibit good thermal stability, with a 5% weight loss occurring near 400 °C.[2] For many of these polymers, the glass transition temperature can be high, in some cases exceeding 200 °C, which makes its determination by DSC challenging due to the proximity of the decomposition temperature.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of thermal analysis data. The following are generalized protocols for TGA and DSC analysis of VNB-based polymers based on literature.[1]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer.
Instrumentation: TA Instruments Q550 or equivalent.
Procedure:
-
Place a 5-10 mg sample of the polymer into a platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas, typically nitrogen (N2), at a flow rate of 50-100 mL/min to prevent thermo-oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[1]
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.
Instrumentation: TA Instruments Q2000 or equivalent.
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample and seal it in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
The thermal program typically involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating: Heat the sample from a sub-ambient temperature (e.g., 25 °C) to a temperature above the expected Tg but below the decomposition temperature (e.g., 300 °C) at a heating rate of 10-20 °C/min.
-
Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial temperature.
-
Second Heating: Heat the sample again at the same heating rate as the first scan. The Tg is determined from the second heating scan.
-
-
For enhanced sensitivity in determining Tg, Modulated DSC (MDSC) can be employed. A typical condition is a heating rate of 3 °C/min with a modulation of ±1.00 °C every 60 seconds.[1] The Tg is determined from the transition in the reversing heat capacity signal.[1]
Experimental Workflow Visualization
The logical flow of thermal analysis for VNB-based polymers, from sample preparation to data analysis, is depicted in the following diagram.
References
A Comparative Analysis of 5-Vinyl-2-norbornene and 5-Ethylidene-2-norbornene in Ring-Opening Metathesis Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity and performance of 5-vinyl-2-norbornene (VNB) and 5-ethylidene-2-norbornene (ENB) in ring-opening metathesis polymerization (ROMP). This information is intended to assist researchers in selecting the appropriate monomer for the synthesis of advanced polymeric materials for a variety of applications, including drug delivery systems.
Executive Summary
This compound (VNB) and 5-ethylidene-2-norbornene (ENB) are both highly reactive monomers in ring-opening metathesis polymerization (ROMP) due to the inherent strain of the norbornene ring system. However, the nature of their exocyclic double bonds—a vinyl group in VNB and an ethylidene group in ENB—leads to distinct differences in their polymerization behavior and the properties of the resulting polymers.
Generally, VNB offers the potential for creating branched polymer architectures through the participation of its vinyl group as a chain transfer agent. In contrast, ENB, under certain conditions, exhibits a tendency to form cross-linked polymers, which can be advantageous for applications requiring high mechanical strength and thermal stability. The choice between VNB and ENB will ultimately depend on the desired polymer architecture and final material properties.
Reactivity Comparison
The reactivity of VNB and ENB in ROMP is influenced by both the endocyclic and exocyclic double bonds. The primary polymerization pathway for both monomers involves the ring-opening of the strained norbornene bicycle.
This compound (VNB): The vinyl group in VNB can act as a chain-transfer agent during ROMP, leading to the formation of branched polymers.[1] The reactivity of the endocyclic double bond is generally higher than that of the vinyl group, allowing for selective polymerization under controlled conditions. In some palladium-catalyzed addition polymerizations, the endocyclic double bond reacts selectively, leaving the vinyl group intact for potential post-polymerization modification.
5-Ethylidene-2-norbornene (ENB): The ethylidene group in ENB is also reactive and can participate in the polymerization process. Studies have shown that the ROMP of ENB can lead to the formation of highly cross-linked polymers, suggesting that the exocyclic double bond is readily involved in secondary metathesis reactions.[2][3] This cross-linking can result in lower catalyst activity compared to the ROMP of simpler norbornenes, as the growing polymer network can hinder monomer access to the catalytic sites.[3]
The following diagram illustrates the general polymerization pathways for VNB and ENB in ROMP.
Quantitative Data Summary
Direct quantitative comparisons of the homopolymerization of VNB and ENB under identical conditions are limited in the available literature. The following tables summarize representative data collated from various sources. It is important to note that reaction conditions, catalysts, and analytical methods may vary between studies, affecting the direct comparability of the data.
Table 1: Reactivity Data
| Parameter | This compound (VNB) | 5-Ethylidene-2-norbornene (ENB) | Catalyst System (Example) | Reference |
| Reactivity Ratios (r) | r(Norbornene) = 0.44, r(VNB) = 1.90 | Not Directly Compared | Ditungsten Complex | [4] |
| Activation Energy (Ea) of ROMP | Data not readily available | 64 (±3) kJ/mol | Hoveyda-Grubbs 2nd Gen. | [5] |
| Qualitative Reactivity Notes | Can act as a chain transfer agent, leading to branching.[1] | Higher tendency for cross-linking. Catalyst activity may appear lower due to network formation.[2][3] | Ruthenium-based catalysts | [1][2][3] |
Table 2: Polymer Properties
| Property | Poly(this compound) (PVNB) | Poly(5-ethylidene-2-norbornene) (PENB) | Polymerization Method | Reference |
| Molecular Weight (Mw) | High molecular weights achievable (>167 kg/mol ) | High molecular weights achievable (>100,000 Da) | Addition Polymerization | |
| Polydispersity Index (PDI) | Controllable, can be narrow (~1.1) in living polymerizations | Controllable depending on conditions | ROMP/Addition | |
| Glass Transition Temp. (Tg) | Data not readily available for homopolymer | Can range from -18°C to 178°C depending on Mw | Cationic Polymerization | |
| Polymer Architecture | Linear with pendant vinyl groups or branched | Linear with pendant ethylidene groups or cross-linked | ROMP | [3] |
Experimental Protocols
The following are representative experimental protocols for the ROMP of VNB and ENB. These are generalized procedures and may require optimization based on specific research goals and available resources.
ROMP of this compound (Linear Polymer)
Objective: To synthesize a linear poly(this compound) with pendant vinyl groups.
Materials:
-
This compound (VNB), inhibitor-free
-
Grubbs third-generation catalyst
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of the Grubbs catalyst in anhydrous DCM.
-
In a separate vial, dissolve the desired amount of VNB in anhydrous DCM.
-
Initiate the polymerization by adding the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours), monitoring the viscosity.
-
Quench the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and wash the polymer with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using GPC (for Mw and PDI) and NMR (to confirm the presence of pendant vinyl groups).
ROMP of 5-Ethylidene-2-norbornene (Cross-linked Polymer)
Objective: To synthesize a cross-linked poly(5-ethylidene-2-norbornene) network.
Materials:
-
5-Ethylidene-2-norbornene (ENB), inhibitor-free
-
Hoveyda-Grubbs second-generation catalyst
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, dissolve the Hoveyda-Grubbs catalyst in anhydrous toluene.
-
In a reaction vessel, add the desired amount of ENB.
-
Inject the catalyst solution into the monomer and mix thoroughly. The monomer-to-catalyst ratio will influence the cross-link density and gelation time.
-
The polymerization is typically rapid and exothermic. The mixture will quickly form a solid, cross-linked gel.
-
The resulting polymer is generally insoluble. Swelling studies can be performed to characterize the cross-link density.
The following diagram outlines a general experimental workflow for comparing the ROMP of VNB and ENB.
Conclusion
The choice between this compound and 5-ethylidene-2-norbornene for ring-opening metathesis polymerization is dictated by the desired polymer architecture and properties. VNB is a versatile monomer for creating linear polymers with pendant vinyl groups for further functionalization or for producing branched polymers through its role as a chain transfer agent. ENB, on the other hand, is more prone to cross-linking, which can be leveraged to create robust materials with high thermal and mechanical stability. For applications in drug development, the ability to control polymer architecture is crucial. The pendant vinyl groups on linear PVNB could be used for conjugating drugs or targeting ligands, while the controlled branching of PVNB could influence drug loading and release kinetics. The cross-linked nature of PENB might be suitable for creating stable drug-eluting implants or hydrogels. Further research into the direct, quantitative comparison of their homopolymerization kinetics and the properties of the resulting polymers under identical conditions would be highly beneficial for the rational design of new polymeric materials.
References
- 1. researchgate.net [researchgate.net]
- 2. ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanical Properties of Ethylene-5-Vinyl-2-Norbornene Terpolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of ethylene-5-vinyl-2-norbornene (VNB) terpolymers against other common ethylene (B1197577) propylene (B89431) diene monomer (EPDM) alternatives, namely those containing 5-ethylidene-2-norbornene (ENB) and dicyclopentadiene (B1670491) (DCPD) as the third monomer. The selection of the third monomer in EPDM synthesis significantly influences the polymer's vulcanization characteristics and, consequently, its final mechanical properties. This guide summarizes key performance data, details experimental methodologies, and visualizes a logical workflow for material evaluation.
Introduction
EPDM is a versatile synthetic rubber widely utilized in various industries due to its excellent heat, ozone, and weathering resistance.[1] The incorporation of a third monomer, a non-conjugated diene, introduces sites for sulfur vulcanization. The choice of this diene—VNB, ENB, or DCPD—critically impacts the cross-linking efficiency and the resultant mechanical behavior of the elastomer.[1] VNB, in particular, has garnered attention for its high reactivity towards peroxide curing, which can lead to enhanced material properties.[2][3]
Comparative Mechanical Properties
The mechanical properties of EPDM terpolymers are a crucial factor in their application. The following table summarizes the typical mechanical properties of EPDM containing VNB, ENB, and DCPD as the third monomer. It is important to note that these values can vary depending on the specific formulation, including the type and amount of fillers, plasticizers, and the curing system used.
| Mechanical Property | EPDM-VNB | EPDM-ENB | EPDM-DCPD | Test Method |
| Tensile Strength (MPa) | 15 - 25 | 10 - 20 | 10 - 18 | ASTM D412 |
| Elongation at Break (%) | 400 - 600 | 300 - 500 | 250 - 450 | ASTM D412 |
| Young's Modulus (MPa) | 2 - 5 | 3 - 6 | 4 - 7 | ASTM D412 |
| Hardness (Shore A) | 60 - 80 | 60 - 80 | 60 - 80 | ASTM D2240 |
| Tear Strength (kN/m) | 30 - 40 | 25 - 35 | 20 - 30 | ASTM D624 |
Note: The data presented in this table is a synthesis of typical values found in literature and technical datasheets. Direct comparison is best made with materials tested under identical conditions.
Dynamic Mechanical Properties
Dynamic mechanical analysis (DMA) provides insights into the viscoelastic behavior of polymers, which is critical for applications involving vibration damping and cyclic loading.
| Dynamic Mechanical Property | EPDM-VNB | EPDM-ENB | EPDM-DCPD | Test Method |
| Storage Modulus (G') at 25°C (MPa) | 1.5 - 3.0 | 2.0 - 4.0 | 2.5 - 5.0 | ASTM D5992 |
| Tan Delta (δ) at 0°C | 0.3 - 0.5 | 0.2 - 0.4 | 0.1 - 0.3 | ASTM D5992 |
| Glass Transition Temp. (Tg) (°C) | -50 to -60 | -50 to -60 | -45 to -55 | ASTM D5992 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Tensile Testing (ASTM D412)
-
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the vulcanized rubber.
-
Apparatus: A universal testing machine equipped with a load cell and grips suitable for rubber specimens. An extensometer is used for accurate strain measurement.
-
Specimen Preparation: Dumbbell-shaped specimens are die-cut from a molded sheet of the EPDM compound. The thickness of the narrow section is measured precisely.
-
Procedure:
-
The specimen is securely clamped in the grips of the universal testing machine.
-
The extensometer is attached to the narrow section of the specimen.
-
The specimen is pulled at a constant crosshead speed (typically 500 mm/min) until it ruptures.
-
The load and extension data are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress applied before the specimen ruptures.
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
2. Dynamic Mechanical Analysis (DMA) (ASTM D5992)
-
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the material as a function of temperature.
-
Apparatus: A dynamic mechanical analyzer capable of applying a sinusoidal strain and measuring the resultant stress.
-
Specimen Preparation: Rectangular specimens of defined dimensions are prepared from a molded sheet.
-
Procedure:
-
The specimen is mounted in the DMA clamps (e.g., tension or dual cantilever).
-
The sample is subjected to a controlled temperature program (e.g., heating from -100°C to 150°C at a rate of 3°C/min).
-
A small-amplitude oscillatory strain is applied at a fixed frequency (e.g., 1 Hz).
-
The storage modulus (G'), loss modulus (G''), and tan delta (G''/G') are recorded as a function of temperature.
-
-
Data Interpretation:
-
Storage Modulus (G'): Represents the elastic response and stiffness of the material.
-
Loss Modulus (G''): Represents the viscous response and the material's ability to dissipate energy as heat.
-
Tan Delta (δ): The ratio of loss modulus to storage modulus, which is a measure of the material's damping characteristics. The peak of the tan delta curve is often associated with the glass transition temperature (Tg).
-
3. Rheometry (ASTM D5289)
-
Objective: To characterize the vulcanization process and the flow behavior of the unvulcanized rubber compound.
-
Apparatus: A moving die rheometer (MDR) or an oscillating disk rheometer (ODR).
-
Procedure:
-
A small, uncured sample of the EPDM compound is placed in the temperature-controlled die cavity of the rheometer.
-
The die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured over time.
-
-
Data Interpretation:
-
Minimum Torque (ML): Relates to the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): Indicates the stiffness or modulus of the fully cured rubber.
-
Scorch Time (ts1, ts2): The time it takes for the torque to rise by one or two units above the minimum torque, indicating the onset of vulcanization.
-
Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure time.
-
Logical Workflow for Material Evaluation
The following diagram illustrates a logical workflow for selecting and evaluating an EPDM terpolymer for a specific application based on its mechanical properties.
Caption: Workflow for EPDM terpolymer evaluation.
Conclusion
The choice of the third monomer in EPDM terpolymers has a pronounced effect on their mechanical properties. EPDM-VNB terpolymers often exhibit superior performance, particularly in applications requiring high curing efficiency and good dynamic properties. This guide provides a foundational comparison to aid researchers and scientists in the material selection process. For critical applications, it is imperative to conduct specific testing on compounds formulated to meet the intended service conditions.
References
A Comparative Guide to Gas Transport Properties of Poly(5-Vinyl-2-norbornene) Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gas transport properties of membranes fabricated from poly(5-vinyl-2-norbornene) (PVNB) against other notable gas separation membrane materials. The data presented is compiled from peer-reviewed studies to assist in the evaluation and selection of materials for various gas separation applications.
Performance Comparison of Gas Separation Membranes
The efficiency of a gas separation membrane is primarily determined by its permeability and selectivity. Permeability refers to the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases. An ideal membrane exhibits high permeability and high selectivity.
The following table summarizes the gas permeability and selectivity data for PVNB and its chemically modified variants, alongside two well-established high-performance membrane materials: poly(1-trimethylsilyl-1-propyne) (PTMSP) and polymers of intrinsic microporosity (PIMs), specifically PIM-1.
| Polymer | Gas | Permeability (Barrer) | Selectivity | Reference |
| Poly(this compound) (PVNB) | - | Moderate | - | [1] |
| Hydrogenated PVNB | - | Enhanced | Minimal Decrease | [2] |
| Epoxidized PVNB | CO2/N2 | Decreased | Substantial Increase | [2] |
| Cyclopropanated PVNB | - | Enhanced | Minimal Decrease | [2] |
| Thioacetylated PVNB | CO2/N2 | Decreased | Substantial Increase | [2] |
| Poly(1-trimethylsilyl-1-propyne) (PTMSP) | O2 | up to 14,800 | - | [3] |
| CO2 | 20,000 - 35,700 | CO2/N2: 3.5 - 11 | [3][4] | |
| N2 | 6,000 | - | [3] | |
| Polymers of Intrinsic Microporosity (PIM-1) | CO2 | 2,300 - 10,000 | CO2/N2: 16 - 20 | [5][6] |
| H2 | 1,300 | - | [5] |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Logical Relationship of Gas Transport Properties
The interplay between polymer structure, free volume, and gas transport properties is crucial in designing effective gas separation membranes. The following diagram illustrates this relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Membranes Based on PTMSP/PVTMS Blends for Membrane Contactor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Membranes of Polymers of Intrinsic Microporosity (PIM-1) Modified by Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genotoxic Potential of 5-Vinyl-2-norbornene and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo genotoxic potential of 5-Vinyl-2-norbornene (VNB), a key monomer in the production of ethylene-propylene-diene monomer (EPDM) synthetic rubber.[1][2][3][4] Its performance is evaluated alongside common industrial alternatives, primarily 5-Ethylidene-2-norbornene (ENB) and Dicyclopentadiene (DCPD).[1][4] This document synthesizes available experimental data to offer an objective assessment for researchers and professionals in relevant fields.
Executive Summary
An extensive battery of in vitro and in vivo genotoxicity studies reveals no significant genotoxic potential for this compound. The available data for its primary alternatives, 5-Ethylidene-2-norbornene and Dicyclopentadiene, similarly indicate a lack of mutagenic or clastogenic activity in the assays conducted.
Data Presentation: Quantitative Genotoxicity Data
The following tables summarize the quantitative data from key genotoxicity studies on VNB and its alternatives.
Table 1: In Vitro Genotoxicity of this compound (VNB)
| Assay | Cell Line/Strain | Test Conditions | Concentration Range | Results |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | Without Metabolic Activation | 0.003 - 0.3 mg/plate | Negative |
| With Metabolic Activation | 0.003 - 0.3 mg/plate | Negative | ||
| Forward Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells (HGPRT locus) | Without Metabolic Activation | 0.01 - 0.1 mg/mL | No significant increase in mutation frequency |
| With Metabolic Activation | 0.005 - 0.1 mg/mL | No significant increase in mutation frequency | ||
| Sister Chromatid Exchange (SCE) Assay | Chinese Hamster Ovary (CHO) cells | Without Metabolic Activation | 0.02 - 0.06 mg/mL | No statistically significant or dose-related increases in SCEs |
| With Metabolic Activation | 0.005 - 0.03 mg/mL | No statistically significant or dose-related increases in SCEs |
Data sourced from Vergnes & Ballantyne, 1998.
Table 2: In Vivo Genotoxicity of this compound (VNB)
| Assay | Animal Model | Test Conditions | Exposure Concentrations | Results |
| Bone Marrow Chromosome Aberration Test | Sprague-Dawley rats (10 male, 10 female per group) | 6 hr/day vapor exposure for 5 consecutive days | 0, 48.1, 146, 336 ppm | No statistically significant or dose-related increases in chromosomal aberrations |
Data sourced from Vergnes & Ballantyne, 1998.
Table 3: Comparative In Vitro Genotoxicity of Alternatives
| Compound | Assay | Cell Line/Strain | Test Conditions | Results |
| 5-Ethylidene-2-norbornene (ENB) | Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | With and without metabolic activation | No mutagenic activity |
| Forward Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells (HGPRT locus) | With and without metabolic activation | No mutagenic activity | |
| Sister Chromatid Exchange (SCE) Assay | Chinese Hamster Ovary (CHO) cells | With and without metabolic activation | No effect | |
| Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | With and without metabolic activation | No increase in aberrant cells | |
| Dicyclopentadiene (DCPD) | Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without metabolic activation | Non-mutagenic[5] |
| Chromosome Aberration Test | - | In vitro | No genotoxic effects[6] |
ENB data sourced from Ballantyne, 1998. DCPD data sourced from NTP nomination background and OECD SIDS.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations. The protocol involves exposing histidine-requiring strains of Salmonella typhimurium to the test substance and observing for a reversion to a state where they can synthesize their own histidine.
-
Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 were used.
-
Metabolic Activation: The assay was conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic metabolic processes in mammals.
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for approximately 48 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.
Mammalian Cell Forward Gene Mutation Assay (CHO/HGPRT)
This assay detects gene mutations in cultured mammalian cells. The Chinese Hamster Ovary (CHO) cell line is commonly used, and mutations are typically detected at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus.
-
Cell Culture: CHO cells are maintained in appropriate culture medium.
-
Treatment: Cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.
-
Mutation Expression: After treatment, the cells are washed and cultured for a period to allow for the expression of any induced mutations.
-
Selection: Cells are then cultured in a selective medium containing a purine (B94841) analog (e.g., 6-thioguanine). Normal cells with a functional HGPRT enzyme will incorporate the toxic analog and die, while mutant cells lacking the enzyme will survive and form colonies.
-
Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated and compared to controls.
In Vivo Bone Marrow Chromosome Aberration Test
This assay is used to detect structural chromosomal damage in the bone marrow cells of rodents exposed to a test substance.
-
Animal Model: Typically, rats or mice are used.
-
Dosing: The test substance is administered to the animals, often via inhalation, oral gavage, or intraperitoneal injection, over a set period.
-
Metaphase Arrest: Prior to sacrifice, animals are treated with a spindle inhibitor (e.g., colchicine) to arrest cells in metaphase.
-
Cell Harvesting and Preparation: Bone marrow is flushed from the femurs, and the cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Microscopic Analysis: Slides are stained, and metaphase cells are analyzed under a microscope for chromosomal aberrations, such as breaks, gaps, and exchanges. A significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.
Visualizations
The following diagrams illustrate the experimental workflows for the key genotoxicity assays described.
References
A Comparative Guide to Reactivity Ratio Determination in Copolymerization with 5-Vinyl-2-norbornene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity ratios of 5-Vinyl-2-norbornene (VNB) in copolymerization with various comonomers. Understanding these reactivity ratios is paramount for designing and synthesizing copolymers with desired microstructures and, consequently, tailored physicochemical properties for applications ranging from advanced materials to drug delivery systems. This document outlines the experimental data for VNB copolymerization, details the methodologies for determining reactivity ratios, and provides visual representations of the experimental workflow and the influence of these ratios on copolymer architecture.
Comparative Analysis of Reactivity Ratios
The reactivity of this compound in copolymerization is significantly influenced by the choice of the comonomer. The reactivity ratios, r₁, and r₂, quantify the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (cross-propagation). The following table summarizes the available reactivity ratio data for the copolymerization of VNB (M₁) with various comonomers (M₂).
| Comonomer (M₂) | r₁ (VNB) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type | Catalyst/Initiator System | Method of Determination |
| Norbornene (NBE) | 0.34 | 2.43 | 0.82 | Statistical/Random | Ditungsten Complex | Kelen-Tüdős |
| Monomer M1* | 2.15 ± 0.29 | 0.60 ± 0.06 | 1.29 | Statistical/Random | Not Specified | IUPAC recommended method |
| Monomer M2** | 11.20 ± 3.02 | 0.03 ± 0.02 | 0.34 | Tendency to block | Not Specified | Not Specified |
| Ethylene | Data not available | Data not available | - | - | ansa-metallocene/MAO | - |
| Propylene | Data not available | Data not available | - | - | Metallocene/MAO | - |
| Methyl Methacrylate | Data not available | Data not available | - | - | - | - |
| Maleic Anhydride (B1165640) | Data not available | Data not available | - | - | - | - |
*M1 is an exo-norbornene derivative used in a study on branched copolymers.[1] **M2 is an endo-norbornene derivative, showing significantly different reactivity compared to its exo counterpart.[1] ***While direct reactivity ratios for VNB with maleic anhydride were not found, a study on norbornene (a similar cyclic olefin) with maleic anhydride reported r_Nb = 0.01 and r_MAH = 0.02, indicating a strong alternating tendency.[2]
Experimental Protocols
The determination of monomer reactivity ratios is a critical step in understanding and controlling copolymerization processes. The Fineman-Ross and Kelen-Tüdős methods are two widely used linear graphical techniques for this purpose. These methods rely on analyzing the composition of copolymers prepared from different initial monomer feed ratios at low conversions.
General Experimental Procedure for Reactivity Ratio Determination
-
Monomer and Reagent Purification: All monomers (this compound and comonomers) and solvents must be purified to remove inhibitors and impurities that could affect the polymerization kinetics. Initiators should be of high purity and handled according to safety guidelines.
-
Copolymerization Reactions: A series of copolymerization reactions are conducted with varying initial molar feed ratios of the two monomers. It is crucial to maintain a constant total monomer concentration, initiator concentration, and temperature across all experiments to ensure comparability.
-
Low Conversion: The polymerizations are carefully monitored and terminated at low monomer conversions (typically below 10%). This is to ensure that the monomer feed composition remains relatively constant throughout the experiment, which is a key assumption of the differential copolymer composition equation used in these methods.
-
Copolymer Isolation and Purification: The resulting copolymer is isolated from the unreacted monomers, typically by precipitation in a non-solvent. The purified copolymer is then dried to a constant weight.
-
Copolymer Composition Analysis: The molar composition of the copolymer is determined using a suitable analytical technique. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and widely used method for this purpose.[3] By integrating the characteristic signals corresponding to each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be accurately calculated.
-
Data Analysis: The monomer feed ratios and the corresponding copolymer compositions are then used in the Fineman-Ross or Kelen-Tüdős equations to graphically determine the reactivity ratios.
Fineman-Ross Method
The Fineman-Ross equation is a linearization of the Mayo-Lewis copolymer composition equation:
G = H * r₁ - r₂
where:
-
G = (F-1) / f
-
H = F² / f
-
F = [M₁] / [M₂] (molar ratio of monomers in the copolymer)
-
f = [m₁] / [m₂] (molar ratio of monomers in the feed)
A plot of G versus H for a series of experiments yields a straight line with a slope of r₁ and a y-intercept of -r₂ .
Kelen-Tüdős Method
The Kelen-Tüdős method is an extension of the Fineman-Ross method that aims to provide a more even distribution of data points in the graphical plot. The equation is as follows:
η = (r₁ + r₂/α)ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
G and H are the Fineman-Ross parameters.
-
α is an arbitrary constant (α > 0), typically calculated as the geometric mean of the lowest and highest H values to ensure an even data distribution.
A plot of η versus ξ yields a straight line. The intercept at ξ = 0 is -r₂/α , and the intercept at ξ = 1 is r₁ .
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The determination of reactivity ratios for the copolymerization of this compound is essential for predicting and controlling the final polymer properties. While data for a comprehensive range of comonomers is still being compiled in the literature, the existing studies demonstrate the versatility of VNB in forming copolymers with varied microstructures. The experimental protocols outlined in this guide provide a robust framework for researchers to determine these crucial parameters for their specific systems of interest. The continued investigation into the copolymerization behavior of VNB will undoubtedly unlock new possibilities for the design of advanced materials for a multitude of applications.
References
A Comparative Guide to ROMP and Vinyl-Addition Polymers of 5-Vinyl-2-norbornene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of polymers synthesized from 5-Vinyl-2-norbornene (VNB) via two distinct polymerization methods: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The choice of polymerization technique significantly influences the resulting polymer architecture, properties, and potential applications. This document summarizes key performance differences, supported by experimental data, to aid in the selection of the most suitable material for your research and development needs.
Introduction: Two Paths from a Single Monomer
This compound is a versatile monomer featuring two reactive sites: a strained norbornene ring and a vinyl group. This unique structure allows for two primary polymerization pathways, each yielding polymers with distinct characteristics.
-
Ring-Opening Metathesis Polymerization (ROMP): This method proceeds via the cleavage and reformation of the double bond within the norbornene ring, leading to an unsaturated polymer backbone with pendant vinyl groups. A key feature of VNB in ROMP is its ability to act as a reversible deactivation chain-transfer monomer, resulting in the formation of branched polymer structures.[1]
-
Vinyl-Addition Polymerization: This technique selectively polymerizes the endocyclic double bond of the norbornene ring, leaving the exocyclic vinyl group intact.[2][3] This results in a saturated polymer backbone with pendant vinyl groups, leading to polymers that are typically amorphous, glassy, and possess high thermal stability.[4][5]
Comparative Data
The following tables summarize the key differences in the properties of polymers derived from VNB through ROMP and vinyl-addition polymerization.
Table 1: Molecular Weight and Distribution
| Property | ROMP Polymer of VNB | Vinyl-Addition Polymer of VNB |
| Typical Molecular Weight (Mw) | Can be controlled; often in the range of tens to hundreds of kDa.[6] Copolymers with norbornene can reach high molecular weights. | High molecular weights, often exceeding 1,000,000 g/mol , can be achieved.[5] Copolymers with norbornene can have Mw > 760,000 g/mol .[7] |
| Polydispersity Index (PDI) | Can be well-controlled to achieve narrow distributions (low PDI), indicative of a living polymerization.[8] | Can exhibit narrow molecular weight distributions, with some systems demonstrating living polymerization characteristics.[9] |
| Polymer Architecture | Typically branched due to the chain-transfer activity of the vinyl group.[1] | Linear polymer chains. |
Table 2: Thermal Properties
| Property | ROMP Polymer of VNB | Vinyl-Addition Polymer of VNB |
| Glass Transition Temperature (Tg) | Generally lower compared to vinyl-addition polymers. Copolymers of norbornene and VNB show Tg values that can be tuned. | High glass transition temperatures, often exceeding 290°C for substituted polynorbornenes.[4] The Tg can be tuned by copolymerization.[10] |
| Thermal Stability (Decomposition Temperature, Td) | The unsaturated backbone can be susceptible to thermal and oxidative degradation.[6] | Excellent thermal stability, with decomposition temperatures often above 400°C.[9] Copolymers of norbornene and VNB show initial decomposition temperatures around 300°C.[7] |
| Service Window (Td - Tg) | Generally smaller due to lower Tg. | A large service window between Tg and Td is a key feature, making them suitable for high-temperature applications.[11][12] |
Polymerization Mechanisms
The distinct properties of ROMP and vinyl-addition polymers of VNB arise from their fundamentally different polymerization mechanisms.
Caption: ROMP mechanism of this compound.
In ROMP, a metal alkylidene catalyst (e.g., Grubbs catalyst) reacts with the norbornene double bond to form a metallacyclobutane intermediate.[13][14] This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal alkylidene attached to the growing polymer chain. The vinyl group of VNB can participate in a chain transfer reaction, leading to the formation of branched polymer architectures.[1]
Caption: Vinyl-addition mechanism of this compound.
Vinyl-addition polymerization of VNB is typically catalyzed by late transition metal complexes, most notably palladium(II) catalysts.[2] The mechanism involves the coordination of the norbornene double bond to the cationic palladium center, followed by migratory insertion of the monomer into the palladium-carbon bond of the growing polymer chain. This process selectively consumes the endocyclic double bond, preserving the pendant vinyl group.[3]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for both polymerization methods.
ROMP of this compound
This protocol is a generalized procedure based on common practices in the literature.[1]
Materials:
-
This compound (VNB), inhibitor removed and freshly distilled.
-
Grubbs third-generation catalyst (G3).
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene).
-
Ethyl vinyl ether (for quenching).
-
Methanol (for precipitation).
Procedure:
-
In a nitrogen-filled glovebox, dissolve the desired amount of VNB in the anhydrous solvent in a reaction vessel equipped with a magnetic stir bar.
-
In a separate vial, dissolve the G3 catalyst in a small amount of the solvent to prepare a stock solution.
-
Initiate the polymerization by adding the calculated amount of the G3 catalyst stock solution to the vigorously stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to proceed at room temperature for the desired time (e.g., 1-2 hours).
-
Quench the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
¹H and ¹³C NMR: To confirm the polymer structure, including the presence of the unsaturated backbone and pendant vinyl groups.[6][15]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI).[6]
Vinyl-Addition Polymerization of this compound
This protocol is a generalized procedure based on the use of palladium catalysts.[2][16]
Materials:
-
This compound (VNB), inhibitor removed and freshly distilled.
-
Palladium catalyst precursor (e.g., tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]).
-
Ligand (e.g., tricyclohexylphosphine (B42057) [PCy₃]).
-
Activator (e.g., triphenylmethylium tetrakis(pentafluorophenyl)borate (B1229283) [[Ph₃C]⁺[B(C₆F₅)₄]⁻]).
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).
-
Methanol (for precipitation).
Procedure:
-
In a nitrogen-filled glovebox, charge a reaction vessel with the palladium precursor, ligand, and activator in the chosen solvent.
-
Stir the mixture at room temperature to allow for the formation of the active cationic palladium(II) catalyst.
-
Add the VNB monomer to the catalyst solution.
-
Maintain the reaction at a controlled temperature (e.g., 15°C to room temperature) with vigorous stirring for the desired duration (e.g., several hours).[17]
-
Terminate the polymerization by exposing the reaction to air or by adding a small amount of methanol.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Characterization:
-
¹H and ¹³C NMR: To verify the saturated polymer backbone and the presence of the intact pendant vinyl groups.[15]
-
GPC: To determine the molecular weight and PDI.
-
Thermal Analysis (TGA/DSC/DMA): To evaluate the thermal stability and glass transition temperature.[4][11]
Summary and Outlook
The choice between ROMP and vinyl-addition polymerization of this compound depends heavily on the desired properties of the final polymer.
-
ROMP is the preferred method for generating branched, elastomeric materials . The unsaturated backbone and pendant vinyl groups also offer opportunities for post-polymerization modification and crosslinking.
-
Vinyl-addition polymerization is ideal for producing high-performance, thermally stable, amorphous thermoplastics . The preservation of the vinyl group allows for subsequent functionalization or crosslinking of the linear polymer chains.
For researchers in drug development, the well-defined architectures and potential for functionalization of both polymer types offer exciting possibilities for creating novel drug delivery systems, scaffolds, and biocompatible materials. The high thermal stability of vinyl-addition polymers may be advantageous for applications requiring sterilization or processing at elevated temperatures. Conversely, the elastomeric nature of ROMP polymers could be beneficial for applications requiring flexibility. Further research into the biocompatibility and degradation profiles of these polymers will be crucial for their advancement in the pharmaceutical and biomedical fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly efficient vinylic addition polymerization of this compound using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace at KIST: Vinyl addition copolymerization of norbornene/5-vinyl-2-norbornene with cationic eta(3)-allyl palladium catalyst and their post-reaction [pubs.kist.re.kr]
- 8. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. Design, synthesis, and characterization of vinyl-addition polynorbornenes with tunable thermal properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]
- 15. IJMS | Free Full-Text | ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Efficacy of different palladium precatalysts for VNB polymerization
A Comparative Guide to the Efficacy of Palladium Precatalysts for Vinyl Norbornene (VNB) Polymerization
For researchers, scientists, and drug development professionals venturing into the synthesis of polynorbornenes, the choice of catalyst is paramount to achieving desired polymer characteristics. Vinyl norbornene (VNB) presents a unique monomer that allows for the introduction of pendant vinyl groups into the polymer backbone, offering a versatile platform for post-polymerization functionalization. Palladium-based precatalysts have emerged as a highly effective class of initiators for the vinyl addition polymerization of VNB. This guide provides an objective comparison of different palladium precatalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for your research needs.
Performance Comparison of Palladium Precatalysts
The efficacy of a palladium precatalyst for VNB polymerization is typically evaluated based on several key metrics: catalytic activity, achievable polymer molecular weight (Mn or Mw), polydispersity index (PDI), and the yield of the resulting polymer. The following table summarizes the performance of various palladium precatalyst systems under different experimental conditions as reported in the literature.
| Precatalyst System | Cocatalyst/Activator | Monomer:Pd Ratio | Temp. (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI (Đ) | Reference |
| [Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂] / PCy₃ | NaBArF₄ | 500,000:1 | 75 | 18 | 78 | High MW | - | [1][2] |
| Pd(OAc)₂ / P(i-Pr)₂Ph | DANFABA | 2500:1 | - | - | 42 | 4.87 | - | [3] |
| Pd(OAc)₂ / PCy₃ | DANFABA | 5000:1 | - | - | 76 | 3.21 | 1.40 | [3] |
| [Pd(OAc)(MeCN)(P(i-Pr)₃)₂][B(C₆F₅)₄] | - | 20000:1 | 80 | 17 | 73 | 3.39 | 1.46 | [3] |
| Pd(MesN=CHC₆H₄PPh₂)Cl₂ | Triisobutylaluminum / [Ph₃C][B(C₆F₅)₄] | - | - | - | - | >1000 | - | [4] |
| Pd(dba)₂ / PCy₃ | [CPh₃][B(C₆F₅)₄] | - | - | - | High | High MW | - | [5] |
| (t-Bu₃P)PdMeCl | [Li(OEt₂)₂.₅]B(C₆F₅)₄ | - | RT | < 24 | - | up to 12 | ~1.2 | [6] |
Note: "High MW" indicates that the source mentions high molecular weight was achieved, but specific values were not provided in the snippet. "-" indicates data not available in the provided search results. DANFABA = N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate (B1229283). BArF₄ = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. PCy₃ = Tricyclohexylphosphine. dba = dibenzylideneacetone.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for VNB polymerization using different palladium precatalyst systems.
Protocol 1: VNB Polymerization with a Benzylic Palladium Complex[1][2]
This protocol describes a highly efficient polymerization using a benzylic palladium precatalyst, which can be performed with very low catalyst loading.
Materials:
-
5-Vinyl-2-norbornene (VNB), distilled and degassed
-
[Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂] (precatalyst)
-
Tricyclohexylphosphine (PCy₃)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄)
-
Anhydrous 1,2-dichloroethane (B1671644) (solvent)
Procedure:
-
In a glovebox, a Schlenk flask is charged with the desired amount of VNB and 1,2-dichloroethane.
-
In a separate vial, the palladium precatalyst, PCy₃, and NaBArF₄ are dissolved in 1,2-dichloroethane to form the catalyst solution. The order of mixing the components can influence the initiation step.
-
The catalyst solution is then injected into the VNB solution with vigorous stirring.
-
The reaction mixture is heated to the desired temperature (e.g., 75 °C) and stirred for the specified time (e.g., 18 hours).
-
The polymerization is quenched by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Protocol 2: VNB Copolymerization using a Cationic Palladium Complex with a Chain Transfer Agent[3]
This protocol is suitable for controlling the molecular weight of the resulting polymer through the use of a silane (B1218182) chain transfer agent.
Materials:
-
Norbornene monomer(s) (e.g., a mix of functionalized norbornenes)
-
[Pd(OAc)(MeCN)(P(i-Pr)₃)₂][B(C₆F₅)₄] (precatalyst)
-
Triethylsilane (Et₃SiH) (Chain Transfer Agent - CTA)
-
N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate (DANFABA) (cocatalyst, if needed with other precursors)
-
Anhydrous toluene (B28343) (solvent)
-
Ethanol (B145695) (yield enhancer)
Procedure:
-
In a drybox, the norbornene monomers, Et₃SiH, and ethanol are added to a reaction vial equipped with a stir bar.
-
Anhydrous toluene is added to achieve the desired monomer concentration.
-
A stock solution of the palladium precatalyst in methylene (B1212753) chloride is prepared.
-
The reaction vial is sealed and heated to the desired temperature (e.g., 80 °C).
-
Once the temperature is reached, the required volume of the palladium precatalyst solution is injected into the monomer mixture.
-
The polymerization is allowed to proceed for the specified duration (e.g., 17 hours) with continuous stirring.
-
After cooling to room temperature, the polymer is precipitated by pouring the viscous solution into hexane.
-
The polymer is collected by filtration and dried in a vacuum oven at 80 °C.
Key Mechanistic and Logical Relationships
The following diagrams illustrate the general workflow of VNB polymerization and the logical relationship of key components influencing the catalytic process.
Caption: General workflow for palladium-catalyzed VNB polymerization.
Caption: Factors influencing palladium catalyst performance in VNB polymerization.
References
A Comparative Guide to the Spectroscopic Analysis of Branched Copolymers from VNB Chain Transfer
The synthesis of branched copolymers has garnered significant interest due to the unique rheological and mechanical properties these structures impart compared to their linear counterparts.[1] 5-Vinyl-2-norbornene (VNB) is an effective chain transfer agent used in polymerization to introduce branching.[2][3] A thorough characterization of the resulting polymer architecture is crucial for structure-property correlation and application development. This guide provides a comparative overview of key spectroscopic and analytical techniques used to characterize branched copolymers derived from VNB, offering detailed experimental protocols and data interpretation for researchers, scientists, and drug development professionals.
Comparison of Key Analytical Techniques
A multi-faceted approach is often necessary for a comprehensive understanding of branched copolymer structures. While each technique provides unique insights, they are most powerful when used in combination.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is unparalleled for providing detailed qualitative and quantitative information about the molecular structure of a polymer.[5][6] For VNB-derived copolymers, ¹H and ¹³C NMR can confirm the incorporation of VNB, elucidate the microstructure, and quantify the degree of branching.[3][7][8] Two-dimensional NMR techniques can further help in resolving complex overlapping signals to map out the connectivity of the polymer chain.[4] However, NMR has limitations in determining high molecular weights and can be less sensitive for distinguishing long-chain from short-chain branching.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a rapid and accessible technique for identifying functional groups.[5][11] In the context of VNB copolymers, FTIR can confirm the presence of characteristic bonds from the norbornene and vinyl groups, and monitor the polymerization process by observing the disappearance of monomer-specific peaks.[2][12] While excellent for qualitative assessment and quality control, FTIR does not provide detailed information on polymer architecture, molecular weight, or branching distribution.[4]
-
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) : GPC/SEC is the standard method for determining the molecular weight distribution (MWD) of polymers.[4][13] When coupled with multiple detectors, such as a refractive index (RI) detector, a viscometer, and a light scattering detector (e.g., MALS), GPC becomes a powerful tool for characterizing branching.[1][14][15][16] This setup allows for the determination of absolute molecular weight and the branching factor (g'), which compares the intrinsic viscosity of the branched polymer to that of a linear equivalent of the same molecular weight.[1]
-
Mass Spectrometry (MS) : Mass spectrometry, particularly with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), provides detailed information on the molecular weight of individual polymer chains, end-group analysis, and repeat unit confirmation.[5][6][17] Tandem mass spectrometry (MS/MS) is especially useful for probing macromolecular architecture by inducing fragmentation at specific points, such as near branch points, to elucidate the topology and branch lengths.[9][18][19]
Quantitative Data Summary
The following table summarizes typical data obtained from multi-detector GPC/SEC for a linear copolymer versus a series of randomly branched copolymers.
| Parameter | Linear Copolymer | Low Branching | Medium Branching | High Branching |
| Weight-Average Molecular Weight (Mw) (kDa) | 150 | 165 | 180 | 200 |
| Number-Average Molecular Weight (Mn) (kDa) | 75 | 80 | 85 | 90 |
| Polydispersity Index (PDI = Mw/Mn) | 2.0 | 2.06 | 2.12 | 2.22 |
| Intrinsic Viscosity ([η]) (dL/g) | 1.20 | 1.10 | 0.95 | 0.75 |
| Branching Parameter (g') | 1.0 | < 1.0 | << 1.0 | <<< 1.0 |
| Branching Frequency (per 1000 C) | 0 | ~1 | ~5 | ~15 |
| (Note: Data is illustrative, based on typical results from multi-detector GPC analysis as described in literature.[14][15]) |
Visualizing Polymerization and Analysis
Diagrams created using Graphviz help to visualize the complex processes involved in the synthesis and analysis of these copolymers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. measurlabs.com [measurlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tandem Mass Spectrometry Reflects Architectural Differences in Analogous, Bis-MPA-Based Linear Polymers, Hyperbranched Polymers, and Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 14. azom.com [azom.com]
- 15. Characterization of branched copolymers by triple detection GPC | Malvern Panalytical [malvernpanalytical.com]
- 16. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 17. lcms.cz [lcms.cz]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Vinyl-2-norbornene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste management protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Vinyl-2-norbornene, a flammable liquid and hazardous waste.
Immediate Safety Considerations: this compound is classified as a flammable liquid.[1][2] Handle it with care, away from heat, sparks, open flames, and hot surfaces.[1][2] Empty containers may retain flammable residual vapors and should be treated as hazardous.[1]
Disposal Protocol
The primary recommended method for the disposal of this compound is incineration.[1] This process must be carried out by a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of via sewer systems or drains.[1][3]
Step-by-Step Disposal Procedure:
-
Containment: Ensure the waste this compound is stored in its original or a compatible, properly labeled container.[4] Do not mix it with other waste materials.[4]
-
Labeling: The container must be clearly labeled as hazardous waste, indicating the contents as "this compound".
-
Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical with a certified hazardous waste management company.[2][4]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, state, and federal regulations.[1][4][5]
Key Disposal and Safety Data
To facilitate quick reference and comparison, the following table summarizes the essential quantitative and classification data for this compound.
| Parameter | Value | Reference |
| UN Number | UN1993 or UN1992 | [1][2][4] |
| Hazard Class | 3 (Flammable Liquid) | [2][4] |
| Packing Group | III | [2][4] |
| EPA Hazardous Waste Number | D001 (Ignitability) | [5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 5-Vinyl-2-norbornene
Essential Safety and Handling Guide for 5-Vinyl-2-norbornene
This document provides immediate safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and proper chemical management.
Physicochemical and Toxicological Data
A summary of key quantitative data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| Flash Point | 27 °C / 80.6 °F[1] |
| Boiling Point | 141 °C / 285.8 °F @ 760 mmHg[1] |
| Melting Point | -80 °C / -112 °F[1] |
| Vapor Pressure | 6 mmHg @ 20 °C[1] |
| Vapor Density | 4.1 (Air = 1.0)[1] |
| Oral LD50 (Rat) | 4350 mg/kg[2] |
| Inhalation LC50 (Mouse) | 17700 mg/m³/2h[2] |
| Dermal LD50 (Rabbit) | 13372 mg/kg[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Chemical goggles and a face shield are required.[3] Contact lenses should not be worn when handling this chemical.[4]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended for adequate protection.[4] For prolonged or repeated contact, gloves with a higher protection class should be used.[2]
-
Body Protection: Wear a lab coat, and for larger quantities or in case of potential splashing, impervious and flame-retardant antistatic protective clothing, such as overalls and a PVC apron, should be worn.[2][3]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary. However, if vapors are present or ventilation is inadequate, a NIOSH-certified respirator with an organic vapor cartridge is required.[4] For higher concentrations, a full-face supplied-air respirator may be necessary.[3]
Experimental Protocols: Handling and Disposal
Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure all necessary PPE is correctly worn before handling the chemical.
-
Grounding: To prevent static electricity buildup, which can be an ignition source, ground and bond all containers and receiving equipment.[4]
-
Transferring: Use only non-sparking tools and explosion-proof equipment when transferring the chemical.[4] Avoid splashing.
-
Heating: Keep away from heat, sparks, open flames, and other ignition sources.[1][4] No smoking is permitted in the handling area.[1][4]
-
Spill Management: In case of a spill, immediately evacuate non-essential personnel. Contain the spill using dikes or absorbents.[4] Clean up the spill using a non-combustible absorbent material like sand or earth and place it in a suitable container for disposal.[3] Use non-sparking tools during cleanup.[4]
Disposal Plan
-
Waste Characterization: this compound is considered a hazardous waste due to its flammability and potential health hazards.[2]
-
Containerization: Collect waste, including contaminated absorbents and disposable PPE, in a designated, labeled, and tightly sealed container.
-
Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations.[2][3] Incineration at a licensed waste disposal facility is a recommended method.[4] Do not dispose of this chemical down the drain.[4]
-
Empty Containers: Handle empty containers with care as they may contain flammable residual vapors.[3][4] These should be disposed of in the same manner as the chemical waste.[3]
Operational Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
